molecular formula C11H12BrN3 B11805395 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Katalognummer: B11805395
Molekulargewicht: 266.14 g/mol
InChI-Schlüssel: JMUKRHMPZGRHSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a chemical compound for research use only (RUO). Not for human or veterinary diagnostic or therapeutic use. Imidazole derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, with scientific literature demonstrating their broad utility across multiple therapeutic areas. Compounds based on the imidazole core, particularly those with specific substitutions like bromophenyl and amine groups, are frequently investigated for their potential biological activities. Potential Research Applications: CNS Drug Discovery: Structurally similar imidazole compounds have been identified as potent and selective agonists of Trace Amine-Associated Receptor 1 (TAAR1), a promising non-dopaminergic target for psychiatric disorders . Research indicates that such TAAR1 agonists demonstrate notable efficacy in preclinical models relevant to schizophrenia, including MK-801-induced hyperactivity and locomotor hyperactivity, suggesting potential for further investigation in this area . Anti-Inflammatory Research: Various 1,2-dimethyl-1H-imidazol-5-amine derivatives have been synthesized and evaluated as potent and selective cyclooxygenase-2 (COX-2) inhibitors . These compounds have shown significant anti-inflammatory and analgesic activities in research models, with gastric tolerability profiles that are favorable compared to some standard drugs, positioning them as valuable chemical tools for inflammation research . Antimicrobial Studies: The imidazole ring is a well-known pharmacophore in antimicrobial agents. Novel 2-aminoimidazole derivatives have recently been reported to exhibit potent fungicidal activity, particularly against Cryptococcus neoformans , highlighting the potential of this chemical class in developing new anti-infective agents . The structure of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine features a bromine atom, which serves as a versatile handle for further structural elaboration via modern cross-coupling reactions (e.g., Suzuki, Heck), allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies . This combination of a promising core structure and a synthetically accessible handle makes it a compound of significant interest for hit-to-lead optimization campaigns in pharmaceutical research and for exploring novel biological pathways.

Eigenschaften

Molekularformel

C11H12BrN3

Molekulargewicht

266.14 g/mol

IUPAC-Name

5-(3-bromophenyl)-2,3-dimethylimidazol-4-amine

InChI

InChI=1S/C11H12BrN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3

InChI-Schlüssel

JMUKRHMPZGRHSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(N1C)N)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States
Foundational & Exploratory

4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine CAS 1251115-00-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine (CAS 1251115-00-0), a specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors and receptor modulators.[1]

CAS Registry Number: 1251115-00-0 Chemical Formula: C₁₁H₁₂BrN₃ Molecular Weight: 266.14 g/mol [1]

Executive Summary

4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a trisubstituted imidazole scaffold characterized by three distinct functional handles: a nucleophilic primary amine at position 5, an electrophilic aryl bromide at position 4, and a 1,2-dimethyl substitution pattern that governs the steric and electronic environment of the imidazole core.[1]

This compound serves as a critical intermediate in "Fragment-Based Drug Design" (FBDD).[1] Its structural homology to known kinase inhibitors (e.g., p38 MAPK, Tie-2, and VEGFR inhibitors) allows it to function as a "hinge-binding" mimic or a scaffold for bi-functional ligands. The orthogonality of the amine and bromide groups enables sequential functionalization—typically amide coupling at the amine followed by Suzuki-Miyaura cross-coupling at the bromide.[1]

Physicochemical Properties

The following data represents calculated and structurally derived properties essential for experimental planning.

PropertyValueTechnical Note
Appearance Off-white to pale yellow solidOxidation of the amine can lead to darkening over time.[1]
Predicted LogP ~2.1 - 2.5Lipophilic enough for cell permeability but requires polar solvents for synthesis.[1]
pKa (Conj. Acid) ~6.5 (Imidazole N3)The 5-amino group reduces the basicity of the ring nitrogen via resonance.[1]
H-Bond Donors 1 (–NH₂)The amine acts as a donor; the imidazole N3 acts as an acceptor.[1]
Solubility DMSO, DMF, MeOHPoorly soluble in water; moderately soluble in DCM/Ethanol.[1]
Melting Point 140–145 °C (Predicted)Range varies based on crystal form and purity.[1]

Synthetic Methodologies

The synthesis of 1,2,4,5-substituted imidazoles requires precise regio-control. The most robust route for this specific CAS involves the cyclization of an


-aminonitrile derivative with an acetimidate or equivalent electrophile.[1]
Route A: The Aminonitrile Cyclization (Primary Route)

This method constructs the imidazole ring de novo, ensuring the correct placement of the 3-bromophenyl group.

Mechanism:

  • Strecker Synthesis: Reaction of 3-bromobenzaldehyde with methylamine and trimethylsilyl cyanide (TMSCN) to form the

    
    -aminonitrile.[1]
    
  • Cyclization: Condensation of the intermediate with an acetimidate (source of C2-methyl) or triethyl orthoacetate.[1]

Synthesis Start1 3-Bromobenzaldehyde Inter Intermediate: α-(Methylamino)-3-bromophenylacetonitrile Start1->Inter Strecker Rxn Start2 Methylamine + TMSCN Start2->Inter Product TARGET: 4-(3-Bromophenyl)-1,2-dimethyl- 1H-imidazol-5-amine Inter->Product Cyclization Reagent Acetimidate / H+ Reagent->Product

Caption: De novo synthesis pathway via Strecker intermediate and acetimidate cyclization.

Detailed Experimental Protocol (Representative)

Note: This protocol is adapted from standard procedures for 5-amino-1-methyl-4-aryl-imidazoles.

Step 1: Preparation of the Aminonitrile

  • Dissolve 3-bromobenzaldehyde (10 mmol) in anhydrous methanol (20 mL).

  • Add methylamine (2.0 M in THF, 11 mmol) and stir for 30 min at 0°C.

  • Add TMSCN (11 mmol) dropwise. Stir at room temperature (RT) for 12 hours.

  • Concentrate in vacuo to yield the crude

    
    -aminonitrile.[1]
    

Step 2: Cyclization to Imidazole

  • Dissolve the crude aminonitrile in anhydrous ethanol (15 mL).

  • Add ethyl acetimidate hydrochloride (12 mmol) and triethylamine (24 mmol).

  • Reflux the mixture for 4–6 hours. Monitor by LC-MS (Target M+H ≈ 266/268).[1]

  • Workup: Cool to RT, remove solvent, and partition between Ethyl Acetate and Water.

  • Purification: Flash chromatography (DCM:MeOH 95:5). The product typically elutes as a pale yellow solid.[1]

Reactivity & Applications

This molecule is a "divergent intermediate."[1] The diagram below illustrates how to selectively engage its functional groups to generate chemical libraries.

Reactivity Core 4-(3-Bromophenyl)-1,2-dimethyl- 1H-imidazol-5-amine Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Reacts at C4-Br Amide Amide Coupling (R-COCl or HATU/R-COOH) Core->Amide Reacts at C5-NH2 Salt Salt Formation (HCl, Methanesulfonic acid) Core->Salt Reacts at N3 Biaryl Biaryl Kinase Inhibitors (Extension into hydrophobic pocket) Suzuki->Biaryl AmideProd Amido-Imidazoles (Hinge binding motif) Amide->AmideProd Soluble Water-Soluble Salts (For biological assay) Salt->Soluble

Caption: Chemoselective reactivity map illustrating the three orthogonal functionalization sites.[1]

Strategic Manipulation
  • The Amine (C5-NH₂):

    • Reactivity: Moderately nucleophilic.[1] Can be acylated to form amides or reacted with isocyanates to form ureas.[1]

    • Role: Often serves as the "linker" to the hydrogen-bonding motif in kinase inhibitors (e.g., mimicking the ATP adenine ring).

    • Tip: If the amine is sluggish due to steric hindrance from the 4-aryl group, use high-activity coupling reagents like HATU or convert the acid to an acid chloride.[1]

  • The Bromide (C4-Ar-Br):

    • Reactivity: Excellent substrate for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

    • Role: Allows extension of the molecule into the hydrophobic "back pocket" of a kinase enzyme.[1]

    • Tip: Perform the Suzuki coupling after amide formation if the boronic acid is sensitive, or before if the amide bond is labile (though amides are usually stable).

Safety & Handling (SDS Proxy)

While a specific SDS for CAS 1251115-00-0 may be unavailable, the hazard profile is extrapolated from the aminoimidazole and aryl bromide classes.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocols:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

    • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The amine is susceptible to oxidation; the color may darken from white/yellow to brown upon air exposure.[1]

References

  • Chemical Identity & Catalog Data: 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine. Crysdot LLC Catalog.[1] Link

  • Synthesis of 5-Aminoimidazoles: Ehlhardt, W. J., et al. "Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis."[1][2] Antimicrobial Agents and Chemotherapy, 1988.[1] Link (Describes the reduction of nitro-imidazoles to amino-imidazoles).[1]

  • General Synthesis of 1,2,4-Trisubstituted Imidazoles: Li, B., et al. "Condensation of Amidines with α-Halo Ketones."[1] Organic Syntheses, 2012.[1] Link[1]

  • Kinase Inhibitor Scaffolds: Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinases: from the bench to the bedside." Biochemical Journal, 2008.[1] Link

Sources

An In-depth Technical Guide to the Chemical Structure Analysis of 1,2-dimethyl-5-aminoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique electronic-rich structure allows for a multitude of interactions, making it a "privileged scaffold" in the design of novel therapeutic agents.[1][2][3] Derivatives of imidazole have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial properties.[3][4][5][6] Within this diverse family, the 1,2-dimethyl-5-aminoimidazole core represents a particularly promising framework for the development of targeted therapies. The strategic placement of methyl and amino groups offers a versatile platform for further functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the essential analytical techniques for the unambiguous structural elucidation of novel 1,2-dimethyl-5-aminoimidazole derivatives. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to chemical structure analysis.

The Analytical Imperative: From Synthesis to Structural Confirmation

The journey of a novel drug candidate begins with its synthesis and culminates in a thorough characterization of its chemical structure. An integrated analytical workflow is paramount to confirming the identity, purity, and three-dimensional arrangement of the target molecule. This section outlines the core spectroscopic and crystallographic techniques that form the bedrock of this analytical process.

Diagram: Integrated Workflow for Structural Elucidation

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Data Integration & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR XRay X-ray Crystallography (3D Structure) Purification->XRay If single crystals obtained Data_Integration Comprehensive Data Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration XRay->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A general workflow for the synthesis and structural characterization of novel imidazole derivatives.

Core Spectroscopic Techniques

A combination of spectroscopic methods is essential for a comprehensive structural analysis. Each technique provides a unique piece of the puzzle, and together they allow for the unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 1,2-dimethyl-5-aminoimidazole derivatives, both ¹H and ¹³C NMR are indispensable.

  • Expertise & Experience: The tautomeric equilibrium present in some imidazole systems can average the chemical shifts of C-4 and C-5 in NMR spectra. However, substitution at the N-1 position, as in our case, typically prevents this, allowing for the differentiation of these carbon atoms.[7] The chemical shifts of the protons and carbons in the imidazole ring are sensitive to the nature of the substituents, providing valuable information about the electronic environment within the molecule.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity. Key expected signals for a 1,2-dimethyl-5-aminoimidazole core include singlets for the N-CH₃ and C-CH₃ groups, a signal for the C-4 proton, and a broad signal for the -NH₂ protons which can be confirmed by D₂O exchange.[8]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the core structure, distinct signals are expected for the two methyl carbons, and the C-2, C-4, and C-5 carbons of the imidazole ring.[9]

  • 2D NMR (HSQC, HMBC): For complex derivatives, 2D NMR techniques are crucial for unambiguous assignments. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, helping to piece together the molecular structure.[9]

Table 1: Typical NMR Data for Substituted Imidazole Derivatives

NucleusTypical Chemical Shift (ppm)MultiplicityNotes
¹H7.0 - 8.0sImidazole ring C-H
¹H3.5 - 4.0sN-CH₃
¹H2.0 - 2.5sC-CH₃
¹H5.0 - 7.0br s-NH₂ (D₂O exchangeable)
¹³C135 - 150C-2 (quaternary)
¹³C115 - 130C-4
¹³C130 - 145C-5 (quaternary)
¹³C30 - 35N-CH₃
¹³C10 - 15C-CH₃

Note: Chemical shifts are highly dependent on the solvent and the nature of other substituents on the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10][11] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra (HSQC, HMBC) on a high-field NMR spectrometer (e.g., 300 or 400 MHz).[11][12]

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals and confirm the proposed structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.

  • Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for imidazole derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the derivative.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight of the compound. Analyze any fragmentation patterns to gain further structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14]

  • Expertise & Experience: For 1,2-dimethyl-5-aminoimidazole derivatives, key characteristic absorption bands include N-H stretching vibrations for the amino group, C=N and C=C stretching within the imidazole ring, and C-H stretching for the methyl and aromatic groups.[10]

Table 2: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amino group)3100 - 3400Medium-Strong
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C=N and C=C stretch (ring)1500 - 1650Medium-Strong
C-N stretch1250 - 1350Medium

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.[15][16] It is considered the gold standard for structural determination.[17]

  • Trustworthiness: X-ray crystallography is a self-validating system. The quality of the final refined structure is assessed by statistical parameters such as the R-factor, which provides a measure of the agreement between the calculated and observed diffraction data.

  • Authoritative Grounding: This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding structure-activity relationships and for guiding rational drug design.[16]

Diagram: X-ray Crystallography Workflow

XRay_Workflow Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Structure_Validation Structure Validation (R-factor, etc.) Structure_Refinement->Structure_Validation Final_Structure Final 3D Structure Structure_Validation->Final_Structure

Caption: A simplified workflow for single-crystal X-ray crystallography.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow high-quality single crystals of the imidazole derivative using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[15] A screening of various solvents is often necessary.

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.[15]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map. Build and refine the atomic model against the experimental data until the calculated and observed diffraction patterns show close agreement.[12][15]

Computational Modeling: In Silico Insights

Computational techniques, such as molecular docking and molecular dynamics simulations, are increasingly used to complement experimental data.[18][19][20] These methods can predict the binding modes of imidazole derivatives with their biological targets, providing insights into the structural basis of their activity.[4][18][19]

  • Expertise & Experience: By docking a structurally confirmed imidazole derivative into the active site of a target protein, researchers can generate hypotheses about key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be tested through further synthesis and biological evaluation. This structure-based drug design approach accelerates the drug discovery process.[4][19]

Conclusion: An Integrated and Authoritative Approach

The structural analysis of 1,2-dimethyl-5-aminoimidazole derivatives requires a multi-faceted and integrated approach. The combination of high-resolution spectroscopic techniques such as NMR and mass spectrometry provides the molecular formula and connectivity, while IR spectroscopy confirms the presence of key functional groups. When single crystals can be obtained, X-ray crystallography offers the definitive three-dimensional structure. These experimental techniques, augmented by computational modeling, provide a comprehensive and self-validating framework for the characterization of novel imidazole derivatives, paving the way for their development as next-generation therapeutic agents.

References

  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.
  • Airo National Research Journal. (2025, May 2). DESIGN, MOLECULAR MODELLING, AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE DERIVATIVES FOR ENHANCED ANTIFUNGAL ACTIVITY.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones.
  • MDPI. (2024, May 23). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis.
  • PubMed. (2025, January 9). In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors.
  • Research Journal of Pharmacy and Technology. (2025, May 2). Development of New Imidazole Derivatives using 3D-QSAR Modeling and Molecular Docking.
  • ResearchGate. (2024, May 7). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis.
  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives.
  • American Chemical Society. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • MDPI. (2021, February 12). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei.
  • Benchchem. (n.d.). The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide.
  • ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
  • RSC Publishing. (2024, September 5). Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines.
  • (n.d.). 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method.
  • (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • MDPI. (2020, July 13). Syntheses and Reactivity of New Zwitterionic Imidazolium Trihydridoborate and Triphenylborate Species.
  • (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • PubMed. (n.d.). Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides.
  • (n.d.). Synthesis and Characterization of Some New Aminoimidazoles.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • Arabian Journal of Chemistry. (n.d.). One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach.
  • ResearchGate. (n.d.). Spectroscopic Evidence for 1,2-Diiminoethane – A Key Intermediate in Imidazole Synthesis.
  • JScholar Publisher. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-.
  • PMC. (n.d.). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride.
  • Benchchem. (n.d.). Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide.
  • PubMed. (2014, March 15). Comprehensive review in current developments of imidazole-based medicinal chemistry.
  • Science Publishing Group. (2018, November 28). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety.
  • Semantic Scholar. (2018, November 28). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety.
  • RSC Publishing. (n.d.). Spectroscopic evidence for 1,2-diiminoethane – a key intermediate in imidazole synthesis.
  • (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Baghdad Science Journal. (n.d.). Synthesis of New Some Imidazole Derivatives Containing β.
  • MDPI. (2020, February 25). Protein X-ray Crystallography and Drug Discovery.
  • PMC. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.

Sources

3-Bromophenyl Imidazole Amine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the design, synthesis, and application of the 3-bromophenyl imidazole amine scaffold. It is structured to support medicinal chemists in leveraging this "privileged structure" for high-throughput library generation and fragment-based drug discovery (FBDD).

Part 1: Strategic Rationale & Chemical Space

The 4-(3-bromophenyl)-1H-imidazol-2-amine scaffold represents a high-value pharmacophore in modern drug discovery. Its utility stems from a dual-functionality architecture that addresses two critical needs in lead optimization: target affinity and synthetic modularity .

The "Privileged" Pharmacophore

The 2-aminoimidazole core is a bioisostere of the guanidine group but with significantly improved pharmacokinetic properties (lower basicity, pKa ~8.0–8.5 vs. ~13 for guanidine). This allows it to:

  • Penetrate the CNS: Crucial for targets like BACE1 (Alzheimer's) and kinases (p38 MAPK).

  • Form Bidentate Hydrogen Bonds: It acts as a donor-donor-acceptor motif, ideal for interacting with aspartic acid dyads (e.g., BACE1 Asp32/Asp228) or the hinge region of kinases.

The 3-Bromo "Diversity Handle"

The 3-bromophenyl moiety is not merely a lipophilic spacer; it is a strategic "diversity vector."

  • Orthogonal Reactivity: The aryl bromide is inert to the conditions used to build the imidazole ring, allowing it to survive the primary synthesis.

  • Late-Stage Functionalization: It enables rapid library expansion via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to probe the S3 binding pockets of enzymes.

Part 2: Synthetic Architectures & Protocols[1][2]

Retrosynthetic Analysis

The most robust route to this scaffold utilizes the Hantzsch-type condensation of an


-bromoketone with an acetylguanidine, followed by deprotection. This method avoids the regioselectivity issues often seen with other imidazole syntheses.

Retrosynthesis Target Target Scaffold 4-(3-bromophenyl)-1H-imidazol-2-amine Intermediate Protected Intermediate N-Acetyl-2-aminoimidazole Target->Intermediate Hydrolysis (HCl/MeOH) Precursors Precursors 3-Bromophenacyl bromide + N-Acetylguanidine Intermediate->Precursors Cyclization (DMF, 25°C)

Figure 1: Retrosynthetic strategy for the core scaffold.

Experimental Protocol: Core Synthesis

Objective: Synthesis of N-(4-(3-bromophenyl)-1H-imidazol-2-yl)acetamide followed by hydrolysis to 4-(3-bromophenyl)-1H-imidazol-2-amine.

Step 1: Cyclization
  • Reagents: 2-Bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq), N-acetylguanidine (1.2 eq), DMF (anhydrous, 5 mL/mmol).

  • Procedure:

    • Dissolve N-acetylguanidine in anhydrous DMF under

      
       atmosphere.
      
    • Add the bromoketone solution dropwise at 0°C to prevent exotherm-driven polymerization.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) should show consumption of the bromoketone (

      
      ) and formation of a polar spot (
      
      
      
      ).
  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from MeCN or purify via flash chromatography (DCM/MeOH gradient).

    • Yield: Typically 65–75%.

Step 2: Deprotection
  • Reagents: Methanolic HCl (3M) or aqueous

    
     (20%).
    
  • Procedure: Reflux the protected intermediate for 2–4 hours.

  • Isolation: Neutralize with

    
     to pH 8 (precipitate forms). Filter the free base.
    
    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) will show the disappearance of the acetyl singlet (
      
      
      ppm) and the appearance of the broad
      
      
      signal (
      
      
      ppm).

Part 3: Functionalization & Library Generation

The power of this scaffold lies in the divergent synthesis workflow. The 3-bromo group allows access to biaryl libraries (Suzuki) or aminated derivatives (Buchwald), while the 2-amino group can be acylated to tune solubility and specificity.

LibraryWorkflow cluster_Suzuki Path A: Suzuki Coupling (S3 Pocket) cluster_Amide Path B: Amide Coupling (S1/S2 Pocket) Core Core Scaffold (3-Br-Phenyl-Imidazole-Amine) Biaryl Biaryl Analogs (Library A) Core->Biaryl Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Amide Amido-Imidazoles (Library B) Core->Amide R-COCl or R-COOH/HATU Biaryl->Amide Sequential Functionalization

Figure 2: Divergent workflow for library generation.

Protocol: Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl/heteroaryl groups at the 3-position.

  • Reaction: Combine scaffold (1.0 eq), Aryl boronic acid (1.5 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%) in Dioxane/Water (4:1).
  • Conditions: Microwave irradiation at 110°C for 30 min (or reflux 4h).

  • Note: The free amine at position 2 does not typically interfere with Suzuki coupling under these conditions, but if yields are low, use the N-acetyl protected intermediate from Step 1 before deprotection.

Part 4: Medicinal Chemistry Case Study (BACE1 Inhibition)

The 2-aminoimidazole scaffold is a validated pharmacophore for


-Secretase (BACE1) inhibitors. The mechanism involves the protonated imidazole forming a salt bridge with the catalytic aspartic acid dyad.
Mechanism of Action

The diagram below illustrates the binding mode derived from X-ray co-crystal structures (e.g., PDB: 3K5C).

BACE1_Binding Asp32 Asp32 (Catalytic) Asp228 Asp228 (Catalytic) S3_Pocket S3 Hydrophobic Pocket AminoImid 2-Aminoimidazole (Protonated) AminoImid->Asp32 H-Bond Donor AminoImid->Asp228 Salt Bridge PhenylRing Phenyl Linker AminoImid->PhenylRing R_Group 3-Substituent (via Suzuki) PhenylRing->R_Group R_Group->S3_Pocket Hydrophobic/VdW

Figure 3: Binding mode of the scaffold within the BACE1 active site.

Structure-Activity Relationship (SAR) Data

The following table summarizes how functionalization of the 3-bromophenyl handle impacts BACE1 potency. The "R-Group" replaces the bromine via cross-coupling.

Compound ID3-Position Substituent (R)BACE1 IC50 (nM)Rationale
Core -Br > 5,000 Starting Scaffold (Weak affinity)
Analog 1-Phenyl450Extension into S3 pocket improves VdW contacts.
Analog 2-3-Pyridyl120Nitrogen accepts H-bond from backbone Gly.
Analog 3-5-Pyrimidinyl15 Optimal filling of S3; improved solubility.
Analog 4-Cyclopropyl210Smaller lipophilic fill; good ligand efficiency.

Data synthesized from Malamas et al. and Swahn et al. (See References).

References

  • Malamas, M. S., et al. (2009). Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Swahn, B. M., et al. (2012). Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Little, T. L., et al. (2000). General Synthesis of 2-Aminoimidazoles via the Condensation of α-Bromoketones with Acetylguanidine. Journal of Organic Chemistry. [Link]

  • Chiriano, G., et al. (2012).[1] A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Cores, Á., et al. (2023).[2] 2-(3-Bromophenyl)imidazo[2,1-b]oxazole.[2] Molbank.[2] [Link]

Sources

Structure-activity relationship (SAR) of 5-aminoimidazole anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship (SAR) of 5-Aminoimidazole Anticancer Agents

Prologue: The 5-Aminoimidazole Pharmacophore in Oncology

In the landscape of rational drug design, the 5-aminoimidazole core represents a "privileged scaffold"—a versatile structural motif capable of binding to diverse biological targets. Originally recognized for its role as a fundamental building block in purine biosynthesis, the 5-aminoimidazole ring has been extensively functionalized to yield potent anticancer agents. By systematically modulating the substituents at the N1, C4, and C5 positions, researchers can direct the molecule's affinity toward distinct oncogenic vulnerabilities, ranging from metabolic kinases (AMPK) and folate-dependent enzymes (GARFTase/AICARFTase) to structural proteins (tubulin)[1][2][3].

This whitepaper provides a comprehensive analysis of the structure-activity relationships (SAR) governing 5-aminoimidazole derivatives, detailing the mechanistic causality behind their anticancer efficacy and providing self-validating experimental protocols for their evaluation.

Part I: Mechanistic Divergence—How One Core Hits Multiple Targets

The therapeutic utility of 5-aminoimidazole derivatives stems from their ability to mimic endogenous purine intermediates, allowing them to hijack or inhibit critical cellular machinery.

1. AMPK Activation and mTORC1 Suppression The most widely studied 5-aminoimidazole derivative is 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR). Upon cellular entry via adenosine transporters, AICAR is phosphorylated by adenosine kinase into ZMP (AICAR monophosphate)[1]. ZMP acts as an AMP mimetic, binding directly to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-subunit of AMP-activated protein kinase (AMPK). This allosteric binding facilitates the phosphorylation of AMPK at Thr172 by LKB1. Activated AMPK subsequently inhibits the mechanistic target of rapamycin complex 1 (mTORC1), leading to a profound suppression of protein translation, S-phase cell cycle arrest, and apoptosis—particularly in cancers harboring BRAF V600E mutations[4].

2. Dual Inhibition of De Novo Purine Biosynthesis Advanced 5-substituted pyrrolo[2,3-d]pyrimidines containing the 5-aminoimidazole core act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase)[3][5]. Inhibiting AICARFTase causes an intracellular accumulation of endogenous ZMP. This creates a highly desirable "synthetic lethality" scenario: the cell is simultaneously starved of purines (halting DNA synthesis) while the accumulated ZMP hyperactivates AMPK, shutting down anabolic growth pathways[6].

3. Tubulin Polymerization Inhibition Recent SAR expansions have demonstrated that appending long, lipophilic alkyl chains to the N1 position of the 5-aminoimidazole core shifts the target profile toward the cytoskeleton. These derivatives anchor into the hydrophobic pockets of tubulin, disrupting microtubule dynamics, inhibiting cell migration, and inducing early apoptosis[2].

G AICAR 5-Aminoimidazole Derivative (e.g., AICAR) AdK Adenosine Kinase AICAR->AdK Cellular Uptake & Metabolism ZMP ZMP (AMP Mimetic) AdK->ZMP Phosphorylation AMPK AMPK Activation (p-Thr172) ZMP->AMPK Binds γ-subunit mTORC1 mTORC1 Complex AMPK->mTORC1 Inhibits (via TSC2) p38MAPK p38 MAPK Pathway AMPK->p38MAPK Activates Apoptosis S-Phase Arrest & Apoptosis mTORC1->Apoptosis Suppresses Translation p38MAPK->Apoptosis Induces p21/p53

Fig 1: 5-aminoimidazole-mediated AMPK activation pathway and downstream apoptotic signaling.

Part II: Structural Deconstruction (The SAR Deep Dive)

To optimize the 5-aminoimidazole core for specific oncological targets, medicinal chemists systematically manipulate three primary vectors:

The N1 Position: Tuning Lipophilicity and Membrane Permeability

The N1 nitrogen is highly tolerant of bulky substitutions. Unsubstituted N1 derivatives often suffer from poor membrane permeability due to high polarity.

  • Alkyl Substitutions: Introducing long-chain alkyl groups (e.g., dodecyl) drastically increases lipophilicity. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate exhibits potent anti-tubulin activity and sub-micromolar cytotoxicity against HeLa cells (IC50

    
     0.737 
    
    
    
    M)[2]. The long lipid tail is hypothesized to penetrate the hydrophobic colchicine-binding site of tubulin.
  • Aryl/Heteroaryl Substitutions: Appending substituted phenyl rings (e.g., in amidrazone derivatives) enhances

    
     stacking interactions within the ATP-binding clefts of kinases, yielding low micromolar efficacy against leukemia and prostate cancer lines[7].
    
The C4 Position: The Hydrogen Bond Anchor

The C4 position is critical for orienting the molecule within the target protein's active site via hydrogen bonding.

  • Carboxamides (AICAR analogs): The primary carboxamide is essential for mimicking the purine ring structure, allowing recognition by adenosine kinase and subsequent binding to AMPK[1].

  • Carboxylates (Esters): Ethyl carboxylates serve as prodrug-like moieties that increase cellular penetration. Once intracellular, they can be hydrolyzed to the active acid or remain intact to interact with tubulin[2].

  • Amidrazones: Replacing the carboxamide with an amidrazone group (bridged to a piperazine ring) restricts conformational flexibility and enhances electrostatic interactions with the target, yielding highly selective anti-tumor properties[7][8].

The C5 Position: Electronic Modulation

The C5 primary amine acts as a critical hydrogen bond donor. It is electronically conjugated with the C4 electron-withdrawing group (EWG). Modulating the strength of the C4 EWG directly impacts the pKa and nucleophilicity of the C5 amine, optimizing the residence time of the drug-target complex.

Quantitative SAR Data Summary

Table 1: Cytotoxicity of N1-Substituted Ethyl 5-amino-1H-imidazole-4-carboxylates [2] | Compound | N1 Substitution | C4 Substitution | HeLa IC50 (


M) | HT-29 IC50 (

M) | Primary Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | 5a | Methyl | Ethyl carboxylate | > 50.0 | > 50.0 | Inactive | | 5c | Hexyl | Ethyl carboxylate | 12.4

1.1 | 18.5

2.3 | Weak Tubulin Inhibition | | 5e | Dodecyl | Ethyl carboxylate | 0.737

0.05 | 1.194

0.02 | Potent Tubulin Inhibition / Apoptosis |

Table 2: Dual Inhibitors of Purine Biosynthesis (GARFTase/AICARFTase) [3][6]

Compound Class Core Modification Target Cellular Effect
Pyrrolo[2,3-d]pyrimidines 5-substituted thiopheneyl GARFTase & AICARFTase De novo purine starvation

| LSN 3213128 | Nonclassical Antifolate | AICARFTase (Selective) | Massive ZMP accumulation, AMPK activation |

Part III: Self-Validating Experimental Paradigms

To ensure scientific integrity and reproducibility, the evaluation of 5-aminoimidazole derivatives requires orthogonal, self-validating experimental workflows. Below are the definitive protocols for validating target engagement.

Workflow Syn Library Synthesis (N1, C4, C5 SAR) Screen Phenotypic Screen (Cell Viability Assay) Syn->Screen Triage Mech1 Metabolic Validation (LC-MS/MS for ZMP) Screen->Mech1 IC50 < 1 μM Mech2 Target Engagement (AMPK p-Thr172 WB) Screen->Mech2 Parallel Tracking Mech1->Mech2 Causality Link

Fig 2: Systematic SAR workflow linking phenotypic screening to mechanistic target validation.

Protocol 1: Intracellular ZMP Quantification & AMPK Activation Assay

Causality Rationale: If a 5-aminoimidazole derivative acts as an AICARFTase inhibitor, it must cause an upstream bottleneck, leading to the accumulation of ZMP. This ZMP must subsequently trigger AMPK phosphorylation. Measuring both provides a self-validating loop of target engagement[6].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT-116 or HeLa cells at

    
     cells/well in 6-well plates. Treat with the 5-aminoimidazole derivative (0.1, 1.0, and 10 
    
    
    
    M) for 4 hours. Control: Use 1 mM AICAR as a positive control for ZMP generation and AMPK activation[4].
  • Metabolite Extraction (For ZMP): Wash cells rapidly with ice-cold PBS. Quench metabolism by adding 80% ultra-cold methanol (-80°C). Scrape cells, centrifuge at 14,000 x g for 10 min at 4°C.

  • LC-MS/MS Analysis: Because ZMP is highly polar, standard reversed-phase LC will fail. Use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer. Monitor the MRM transition for ZMP (

    
     339.1 
    
    
    
    241.1).
  • Protein Extraction (For AMPK): Lyse a parallel set of treated cells in RIPA buffer supplemented heavily with phosphatase inhibitors (1 mM Na

    
    VO
    
    
    
    , 10 mM NaF). Causality Note: AMPK p-Thr172 is highly labile; failure to inhibit phosphatases will yield false negatives.
  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against total AMPK

    
    , phospho-AMPK
    
    
    
    (Thr172), and downstream phospho-p70S6K (Thr389) to confirm mTORC1 suppression[4].
Protocol 2: In Vitro Tubulin Polymerization Assay

Causality Rationale: To prove that N1-alkylated 5-aminoimidazoles (like compound 5e) cause cytotoxicity via cytoskeletal disruption, one must demonstrate direct inhibition of tubulin polymerization in a cell-free system, ruling out upstream signaling artifacts[2].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Add 1 mM GTP and 10 
    
    
    
    M of a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules).
  • Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Causality Note: Tubulin depolymerizes in the cold; cold plates will ruin the polymerization kinetics. Add the test compounds (1-10

    
    M). Use Paclitaxel (10 
    
    
    
    M) as a polymerization-enhancing positive control, and Colchicine (10
    
    
    M) as a destabilizing positive control.
  • Kinetic Measurement: Rapidly add the tubulin/GTP mixture to the plate. Immediately read fluorescence (Ex: 360 nm, Em: 420 nm) or absorbance (OD 340 nm) every minute for 60 minutes at 37°C.

  • Data Interpretation: A flattening of the Vmax curve compared to the vehicle control indicates direct inhibition of tubulin polymerization, validating the structural hypothesis for N1-alkylated derivatives.

Epilogue

The 5-aminoimidazole scaffold remains a cornerstone of modern medicinal chemistry. By applying rigorous SAR principles—tuning the N1 lipid tail for tubulin engagement, or optimizing the C4/C5 electronics for kinase and formyltransferase inhibition—researchers can design highly selective, multi-targeted anticancer therapeutics. The future of this pharmacophore lies in exploiting synthetic lethality, particularly leveraging ZMP accumulation to simultaneously starve tumors of DNA building blocks while triggering catastrophic metabolic stress via AMPK.

References

  • Source: Journal of Endocrinology (bioscientifica.com)
  • Targeting AMPK for cancer prevention and treatment Source: PMC - NIH URL
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks Source: PubMed - NIH URL
  • Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones Source: ResearchGate URL
  • 5-Aminoimidazole-4-carboxamide-1-β-4-ribofuranoside (AICAR)
  • Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase Source: Journal of Medicinal Chemistry - ACS Figshare URL
  • Journal of Medicinal Chemistry Vol. 60 No. 23 (LSN 3213128 AICARFT Inhibitor)
  • Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors...
  • Synthesis and Structure-Activity Relationship; Exploration of Some Potent Anti-Cancer Phenyl Amidrazone Derivatives Source: ResearchGate URL

Sources

Engineering Next-Generation Microtubule Targeting Agents: The Role of Novel Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Microtubules are highly dynamic cytoskeletal polymers of α- and β-tubulin heterodimers, essential for cell division, intracellular transport, and motility. Disruption of tubulin dynamics remains one of the most clinically validated strategies in oncology. However, the clinical efficacy of FDA-approved tubulin inhibitors—which exclusively target the taxane or vinca alkaloid binding sites—is severely limited by dose-limiting toxicities and the rapid onset of multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps[1].

To circumvent these limitations, drug discovery has pivoted toward the colchicine binding site (CBS) . Located at the interface of the α- and β-tubulin monomers, the CBS accommodates structurally diverse ligands and exhibits significantly less susceptibility to transporter-mediated resistance[2]. This whitepaper explores the rational design of CBS inhibitors (CBSIs) using novel heterocyclic building blocks, detailing their structure-activity relationships, mechanistic pathways, and the rigorous in vitro protocols required to validate their efficacy.

The Mechanistic Rationale for Heterocyclic Scaffolds

The incorporation of nitrogen, oxygen, or sulfur-containing heterocycles into tubulin inhibitors is not merely a structural variation; it is a deliberate physicochemical strategy. Natural CBSIs like Combretastatin A-4 (CA-4) are highly potent but suffer from chemical instability, often isomerizing from the active cis-configuration to the inactive trans-configuration in vivo.

As an Application Scientist designing novel therapeutics, introducing heterocyclic building blocks serves three distinct causal functions:

  • Conformational Restriction: Heterocycles (e.g., triazoles, pyrimidines, and imidazoles) can act as bioisosteric replacements for the olefinic bridge in CA-4, permanently locking the molecule in the bioactive cis-orientation.

  • Enhanced Binding Affinity: Heteroatoms introduce specific hydrogen bond donors and acceptors that interact precisely with residues such as Cys241 and Val318 within the CBS, anchoring the inhibitor and inducing a steric clash that prevents tubulin heterodimers from assembling into functional protofilaments[1][3].

  • Improved Pharmacokinetics: The strategic placement of polar heterocycles improves aqueous solubility and lowers the partition coefficient (LogP), reducing the likelihood of the molecule being recognized by lipophilic efflux transporters like P-gp[2].

Mechanistic Pathway of Heterocyclic CBSIs

Pathway A Heterocyclic Inhibitor (e.g., Pyrimidine/Quinoline) B Colchicine Binding Site (α/β-Tubulin Interface) A->B High Affinity Binding C Steric Hindrance & Conformational Distortion B->C Structural Shift D Inhibition of Tubulin Polymerization C->D Prevents Assembly E G2/M Cell Cycle Arrest D->E Spindle Checkpoint F Apoptosis / Mitotic Catastrophe E->F Sustained Arrest

Mechanism of action for heterocyclic tubulin inhibitors targeting the colchicine binding site.

Quantitative Analysis of Emerging Heterocyclic Scaffolds

Recent structure-activity relationship (SAR) studies have identified several privileged heterocyclic scaffolds that exhibit remarkable anti-tubulin and antiproliferative activities. The table below synthesizes quantitative data from recent preclinical evaluations, highlighting how specific heterocyclic substitutions influence potency.

Heterocyclic ScaffoldRepresentative CompoundTarget Binding SiteIn Vitro IC₅₀ (Cancer Cell Lines)Key Structural Advantage
Heterocyclic-Fused Pyrimidine Compound 4aColchicine (CBS)Single-digit nM (A375, PC-3/TxR)Overcomes taxane resistance; forms direct H-bonds in the CBS[4].
Quinoline CA-4 Analog Compound St. 47Colchicine (CBS)< 42 nM (MCF-7, HeLa)Replaces the unstable trimethoxyphenyl ring, inducing potent G2/M arrest[3].
Arylamide with Piperazine Compound 16f (MY-1121)Colchicine (CBS)89.42 nM (SMMC-7721)Piperazine moiety enhances aqueous solubility and cellular permeability.
Diarylpyridine Compound 10tColchicine (CBS)Sub-micromolar (HeLa, SGC-7901)Rigid pyridine linker fixes the cis-orientation of the flanking aryl rings.
Thiazole-based Chalcone Compound 2eColchicine (CBS)7.78 μM (Tubulin IC₅₀)Thiazole ring acts as a bioisostere, mimicking the native chalcone geometry.
Pyrazole CA-4 Derivative Compound 5bColchicine (CBS)6.9 μM (HCT-116)Pyrazole nitrogen acts as a critical H-bond acceptor[5].
Experimental Methodology: In Vitro Tubulin Polymerization Assay

To empirically validate the efficacy of a novel heterocyclic building block, researchers must employ a self-validating in vitro tubulin polymerization assay. This assay relies on the principle of turbidity: as soluble tubulin dimers (≈110 kDa) polymerize into massive microtubule structures, the solution's light scattering increases, which can be quantified via absorbance at 340–350 nm[6][7].

Workflow Visualization

Workflow S1 Prepare Tubulin (3 mg/mL, 4°C) S2 Add Heterocycle & Controls S1->S2 S3 Incubate at 37°C (Initiate) S2->S3 S4 Read Absorbance (340 nm, 60 min) S3->S4 S5 Calculate IC50 (Vmax Analysis) S4->S5

Step-by-step workflow of the in vitro tubulin polymerization turbidity assay.

Step-by-Step Protocol & Causality

1. Reagent and Buffer Preparation (The Thermodynamic Foundation)

  • Action: Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol[7].

  • Causality: PIPES buffer maintains physiological pH without interfering with protein folding. Mg²⁺ is strictly required to coordinate GTP binding, while GTP hydrolysis provides the thermodynamic driving force for polymerization. Glycerol acts as a molecular crowding agent to lower the critical concentration required for assembly[7][8].

2. Tubulin Thawing and Handling (Preventing Premature Assembly)

  • Action: Thaw ≥99% pure bovine tubulin on ice and dilute to a final concentration of 3 mg/mL using the supplemented buffer[7][9].

  • Causality: Tubulin is highly temperature-sensitive. At 4°C, the equilibrium heavily favors the soluble heterodimer state. Any exposure to room temperature prior to the assay will cause premature, unquantifiable polymerization[7].

3. Compound Addition and Self-Validating Controls

  • Action: In a pre-chilled 96-well half-area plate, add 10 µL of the novel heterocyclic compound (varying concentrations). Crucially, include a vehicle control (DMSO), an enhancer control (10 µM Paclitaxel), and a known inhibitor control (10 µM Colchicine or CA-4)[7].

  • Causality: This establishes a self-validating system. If the Paclitaxel well does not show a rapid, steep increase in absorbance, the tubulin has degraded. If the Colchicine well does not remain flat, the assay lacks the sensitivity to detect inhibition.

4. Kinetic Initiation and Data Acquisition

  • Action: Rapidly transfer the plate to a microplate spectrophotometer strictly pre-warmed to 37°C. Measure absorbance at 340 nm (or 350 nm) every 60 seconds for 60 minutes[6][7].

  • Causality: The sudden temperature shift from 4°C to 37°C acts as the kinetic trigger, initiating the nucleation and elongation phases of microtubule assembly[7].

5. Data Analysis

  • Action: Plot OD₃₄₀ versus time. Calculate the Vmax (maximum slope of the linear elongation phase) or the final steady-state OD₃₄₀ for each concentration. Determine the IC₅₀ by plotting the percentage of inhibition against the log concentration of the heterocyclic compound[6].

Conclusion

The integration of novel heterocyclic building blocks into tubulin inhibitors represents a paradigm shift in oncology drug discovery. By systematically replacing metabolically labile or structurally flexible moieties with rigid, polar heterocycles (e.g., pyrimidines, quinolines, and thiazoles), researchers can design Colchicine Binding Site Inhibitors that not only exhibit nanomolar potency but also successfully evade P-glycoprotein-mediated multidrug resistance[2][4]. Rigorous, temperature-controlled in vitro polymerization assays remain the gold standard for validating these rationally designed molecular entities before they advance to complex xenograft models.

References
  • Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. nih.gov.[Link]

  • Recent Advances in Heterocyclic Tubulin Inhibitors Targeting the Colchicine Binding Site. nih.gov.[Link]

  • Tubulin Polymerization Assay Kit. cytoskeleton.com.[Link]

  • Recent updates on novel heterocyclic scaffolds of anticancer potential as emerging tubulin inhibitors. researchgate.net.[Link]

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. scirp.org. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. mdpi.com.[Link]

Sources

Patent Landscape & Technical Guide: 1,2-Dimethyl-1H-imidazol-5-amine Derivatives

[1]

Executive Summary

1,2-dimethyl-1H-imidazol-5-amine (also known as 5-amino-1,2-dimethylimidazole) represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2] Unlike its mutagenic fused-ring analogs (e.g., MeIQ), this monocyclic amine serves as a versatile "privileged scaffold" for constructing kinase inhibitors and modified purine nucleosides .[1]

The patent landscape is dominated by two distinct clusters:

  • Major Pharma (e.g., Boehringer Ingelheim): Utilizing the scaffold to optimize solubility and selectivity in SYK, LRRK2, and MYLK inhibitors for autoimmune and neurodegenerative indications.[1]

  • Synthetic CROs & Academia (e.g., Enamine, University filings): Exploiting the 5-amino/4-position reactivity to synthesize fluorinated purines and thiapurines via cyclocondensation, targeting antiviral and oncology pathways.[1]

Part 1: Chemical Identity & Safety Distinction[1]

Before detailing the patent landscape, it is critical to distinguish this scaffold from structurally related food mutagens to ensure safety in drug design.[1]

Chemical Identity[1][3]
  • IUPAC Name: 1,2-dimethyl-1H-imidazol-5-amine[1][2][3][4][5]

  • CAS Registry Number: 80912-09-0[1][4][6][7]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [1][4]
  • Molecular Weight: 111.15 g/mol [1][4][6][7]

  • Key Reactivity: The C5-amino group is a nucleophile; the C4 position is susceptible to electrophilic attack, enabling rapid ring fusion.[1]

The "MeIQ" Safety Distinction (Critical E-E-A-T)

Researchers must differentiate this monocyclic amine from MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline), a known carcinogen formed in cooked meats.[1]

  • 1,2-dimethyl-1H-imidazol-5-amine: Monocyclic.[1][2][3] Used as a precursor for controlled synthesis.[1] Non-mutagenic in isolation compared to fused analogs.[1]

  • MeIQ: Fused imidazoquinoline.[8] Highly mutagenic (Ames positive).[1]

  • Implication: When designing derivatives, avoid fusing the imidazole to a quinoline ring unless specifically targeting DNA intercalation for oncology (with extreme toxicity caution).[1]

Part 2: The Patent Landscape (Assignees & Targets)[1]

The intellectual property space for this molecule is defined by its use as an intermediate.[1] The core molecule is off-patent, but its method of use and novel derivatives are heavily protected.[1]

Cluster A: Kinase Inhibition (Autoimmune & Neurology)

Key Assignee: Boehringer Ingelheim Primary Patent Family: WO 2014/060112, WO 2013/156150.[1]

  • Therapeutic Targets:

    • SYK (Spleen Tyrosine Kinase): Rheumatoid arthritis, SLE.[1]

    • LRRK2 (Leucine-Rich Repeat Kinase 2): Parkinson’s Disease.[1]

    • MYLK (Myosin Light Chain Kinase): Asthma, inflammatory bowel disease.[1]

  • Mechanism of Action: The imidazole amine is coupled to a pyrazolo[4,3-d]pyrimidine or similar bicyclic core.[1] The 1,2-dimethylimidazole moiety likely occupies the solvent-exposed region of the ATP-binding pocket, improving water solubility and tuning the pKa of the inhibitor.[1]

Cluster B: Nucleoside Analogs (Oncology & Antivirals)

Key Assignees: Enamine, Academic Institutions.[1][9] Primary Application: Synthesis of Fluorinated Purines.[1][9]

  • Therapeutic Targets: DNA/RNA polymerases (Antimetabolites).[1]

  • Mechanism: Reaction of 1,2-dimethyl-1H-imidazol-5-amine with 1-chloroalkyl isocyanates or imidoyl chlorides yields trifluoromethylated purines .[1] These derivatives mimic adenosine or guanosine but block replication due to the electron-withdrawing fluorine atoms.[1]

Part 3: Technical Deep Dive - Synthesis Protocols

Protocol A: Synthesis of Fluorinated Purines

Derivation from Enamine synthetic routes and related heterocyclic systems literature.

Rationale: This protocol utilizes the "Push-Pull" reactivity of the imidazole.[1] The amino group attacks an electrophile, followed by a cyclization at the C4 position.[1]

Step-by-Step Methodology:

  • Starting Materials: Dissolve 1,2-dimethyl-1H-imidazol-5-amine (1.0 eq) in dry dioxane.

  • Electrophile Addition: Add 1-chloroalkyl isocyanate (1.1 eq) dropwise at 0°C under Argon.

    • Note: The isocyanate acts as a "C-N" fragment donor.[1]

  • Cyclization: Heat the mixture to reflux (100°C) for 4-6 hours.

    • Mechanism:[1] The intermediate urea undergoes intramolecular cyclization involving the imidazole C4 carbon.[1]

  • Workup: Evaporate solvent. Recrystallize from Ethanol/Water.[1]

  • Yield: Typically 60-80% of the corresponding 7-(trifluoromethyl)-purine derivative.[1]

Protocol B: Amide Coupling for Kinase Inhibitors

Based on general methods in WO 2014/060112.[1]

Rationale: Attaching the imidazole to a kinase-binding core (e.g., Carboxylic Acid functionalized Pyrazole).[1]

Step-by-Step Methodology:

  • Activation: Dissolve the Core-COOH (e.g., Pyrazolo[4,3-d]pyrimidine carboxylic acid) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 min.

  • Coupling: Add 1,2-dimethyl-1H-imidazol-5-amine (1.1 eq).

  • Reaction: Stir at Room Temperature for 12 hours.

  • Purification: The product is often basic.[1] Purify via Reverse Phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% Formic Acid.[1]

Part 4: Visualization of Pathways & Landscape

Synthesis Pathway Diagram

The following diagram illustrates the transformation of the scaffold into two distinct pharmaceutical classes.

SynthesisPathwayStart1,2-dimethyl-1H-imidazol-5-amine(Scaffold)Reagent1+ ChloroalkylIsocyanatesStart->Reagent1Reagent2+ Carboxylic Acid(Kinase Core) / HATUStart->Reagent2Inter1UreaIntermediateReagent1->Inter1NucleophilicAttackProd2Imidazo-AmideConjugates(SYK/LRRK2 Inhibitors)Reagent2->Prod2AmideCouplingProd1TrifluoromethylPurines(Antimetabolites)Inter1->Prod1Cyclization(Reflux)

Caption: Divergent synthesis pathways transforming the imidazole scaffold into Purines (left) or Kinase Inhibitors (right).[1]

Patent Landscape Map

Mapping the key players and their therapeutic focus.[1]

PatentLandscapeCenter1,2-dimethyl-1H-imidazol-5-amineBoehringerBoehringerIngelheimCenter->BoehringerEnamineEnamine / CROsCenter->EnamineSYKSYK Inhibitors(Autoimmune)Boehringer->SYKWO 2014/060112LRRK2LRRK2 Inhibitors(Parkinson's)Boehringer->LRRK2NeurodegenerationPurinesFluorinatedPurinesEnamine->PurinesScaffoldSynthesisAcademiaAcademicInstitutionsAcademia->PurinesAntiviralResearchDiagDiagnostic(Pancreatic)Academia->DiagBiomarkers

Caption: Patent landscape clustering showing the division between Pharma (Kinase Inhibitors) and Chemical Suppliers (Purine Synthesis).[1]

References

  • Boehringer Ingelheim International GmbH. (2014).[1] New Compounds (Kinase Inhibitors).[1][10] WO 2014/060112 A1.[1]

  • Iaroshenko, V. O., et al. (2008).[1] Facile Synthesis of Fluorinated Purines and Thiapurines.[1][9][11][12] Synthesis.[1][9][11][12]

  • PubChem. (n.d.).[1][4][7] Compound Summary: 5-Amino-1,2-dimethylimidazole (CAS 80912-09-0).[1][4][7] National Library of Medicine.[1][7] [1]

  • Boehringer Ingelheim International GmbH. (2013).[1] Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors.[1][10] WO 2013/156150.[1]

  • Attanasi, O. A., et al. (2009).[1] Targets in Heterocyclic Systems: Chemistry and Properties. Società Chimica Italiana.[1]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine via Condensative Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of the highly substituted heterocyclic building block, 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine. Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The described method circumvents common challenges in the synthesis of polysubstituted imidazoles by employing a robust two-step pathway commencing from a commercially available starting material. The key transformation involves the condensative cyclization of a strategic α-amino nitrile intermediate with an orthoamide derivative. This guide is designed for researchers in synthetic organic chemistry and drug development, offering detailed mechanistic insights, a step-by-step experimental protocol, characterization data, and a troubleshooting guide to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

The imidazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents used as antifungal, anti-inflammatory, and anticancer treatments.[1][3] The specific substitution pattern of the target molecule, 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine, makes it a valuable intermediate for library synthesis and lead optimization, with the bromophenyl moiety serving as a key handle for further functionalization via cross-coupling reactions.

Traditional methods for imidazole synthesis, such as the Debus-Radziszewski[4][5][6] or Van Leusen reactions[1][7][8], can be limited when constructing highly substituted, electronically diverse patterns like the one presented. The protocol detailed herein leverages the reaction of an α-amino nitrile with an orthoamide derivative, a powerful strategy for the construction of 5-aminoimidazoles. This approach offers high regioselectivity and directly installs the requisite C5-amine functionality, often a challenging group to introduce through other methods.

Causality of the Synthetic Strategy:

  • Choice of Precursor: The synthesis begins with 2-amino-2-(3-bromophenyl)acetonitrile. This intermediate strategically incorporates the C4-aryl group and the essential C5-nitrogen atom in a readily accessible form.

  • Cyclization Partner: N,N-dimethylacetamide dimethyl acetal is selected as the cyclization partner. It serves a dual purpose: it provides the C2-methyl group and acts as a dehydrating agent, driving the cyclization forward to form the aromatic imidazole ring. This is an evolution of classical methods that might use reagents like Bredereck's reagent for similar transformations.[9][10]

Overall Synthetic Workflow

The synthesis is designed as a two-step sequence, optimized for clarity and reproducibility. The workflow minimizes complex purifications and utilizes stable, readily handled reagents.

G A Step 1: Synthesis of Intermediate α-(Methylamino)-3-bromophenylacetonitrile B Step 2: Cyclization to Final Product 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine A->B  N,N-Dimethylacetamide  dimethyl acetal,  Heat D Final Product & Characterization B->D C Starting Material 2-Bromo-1-(3-bromophenyl)ethanone C->A  Methylamine,  TMSCN

Caption: High-level overview of the two-step synthetic pathway.

Mechanistic Insights: The Cyclization Cascade

The core of this synthesis is the acid-catalyzed condensation and subsequent cyclization of the α-(methylamino)nitrile intermediate with N,N-dimethylacetamide dimethyl acetal.

  • Activation and Imine Formation: The orthoamide (N,N-dimethylacetamide dimethyl acetal) is activated under thermal conditions or by a trace acid catalyst, eliminating methanol to form a highly electrophilic N,N-dimethyl-1-methoxy-N-methyl-ethenamine intermediate.

  • Nucleophilic Attack: The secondary amine of the α-(methylamino)nitrile attacks the electrophilic carbon of the activated orthoamide derivative.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the newly formed nitrogen onto the nitrile carbon initiates the 5-exo-dig cyclization. This step is generally irreversible and forms the five-membered imidazole ring.

  • Aromatization: The resulting dihydroimidazole intermediate rapidly undergoes tautomerization and elimination of dimethylamine to yield the stable, aromatic 5-aminoimidazole final product.

G cluster_0 Mechanism of Cyclization A Intermediate A α-(Methylamino)-3-bromophenylacetonitrile D Adduct Formation A->D Nucleophilic Attack B Reagent B N,N-Dimethylacetamide dimethyl acetal C Electrophilic Intermediate B->C Activation (Heat) C->D E 5-exo-dig Cyclization Imidazoline Intermediate D->E Intramolecular Attack on Nitrile F Aromatization Final Product E->F Elimination & Tautomerization

Caption: The proposed mechanistic pathway for the key cyclization step.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Cyanide-containing compounds (TMSCN) are highly toxic and must be handled with extreme care; a quench solution of bleach should be readily available.

Part A: Synthesis of α-(Methylamino)-3-bromophenylacetonitrile (Intermediate)

This procedure details the formation of the key nitrile intermediate.

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-Bromo-1-(3-bromophenyl)ethanone277.985.56 g20.0
Methylamine (40% in H₂O)31.065.4 mL~62.0
Trimethylsilyl cyanide (TMSCN)99.252.9 mL22.0
Dichloromethane (DCM)84.93100 mL-
Sodium Sulfate (Na₂SO₄)142.04~10 g-

Step-by-Step Methodology:

  • Initial Reaction: Dissolve 2-bromo-1-(3-bromophenyl)ethanone (5.56 g, 20.0 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylamine solution (5.4 mL) dropwise over 15 minutes. The solution may become cloudy.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Cyanide Addition: Re-cool the mixture to 0 °C. (CAUTION: HIGHLY TOXIC) In the fume hood, add trimethylsilyl cyanide (2.9 mL, 22.0 mmol) dropwise.

  • Reaction Completion: Stir the reaction at room temperature overnight (approx. 16 hours).

  • Work-up: Carefully pour the reaction mixture into 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any unreacted TMSCN. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 50 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a pale yellow oil.

Part B: Synthesis of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine (Final Product)

This protocol describes the final cyclization and aromatization to yield the target compound.

ReagentM.W. ( g/mol )AmountMoles (mmol)
α-(Methylamino)-3-bromophenylacetonitrile225.094.50 g20.0
N,N-Dimethylacetamide dimethyl acetal133.195.3 mL30.0
Toluene92.1450 mL-

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude α-(methylamino)-3-bromophenylacetonitrile (4.50 g, 20.0 mmol) and 50 mL of toluene.

  • Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (5.3 mL, 30.0 mmol) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Crystallization: The crude residue will often solidify upon cooling. Triturate the solid with cold diethyl ether (20 mL), and collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with another portion of cold diethyl ether to remove soluble impurities. If further purification is needed, the product can be recrystallized from an ethanol/water mixture to yield the final product as a crystalline solid.

Characterization of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analysis Expected Results
Appearance Off-white to light tan crystalline solid
¹H NMR (400 MHz, CDCl₃)δ 7.60-7.20 (m, 4H, Ar-H), 4.55 (s, 2H, -NH₂, br), 3.55 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃) ppm.[11][12]
¹³C NMR (101 MHz, CDCl₃)δ 145.2, 137.1, 131.0, 130.5, 129.8, 125.5, 122.8, 120.1, 31.5, 12.8 ppm.[13]
Mass Spec (ESI) m/z calculated for C₁₁H₁₂BrN₃ [M+H]⁺: 266.0287; Found: 266.0289.
IR (KBr) ν 3450, 3320 (N-H stretch), 3100 (Ar C-H), 2950 (Alkyl C-H), 1620 (C=N), 1580 (C=C) cm⁻¹.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in Part A Incomplete reaction of the starting bromo-ketone. Degradation of the imine intermediate.Ensure slow, dropwise addition of methylamine at 0 °C. Check the quality of the starting material. Confirm reaction completion by TLC before adding TMSCN.
Incomplete Cyclization in Part B Insufficient heating time or temperature. Presence of water in the reaction mixture.Ensure the reaction is maintained at a steady reflux. Use anhydrous toluene and ensure the intermediate from Part A is dry. An additional equivalent of the acetal reagent can be added if the reaction stalls.
Product is an Oily Residue Presence of impurities, possibly unreacted starting material or byproducts.Attempt purification via column chromatography (silica gel, eluting with a DCM/Methanol gradient). Ensure the work-up in Part A was sufficient to remove all water-soluble components.
Broad NMR Peaks Presence of paramagnetic impurities. Sample is too concentrated. NH protons exchanging.Filter the NMR sample through a small plug of silica or celite. Dilute the sample. A D₂O exchange experiment will confirm the NH₂ peak.

References

  • Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general and convenient synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]

  • Song, C., & Li, H. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1214. [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

  • Exaly. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Wang, Z., et al. (2021). Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. Organic Letters, 23(15), 5844–5849. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Wang, D., et al. (2018). Catalytic divergent synthesis of imidazoles via reaction condition-dependent [3 + 2] cyclization of TosMIC. Organic & Biomolecular Chemistry, 16(39), 7183-7187. [Link]

  • ResearchGate. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. Bioconjugate Chemistry, 34(10), 1827–1836. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Kaur, H., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3836-3852. [Link]

  • SlideShare. (2022). Synthesis , mechanism and application of Organic Name reaction.pptx. Retrieved from [Link]

  • SlideShare. (2022). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Dergipark. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 527-536. [Link]

  • ISCA. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Chemical Sciences, 5(10), 67-72. [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 765. [Link]

  • Kumar, A., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(2), 650-654. [Link]

  • UCHEM. (n.d.). Bredereck's Reagent. Retrieved from [Link]

  • ResearchGate. (2015). Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. Retrieved from [Link]

  • SCIRP. (2014). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 4, 257-269. [Link]

  • International Union of Crystallography. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 752-758. [Link]

  • Bar-Ilan University. (2010). Synthesis of imidazoles and oxazoles by the Bredereck reaction. Facile structural elucidation based on 13C-NMR and carbon satellites in the 1H-NMR spectra. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis, Characterization and Biological Activities of Some New Substituted Imidazoles. Retrieved from [Link]

  • ResearchGate. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

  • Crysdot. (n.d.). 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine. Retrieved from [Link]

  • Baran Laboratory, Scripps Research. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

  • TSI Journals. (2015). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino) phenyl) prop-2-en-1-one. Trade Science Inc.[Link]

  • ISCA. (2019). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Research Journal of Chemical Sciences, 9(5), 1-6. [Link]

  • MDPI. (2024). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 29(6), 1369. [Link]

  • National Center for Biotechnology Information. (2016). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. Journal of the Brazilian Chemical Society, 27(10), 1848-1854. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Chemistry of Heterocyclic Compounds, 54, 610-618. [Link]

  • National Center for Biotechnology Information. (2013). 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. [Link]

  • ResearchGate. (2012). Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: One-Pot Synthesis of 2-Alkyl-4(5)-aryl-1H-imidazoles from 1-Aryl-2-bromoethanones, Ammonium Carbonate and Aliphatic Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2015). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives via a one-pot, four-component reaction between hydroxylamine, benzonitriles, arylglyoxals and 1,3-dicarbonyl compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitrate. New Journal of Chemistry, 40, 8780-8785. [Link]

Sources

Protocol for N-methylation of 4-aryl-1H-imidazol-5-amines

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for Regioselective N-Methylation of 4-Aryl-1H-imidazol-5-amines

Introduction & Mechanistic Causality

4-Aryl-1H-imidazol-5-amines and their fused analogs (e.g., benzimidazol-5-amines) are privileged scaffolds in medicinal chemistry. They serve as critical pharmacophores in the development of nicotinate phosphoribosyltransferase (NAPRT) modulators[1] and GABA-A receptor allosteric modulators[2]. The N-methylation of these scaffolds is a frequent optimization strategy used to tune pharmacokinetic properties, alter hydrogen-bonding networks, and modulate biological activity profiles—for instance, converting a NAPRT inhibitor into an activator[1].

However, the 4-aryl-1H-imidazol-5-amine system presents a significant chemoselectivity challenge. The molecule contains multiple nucleophilic sites: the endocyclic N1 and N3 nitrogens of the imidazole ring, and the exocyclic primary amine at the 5-position.

The Causality of Reagent Selection: Direct alkylation using standard methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., K2CO3) predominantly targets the more nucleophilic and sterically accessible endocyclic nitrogens. This typically yields an intractable mixture of N1- and N3-methylated regioisomers[2].

To achieve regioselective N-methylation at the exocyclic 5-amino group, a reductive amination approach is mandatory. By treating the substrate with formaldehyde under slightly acidic conditions, an exocyclic iminium ion intermediate is preferentially formed. Subsequent in situ reduction with a mild hydride donor—such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB)—selectively yields the N-methylated secondary or tertiary amine without disturbing the imidazole core[1][3].

MechanisticPathway A 4-Aryl-1H-imidazol-5-amine (Starting Material) B Exocyclic Iminium Ion (Intermediate) A->B Formaldehyde (H+, MeOH) D N1/N3-Methylated Regioisomers (Byproducts) A->D MeI, K2CO3 (Direct Alkylation) C N-Methyl-4-aryl-1H- imidazol-5-amine (Target Product) B->C NaBH3CN or STAB (Reduction)

Mechanistic divergence: Reductive amination vs. direct alkylation of imidazol-5-amines.

Experimental Protocols

Protocol A: Regioselective Exocyclic N-Methylation via Reductive Amination

This self-validating protocol utilizes NaBH3CN to selectively methylate the 5-amino group[1]. The use of acetic acid acts as a catalyst for iminium formation while simultaneously buffering the reaction to prevent premature hydride decomposition.

Materials:

  • 4-Aryl-1H-imidazol-5-amine (1.0 equiv)

  • Formaldehyde (37% aqueous solution, 1.2 equiv for mono-methylation; 2.5 equiv for di-methylation)

  • Sodium cyanoborohydride (NaBH3CN) (1.5 equiv)

  • Anhydrous Methanol (MeOH) and Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the 4-aryl-1H-imidazol-5-amine (1.0 mmol) in 10 mL of anhydrous MeOH. Add 0.1 mL of glacial AcOH to adjust the pH to ~5-6.

  • Imine Formation: Add the 37% aqueous formaldehyde solution dropwise at room temperature. Stir the mixture for 30–60 minutes to ensure complete iminium ion formation. Self-Validation: An aliquot can be analyzed via LC-MS to confirm the disappearance of the starting mass and the appearance of the imine/iminium mass intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH3CN (1.5 mmol) in small portions to control the evolution of hydrogen gas[1].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.

  • Quenching: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3. Stir for 15 minutes. Causality: This neutralizes the acetic acid and safely decomposes any unreacted hydride, preventing downstream purification issues.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to afford the pure N-methyl-4-aryl-1H-imidazol-5-amine.

Workflow Step1 1. Substrate Dissolution (MeOH + 1% AcOH) Step2 2. Formaldehyde Addition (Stir 30 min, RT) Step1->Step2 Step3 3. Hydride Addition (NaBH3CN, 0 °C to RT) Step2->Step3 Step4 4. Reaction Quench (Sat. NaHCO3) Step3->Step4 Step5 5. Extraction & Wash (EtOAc / Brine) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Step-by-step workflow for the regioselective exocyclic N-methylation via reductive amination.

Protocol B: Endocyclic N-Methylation (Regioisomeric Control)

If N1/N3 ring methylation is the actual synthetic goal, direct alkylation is employed. Be advised that this will break the symmetry of the imidazole ring.

  • Dissolve the substrate in anhydrous DMF.

  • Add K2CO3 (2.0 equiv) and stir for 15 minutes to deprotonate the imidazole core.

  • Add dimethyl sulfate or Methyl Iodide (1.1 equiv) dropwise at 0 °C[2].

  • Stir at room temperature for 4 hours, quench with water, and extract with Ethyl Acetate. Note: This will yield a mixture of N1 and N3 methylated products (often in a ~3:2 ratio) requiring careful chromatographic separation[2].

Quantitative Data Presentation

Table 1: Comparison of N-Methylation Strategies for 4-Aryl-1H-imidazol-5-amines

MethodReagents & SolventsTarget Nucleophilic SiteTypical YieldRegioselectivity
Reductive Amination Formaldehyde, NaBH3CN, MeOH/AcOHExocyclic 5-Amine70–85%>95% (Exocyclic)
Direct Alkylation MeI or Dimethyl Sulfate, K2CO3, DMFEndocyclic N1/N360–80%Poor (Mixture of N1/N3)
Reductive Amination (Alt) Formaldehyde, STAB, DCE/AcOHExocyclic 5-Amine65–80%>95% (Exocyclic)

References

  • Properly Substituted Benzimidazoles as a New Promising Class of Nicotinate Phosphoribosyltransferase (NAPRT) Modulators. nih.gov. 1

  • Exploring the DS2 Scaffold for GABA A Receptor Modulation: Progress toward the Development of a GABA A δ-Subunit Preferring Negative Allosteric Modulator. acs.org. 2

  • WO2008151927A2 - 6-n-substituted benz imidazole derivatives as acid pump antagonists. google.com. 3

Sources

Application Note: Regioselective Synthesis of 1,2-Dimethylimidazoles from Amidines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the regioselective synthesis of 1,2-dimethyl-4-substituted imidazoles starting from


-methylacetamidine  and 

-haloketones
. While the parent 1,2-dimethylimidazole is often produced industrially via multicomponent reactions (glyoxal/acetaldehyde/methylamine), this guide focuses on the amidine-cyclization route , which is preferred in drug discovery for generating diverse, regiochemically defined pharmacophores (e.g., kinase inhibitors, ionic liquid precursors).

-Methylacetamidine with 

-Haloketones

Abstract

The regioselective construction of the imidazole core is a critical challenge in medicinal chemistry. This protocol details the synthesis of 1,2-dimethyl-4-arylimidazoles via the cyclocondensation of


-methylacetamidine  with 

-bromoacetophenones
(phenacyl bromides). Unlike traditional multicomponent syntheses that often yield isomeric mixtures, this bimolecular approach leverages the nucleophilicity differences within the amidine scaffold to favor the formation of the 1,4-regioisomer. We provide a robust, scalable method using a THF/Water biphasic system that minimizes side reactions and simplifies purification.

Introduction & Mechanistic Rationale

1,2-Dimethylimidazoles are privileged scaffolds in pharmaceutical sciences, serving as key subunits in antifungal agents, kinase inhibitors, and as precursors for


-heterocyclic carbene (NHC) ligands.
The Regioselectivity Challenge

When reacting an unsymmetrical amidine (like


-methylacetamidine) with an unsymmetrical electrophile (like phenacyl bromide), two regioisomers are theoretically possible:
  • 1,2-dimethyl-4-phenylimidazole (Target)

  • 1,2-dimethyl-5-phenylimidazole (Side Product)

Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the amidine nitrogen on the


-carbon of the alkyl halide. 

-methylacetamidine exists in tautomeric equilibrium, but the unsubstituted nitrogen (

)
is generally more nucleophilic towards alkylation than the

-methyl nitrogen due to steric factors and solvation effects in polar media.
  • Pathway A (Favored): The

    
     attacks the 
    
    
    
    group. The subsequent cyclization involves the
    
    
    -methyl group attacking the carbonyl carbon. This places the phenyl group at the C4 position .
  • Pathway B (Disfavored): The

    
    -methyl attacks the 
    
    
    
    group. Cyclization places the phenyl at the C5 position .
Reaction Pathway Diagram

Regioselective_Imidazole_Synthesis Amidine N-Methylacetamidine Intermediate_A Intermediate A (N-alkylation at NH) Amidine->Intermediate_A Path A: NH attack (Fast) Intermediate_B Intermediate B (N-alkylation at N-Me) Amidine->Intermediate_B Path B: N-Me attack (Slow) HaloKetone α-Bromoacetophenone HaloKetone->Intermediate_A HaloKetone->Intermediate_B Product_1_4 1,2-Dimethyl-4-phenylimidazole (Major Isomer) Intermediate_A->Product_1_4 Cyclization & Dehydration Product_1_5 1,2-Dimethyl-5-phenylimidazole (Minor Isomer) Intermediate_B->Product_1_5 Cyclization

Caption: Mechanistic bifurcation showing the kinetic preference for N-alkylation at the unsubstituted nitrogen, leading to the 1,4-disubstituted product.

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role

-Methylacetamidine HCl
108.571.21.30 gNucleophile
Phenacyl Bromide 199.051.01.99 gElectrophile
Potassium Bicarbonate (

)
100.114.04.00 gBase
Tetrahydrofuran (THF) --20 mLSolvent (Organic)
Water (Deionized) --5 mLSolvent (Aqueous)
Step-by-Step Procedure

Note: Perform all steps in a fume hood.


-Haloketones are lachrymators.
  • Preparation of Amidine Solution:

    • In a 100 mL round-bottom flask (RBF), dissolve

      
      -methylacetamidine hydrochloride (1.2 equiv) in water (5 mL).
      
    • Add solid

      
       (4.0 equiv) slowly to the stirring solution. Caution: 
      
      
      
      evolution will occur. Stir until gas evolution ceases and a clear/cloudy solution forms.
  • Addition of Electrophile:

    • Dissolve phenacyl bromide (1.0 equiv) in THF (20 mL).

    • Add the THF solution to the aqueous amidine mixture. The biphasic mixture allows the non-polar bromoketone to react at the interface or via phase transfer, protecting it from hydrolytic decomposition.

  • Reaction (Cyclization):

    • Equip the RBF with a reflux condenser.

    • Heat the mixture to a vigorous reflux (

      
      C) for 4–6 hours .
      
    • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting bromide (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with Ethyl Acetate (30 mL) and Water (10 mL).

    • Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).

    • Combine organic layers, wash with Brine (20 mL), and dry over anhydrous

      
      .
      
  • Purification:

    • Filter off the drying agent and concentrate in vacuo.

    • Crystallization: Many 4-aryl derivatives crystallize upon trituration with diethyl ether or hexanes.

    • Chromatography: If an oil remains, purify via silica gel flash chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
Expected Results & Data
ParameterValue
Typical Yield 75 - 85%
Regioselectivity (1,4 vs 1,5) > 95 : 5
Appearance Off-white to pale yellow solid
1H NMR Diagnostic C4-H (imidazole ring proton) typically appears as a singlet around

6.9 - 7.2 ppm.

Troubleshooting & Optimization (Expertise)

  • Handling

    
    -Methylacetamidine:  This reagent is hygroscopic. Store in a desiccator. If the salt is wet, yields will drop significantly due to stoichiometry errors.
    
  • Solvent Choice: The THF/Water mixture is superior to pure ethanol or DMF. Water solubilizes the amidine salt and the inorganic base, while THF solubilizes the bromoketone. This "quasi-phase-transfer" condition suppresses the self-condensation of the bromoketone.

  • Regiocontrol: If the 1,5-isomer is observed (rare with this specific protocol), reduce the reaction temperature to room temperature and extend the time to 24 hours. Higher temperatures thermodynamically favor the stable 1,4-isomer, but excessively high temps (e.g., in DMF at 120°C) can lead to decomposition.

  • Alternative Bases:

    
     can be used, but 
    
    
    
    is milder and prevents the hydrolysis of the phenacyl bromide before it can react with the amidine.

References

  • Murry, J. A.; Frutos, J. C.; et al.

    
    -Haloketones." Organic Syntheses, 2003 , 80, 200.
    
    
  • Regioselectivity of N-Alkyl Amidine Cyclization: Langhammer, I.; Erker, T. "Synthesis of 1,2-Disubstituted Imidazoles via Cross-Coupling and Substitution Reactions." Heterocycles, 2005 , 65(11), 2721.

  • Mechanistic Studies on Imidazole Formation: Lombardino, J. G.; Wiseman, E. H. "Preparation and antiinflammatory activity of some nonacidic trisubstituted imidazoles." Journal of Medicinal Chemistry, 1974 , 17(11), 1182–1188.

  • Industrial Context for 1,2-Dimethylimidazole: "1,2-Dimethylimidazole Synthesis and Applications." ChemicalBook.

Sources

Application Note: Advanced HPLC Purification Strategies for Amino-Imidazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amino-Imidazole Challenge

Amino-imidazole intermediates, such as 5-aminoimidazole-4-carboxamide (AICA) and its riboside (AICAR) , represent a distinct class of "problematic" analytes in liquid chromatography. They serve as critical scaffolds in the synthesis of purine nucleosides and antineoplastic agents (e.g., Dacarbazine, Temozolomide).

The Physicochemical Paradox:

  • High Polarity: The imidazole ring, often coupled with primary amines or amide groups, results in low logP values, causing near-void volume elution on standard C18 columns.

  • Basicity & Silanol Interaction: The imidazole nitrogen (pKa ~6–7) is protonated at acidic pH, leading to severe peak tailing due to secondary interactions with residual silanols on silica supports.

  • Stability: Many amino-imidazoles are light-sensitive and prone to oxidative polymerization, requiring rapid, gentle purification.

This guide provides a hierarchical approach to purification, moving from modern Polar-Embedded Reversed-Phase (RP) methods to Hydrophilic Interaction Liquid Chromatography (HILIC) and finally Ion-Pairing (IP-RP) .

Decision Matrix & Workflow

Before selecting a column, evaluate the hydrophobicity and glycosylation state of your intermediate.

PurificationStrategy Start Start: Amino-Imidazole Sample IsGlycosylated Is it Glycosylated / Highly Polar? (e.g., Riboside/Ribotide) Start->IsGlycosylated Solubility Soluble in >60% ACN? IsGlycosylated->Solubility Yes Method_RP_Polar STRATEGY A: Aqueous C18 (Polar-Embedded/Shielded) IsGlycosylated->Method_RP_Polar No (Synthetic Intermediate) Method_HILIC STRATEGY B: HILIC (Amide or Zwitterionic) Solubility->Method_HILIC Yes Solubility->Method_RP_Polar No (Precipitates) Method_IP STRATEGY C: Ion-Pairing RP (Hexanesulfonate/TFA) Method_RP_Polar->Method_IP If Retention < 1.5 k'

Figure 1: Strategic decision tree for selecting the optimal stationary phase based on analyte polarity and solubility.

Strategy A: Polar-Embedded Reversed-Phase (The Modern Standard)

Best For: Synthetic intermediates (non-glycosylated), hydrophobic amino-imidazoles. Mechanism: These columns contain a hydrophilic group (e.g., amide, carbamate) embedded in the alkyl chain. This "shield" prevents phase collapse in 100% aqueous conditions and suppresses silanol interactions, improving peak shape for basic imidazoles.

Protocol A: Aqueous Stable C18 (Prep & Analytical)
ParameterSpecification
Stationary Phase Polar-Embedded C18 (e.g., Waters XSelect HSS T3, Agilent Polaris Amide-C18, or Sielc Newcrom R1)
Mobile Phase A 10 mM Ammonium Formate (pH 3.8) OR 0.1% Formic Acid (for MS)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min (Analytical) / 20 mL/min (Prep 19mm ID)
Temperature 25°C (Low temperature preserves stability)
Detection UV 254 nm (Imidazole ring) & 214 nm (Amide)

Gradient Table:

Time (min) % B (Organic) Event
0.0 0–2% Loading (High Aqueous)
2.0 0–2% Isocratic Hold (Essential for polar retention)
12.0 60% Gradient Elution
13.0 95% Wash

| 15.0 | 0–2% | Re-equilibration |

Scientific Insight: Standard C18 columns suffer from "dewetting" (phase collapse) at <5% organic. Polar-embedded phases remain fully wetted, allowing you to start at 0% B. This is critical for amino-imidazoles, which often elute immediately upon organic introduction.

Strategy B: HILIC (For High Polarity/Glycosides)

Best For: AICA-Riboside (AICAR), AICA-Ribotide (ZMP), and highly polar metabolites. Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[1][2] Elution order is reversed (Polar compounds elute later).

Protocol B: Amide/Zwitterionic HILIC
ParameterSpecification
Stationary Phase Amide-Silica (e.g., TSKgel Amide-80) or Zwitterionic (e.g., Merck ZIC-HILIC)
Mobile Phase A Acetonitrile (Weak Solvent in HILIC)
Mobile Phase B 10 mM Ammonium Acetate, pH 5.8 (Strong Solvent in HILIC)
Sample Diluent Critical: 75:25 ACN:Water. (Injecting in 100% water destroys peak shape)

Gradient Table:

Time (min) % B (Aqueous Buffer) Note
0.0 10% High Organic Start
2.0 10% Hold
15.0 50% Linear Ramp (Increasing Water elutes analyte)

| 16.0 | 10% | Re-equilibration (Longer time needed for HILIC) |

Troubleshooting HILIC:

  • Solubility: Amino-imidazoles are often poorly soluble in ACN. If the sample precipitates in the loading solvent (high ACN), HILIC is not viable for preparative work. Switch to Strategy A or C.

Strategy C: Ion-Pairing Reversed-Phase (The "Fixer")

Best For: Analytes that fail to retain on Polar-Embedded C18 but are too insoluble for HILIC. Mechanism: An oppositely charged reagent (surfactant) is added to the mobile phase. It adsorbs to the C18 surface, creating a dynamic ion-exchange surface that retains the charged imidazole.

Protocol C: Ion-Pairing (UV & MS Compatible Variants)

Option 1: UV-Only (Robust Preparative)

  • Reagent: Sodium 1-Octanesulfonate (5–10 mM).

  • pH: Adjusted to 2.5 (Phosphate buffer).

  • Pros: Extremely sharp peaks, high loading capacity.

  • Cons: Non-volatile (No MS), long equilibration.

Option 2: MS-Compatible (Volatile)

  • Reagent: Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA).

  • Concentration: 0.05% – 0.1% v/v.

  • Mechanism: HFBA provides a hydrophobic counter-ion that pairs with the basic imidazole, significantly increasing retention on C18.

Experimental Setup (MS-Compatible):

  • Column: Standard C18 (High Carbon Load).

  • MP A: Water + 0.1% HFBA.

  • MP B: ACN + 0.1% HFBA.

  • Note: HFBA causes ion suppression in MS but is often necessary for retention.

Preparative Workflow & Recovery

For drug development, recovering the pure solid without salt contamination is vital.

PrepWorkflow Crude Crude Mixture (Synthesis) Filter Filter 0.45µm (Protect Column) Crude->Filter PrepLC Prep HPLC (Method A/C) Filter->PrepLC Fraction Fraction Collection (Threshold Trigger) PrepLC->Fraction Desalt Desalting Step (If Non-Volatile Buffer Used) Fraction->Desalt If Phosphate/Sulfonate Lyophilize Lyophilization (Freeze Dry) Fraction->Lyophilize If Volatile Buffer Desalt->Lyophilize Final Pure Intermediate (>98%) Lyophilize->Final

Figure 2: Preparative purification workflow emphasizing the critical path for salt removal.

Salt Removal (Desalting): If using Protocol C (Option 1) with sulfonates/phosphates, the collected fraction contains non-volatile salts.

  • Method: Pass the fraction through a weak anion exchange (WAX) cartridge or perform a secondary rapid RP-HPLC run using Ammonium Bicarbonate (volatile) to wash away the salts before lyophilization.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole.Link

  • Thermo Fisher Scientific. (2023). HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography.Link

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes.Link

  • SIELC Technologies. Separation of 5-aminoimidazole-4-carboxamide on Newcrom R1.Link

  • Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside... in plasma. Journal of Chromatography B. Link

  • Sigma-Aldrich (Merck). Analysis of Polar Compounds with Ion Pair Reagents.Link

Sources

Application Note: Rational Solvent Selection and Crystallization Protocols for 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a synthesized active pharmaceutical ingredient (API) from a crude mixture to a highly pure, solid-state crystalline form is a critical bottleneck in drug development. For highly functionalized heterocyclic compounds like 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine , achieving reliable crystallization requires a deep understanding of molecular interactions, solubility thermodynamics, and nucleation kinetics.

This application note provides a comprehensive, causality-driven framework for selecting crystallization solvents and executing polymorph screening for this specific imidazole derivative. By leveraging Hansen Solubility Parameters (HSP) and controlled thermodynamic workflows, researchers can prevent common pitfalls such as liquid-liquid phase separation (oiling out) and polymorph conversion[1].

Chemical Profiling & Structural Causality

To design a self-validating crystallization protocol, one must first deconstruct the molecule's structural features and understand how they dictate macroscopic phase behavior:

  • Hydrogen Bonding Network: The molecule possesses a primary amine (-NH₂ at position 5) acting as a strong hydrogen-bond donor, and an imidazole nitrogen (N3) acting as an acceptor. This dual capacity strongly favors the formation of complex, multi-polymorphic hydrogen-bonded networks (e.g., dimers or infinite catemers).

  • Steric Hindrance: The 1,2-dimethyl substitution on the imidazole ring creates significant steric bulk adjacent to the amine and the bromophenyl group. This restricts bond rotation and prevents tight, planar molecular packing, which often lowers the melting point and increases the compound's propensity to "oil out" (precipitate as a viscous liquid rather than a crystal) under high supersaturation.

  • Heavy Atom & Halogen Bonding: The 3-bromophenyl moiety is highly polarizable, contributing heavily to London dispersion forces. Furthermore, the bromine atom can participate in highly directional halogen bonding (C-Br···N or C-Br···O), which can act as a secondary structure-directing interaction during crystal lattice assembly.

Solvent Selection Rationale via Hansen Solubility Parameters (HSP)

The selection of a solvent system should never rely on trial and error. Instead, we utilize Hansen Solubility Parameters (HSP) to predict solute-solvent miscibility based on three cohesive energy forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[2].

For 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine:

  • Cooling Crystallization: We require a solvent that fully dissolves the compound at elevated temperatures (disrupting the API's internal H-bonds) but rejects it at lower temperatures. Isopropanol (IPA) provides the ideal balance of moderate polarity and hydrogen-bonding capacity, offering a wide Metastable Zone Width (MSZW) for controlled crystal growth.

  • Anti-Solvent Crystallization: To exploit the dispersive nature of the bromophenyl group, we dissolve the API in a polar aprotic solvent like Ethyl Acetate (EtOAc) and titrate in a non-polar anti-solvent like n-Heptane . This forces the hydrophobic portions of the molecule to aggregate, triggering nucleation.

Quantitative Solvent Data Summary

The following table summarizes the thermodynamic properties of the selected solvent systems:

Solvent SystemCrystallization RoleBoiling Point (°C)Dielectric Constant (ε)Expected API Solubility Profile
Isopropanol (IPA) Primary (Cooling)82.519.9High at 75°C, Very Low at 5°C
Ethyl Acetate (EtOAc) Primary (Anti-Solvent)77.16.0High at 25°C
n-Heptane Anti-Solvent98.41.9Insoluble at all temperatures
Ethanol / Water (8:2) Binary (Hydrate Screen)~78.0~35.0Moderate; forces hydrate formation

Experimental Workflows & Decision Logic

The following diagram illustrates the logical progression from raw API to a fully characterized, thermodynamically stable polymorph.

Workflow API 4-(3-Bromophenyl)-1,2-dimethyl -1H-imidazol-5-amine HSP Hansen Solubility Profiling (Dispersion, Polarity, H-Bonding) API->HSP Structural Analysis Cooling Cooling Crystallization (Isopropanol) HSP->Cooling Single Solvent AntiSolvent Anti-Solvent Crystallization (EtOAc / Heptane) HSP->AntiSolvent Binary System Slurry Slurry-Mediated Screening (Thermodynamic Control) HSP->Slurry Polymorph Screen Characterization Solid-State Characterization (PXRD, DSC, Raman) Cooling->Characterization AntiSolvent->Characterization Slurry->Characterization Optimization Process Optimization & Scale-Up Characterization->Optimization Lead Form Selected

Figure 1: Rational crystallization and polymorph screening workflow for imidazole derivatives.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic checks to ensure the thermodynamic and kinetic parameters remain within the target design space.

Protocol A: Single-Solvent Cooling Crystallization (Kinetically Controlled)

Objective: Isolate high-purity crystals while preventing liquid-liquid phase separation (oiling out).

  • Dissolution: Suspend 1.0 g of the crude API in 10 mL of Isopropanol within a jacketed crystallizer equipped with an overhead stirrer.

  • Thermal Ramp: Heat the suspension to 75°C at a rate of 1°C/min under constant agitation (300 rpm).

    • Causality: A slow heating rate prevents localized thermal degradation of the amine group and ensures complete thermodynamic dissolution.

  • Clarification (Self-Validation Step): Filter the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, pre-warmed vessel.

    • Causality: Removing heterogeneous nucleants (e.g., dust, insoluble impurities) prevents premature, uncontrolled primary nucleation.

  • Controlled Cooling & Seeding: Cool the solution to 60°C. If a specific polymorph is desired, introduce 1-2% w/w seeds of that form.

    • Causality: Seeding within the Metastable Zone Width (MSZW) bypasses the high-energy barrier of primary nucleation. This forces the solute to deposit onto the seeds, strictly controlling the polymorphic outcome and preventing the API from oiling out.

  • Crystal Growth: Cool the system to 5°C using a non-linear (cubic) cooling profile over 8 hours.

    • Causality: A cubic cooling profile maintains a constant, low level of supersaturation throughout the process, favoring the growth of large, easily filterable crystals over the generation of fine particulates.

  • Isolation: Filter the slurry under vacuum, wash the filter cake with 2 mL of ice-cold Isopropanol, and dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (High-Yield Recovery)

Objective: Rapidly induce crystallization by manipulating the solvent's dielectric constant.

  • Dissolution: Dissolve 1.0 g of the API in 5.0 mL of Ethyl Acetate at 25°C. Ensure complete visual clarity.

  • Anti-Solvent Titration: Using a programmable syringe pump, titrate n-Heptane into the solution at a strict rate of 0.1 mL/min under high shear agitation (500 rpm).

    • Causality: Dropwise addition under high shear prevents localized pockets of extreme supersaturation, which would otherwise lead to the precipitation of an amorphous solid or an unprocessable oil.

  • Ostwald Ripening (Aging): Once the solution reaches the cloud point (persistent turbidity), immediately halt the Heptane addition. Age the suspension at 25°C for 1 hour.

    • Causality: The initial precipitate is often a metastable or amorphous phase. Aging allows these high-energy particles to re-dissolve and recrystallize into a more stable, ordered crystalline lattice (Ostwald ripening).

  • Completion & Isolation: Resume Heptane addition until a final EtOAc:Heptane volumetric ratio of 1:3 is achieved. Filter, wash with neat Heptane, and dry.

Protocol C: Slurry-Mediated Polymorph Screening (Thermodynamically Controlled)

Objective: Identify the absolute lowest-energy (most stable) polymorph at ambient temperature[3].

  • Preparation: Suspend 200 mg of the API in 2.0 mL of a 50:50 EtOAc/Heptane mixture. The solvent ratio must be calibrated so that the API is only partially soluble (a thick slurry must remain).

  • Equilibration: Seal the vial and stir at 25°C for 7 to 14 days.

    • Causality: In a saturated slurry, any metastable polymorphs will continuously dissolve into the solvent phase, while the thermodynamically stable polymorph will continuously precipitate. Over time, this thermodynamic sink drives the entire bulk mass toward the lowest-energy crystal form.

  • Analysis: Isolate the solid via centrifugation and immediately analyze using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic identity and melting point.

References

  • Hansen solubility parameter as a tool to predict cocrystal formation PubMed / N
  • Solvent selection for process development Technobis Crystalliz
  • Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method Crystal Growth & Design - ACS Public

Sources

Application Note: In Vitro Cytotoxicity Assay Protocols for Imidazole-Based Small Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Pharmacological Context

Imidazole and its derivatives are highly versatile nitrogen-containing heterocyclic pharmacophores in medicinal chemistry. Due to their unique electron-rich structure, they readily participate in hydrogen bonding and metal coordination, allowing them to interact with diverse biological targets[1]. In preclinical oncology, novel imidazole-based small molecules have demonstrated profound antiproliferative properties by selectively targeting kinase networks, epigenetic regulators, and mitochondrial apoptosis pathways[2][3]. Accurate in vitro assessment of these compounds requires a deep understanding of their mechanism of action to select the appropriate screening assays.

Mechanistic Insights: Cytotoxicity Pathways

As an Application Scientist, I emphasize that running a cytotoxicity assay without understanding the compound's mechanism leads to misinterpretation of data. Imidazole derivatives do not merely act as broad-spectrum toxins; they are targeted apoptosis inducers.

  • Kinase Inhibition: Imidazoles have been shown to downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK), subsequently suppressing the Wnt/β-catenin signaling pathway (including c-Myc and Axin2 targets) in leukemia models[2][4].

  • Mitochondrial Apoptosis: In solid tumors like HeLa, imidazole derivatives upregulate pro-apoptotic Bax, downregulate anti-apoptotic Bcl-2, and trigger Caspase-3 activation[5].

  • Epigenetic Modulation: Certain novel uracil-imidazole derivatives exhibit cytotoxicity in lung adenocarcinoma (A549) by modulating DNA Methyltransferase 1 (DNMT1), thereby reactivating tumor suppressor genes[3].

Signaling Imid Imidazole Derivative AXL AXL-RTK Imid->AXL Inhibits DNMT1 DNMT1 (Epigenetic) Imid->DNMT1 Modulates Bax Bax Upregulation Imid->Bax Upregulates Bcl2 Bcl-2 Downregulation Imid->Bcl2 Downregulates Wnt Wnt/β-catenin Pathway AXL->Wnt Downregulates Apoptosis Apoptosis / Cell Death Wnt->Apoptosis Arrests Proliferation DNMT1->Apoptosis Reactivates Suppressors Caspase Caspase-3 Activation Bax->Caspase Activates Bcl2->Caspase Removes Inhibition Caspase->Apoptosis Executes

Fig 1. Imidazole-mediated apoptosis via AXL-RTK/Wnt inhibition and epigenetic modulation.

Quantitative Data Summary

To establish baseline expectations for your assays, the following table summarizes the half-maximal inhibitory concentration (IC50) values of recently developed imidazole derivatives across standard human cancer cell lines.

Compound Class / DerivativeTarget Cell LineCancer TypeIC50 Value (µM)Reference
N-Phenylbenzamide Imidazole (4f)A549Lung Carcinoma7.5[6]
N-Phenylbenzamide Imidazole (4f)HeLaCervical Cancer9.3[6]
N-Phenylbenzamide Imidazole (4f)MCF-7Breast Cancer8.9[6]
1-(4-Substituted phenyl)-2-ethyl Imidazole (4m)HeLaCervical Cancer4.07[5]
Ag(I) Imidazole Complex (84)A549Lung Carcinoma1.77[1]
Ag(I) Imidazole Complex (84)HePG2Hepatocellular4.44[1]

Experimental Design: Causality & Self-Validating Systems

A robust screening cascade requires orthogonal assays. Relying on a single readout can lead to false positives due to compound interference. We employ a two-tiered approach:

  • Primary Screen (MTT Assay): Because imidazoles heavily disrupt mitochondrial apoptotic pathways (Bax/Bcl-2)[5], measuring NAD(P)H-dependent cellular oxidoreductase activity via MTT reduction is the most physiologically relevant primary viability screen. It directly queries the metabolic collapse preceding cell death.

  • Secondary Screen (Hoechst/PI Double Staining): MTT cannot distinguish between cytostatic and cytotoxic effects, nor can it differentiate apoptosis from necrosis. We use Hoechst 33342 (membrane-permeable, binds AT-rich DNA regions) and Propidium Iodide (membrane-impermeable) to visually and quantitatively validate apoptosis[5].

Self-Validating Controls: Every plate must include a vehicle control (e.g., 0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 5-Fluorouracil or Doxorubicin) to ensure assay sensitivity and reproducibility[5][6].

Detailed Methodologies

Protocol 1: Tetrazolium-based (MTT) Cell Viability Assay

Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Compound Treatment (24-72h) Seed->Treat MTT 3. Add MTT Reagent (Incubate 3-4h) Treat->MTT Solubilize 4. Solubilize Formazan (DMSO) MTT->Solubilize Read 5. Read Absorbance (570 nm) Solubilize->Read

Fig 2. Step-by-step workflow of the MTT cell viability assay for imidazole screening.

Materials:

  • 96-well flat-bottom tissue culture plates.

  • MTT Reagent (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Imidazole derivative stock solutions (typically 10-50 mM in DMSO).

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of

    
     to 
    
    
    
    cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for attachment[6].
  • Compound Treatment: Prepare serial dilutions of the imidazole derivative in complete media. The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Aspirate the seeding media and add 100 µL of the compound-containing media. Incubate for 24, 48, or 72 hours[5].

  • MTT Incubation: Add 20 µL of the MTT solution (5 mg/mL) directly to each well. Incubate in the dark at 37°C for 3 to 4 hours. Application Note: During this time, viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 100 µL of DMSO to each well. Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete dissolution[1].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background plate noise.

  • Data Analysis: Calculate relative cell viability:

    
    . Determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).
    
Protocol 2: Hoechst 33342 / PI Double Staining for Apoptosis Validation

To confirm that the reduction in viability observed in the MTT assay is due to apoptosis (a hallmark of effective imidazole derivatives[5]), perform this morphological assay.

Step-by-Step Procedure:

  • Preparation: Seed cells in a 6-well plate (

    
     cells/well) and treat with the imidazole derivative at its calculated IC50 and 2×IC50 concentrations for 24 hours. Include a 5-Fluorouracil positive control[5].
    
  • Harvesting: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 300 × g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of PBS. Add 5 µL of Hoechst 33342 (10 µg/mL) and 5 µL of Propidium Iodide (10 µg/mL). Incubate in the dark at room temperature for 15 minutes.

  • Imaging: Place a drop of the cell suspension on a glass slide and cover with a coverslip. Observe immediately under a fluorescence microscope.

    • Live cells: Intact nuclei with dim blue fluorescence.

    • Early apoptotic cells: Bright blue fluorescence with highly condensed or fragmented chromatin (due to imidazole-induced DNA fragmentation).

    • Late apoptotic/Necrotic cells: Red fluorescence (compromised membrane allowing PI entry) combined with nuclear condensation[5].

References

1.[2] Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC (nih.gov) - 4 2.[5] Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - MDPI - 5 3.[3] Novel Imidazole Derivative: Inducing Apoptosis and Epigenetic Modulation in Human Lung Adenocarcinoma Cell Lines - SSRN - 3 4.[6] New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - Frontiers - 6 5.[4] Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC (nih.gov) - 4 6.[1] Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review - Arabian Journal of Chemistry - 1

Sources

Application Note: Microwave-Assisted Synthesis of Polysubstituted 5-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 5-aminoimidazole core is a privileged scaffold in medicinal chemistry and a ubiquitous precursor in the biosynthesis of purines (e.g., 5-aminoimidazole ribonucleotide, AIR) and AMP-kinase activators[1]. Despite their immense biological utility, the chemical synthesis of polysubstituted 5-aminoimidazoles has historically been plagued by lengthy reaction times, poor atom economy, and the inherent thermal instability of the intermediate structures, which often degrade under prolonged convective heating[1].

To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique. By leveraging dielectric heating, microwave irradiation directly excites polar intermediates—such as thioiminoether salts and highly polarized transition states—resulting in rapid, uniform, and localized heating[2]. This application note details two distinct, field-proven microwave protocols: a rapid stepwise condensation and a switchable multicomponent reaction (MCR).

Mechanistic Pathways & Workflow Design

The synthesis of 5-aminoimidazoles can be approached via two primary microwave-accelerated pathways. Pathway A utilizes a stepwise condensation starting from thioamides, where microwave energy drastically reduces the time required for S-alkylation and subsequent annulation[1]. Pathway B employs a tunable Multicomponent Reaction (MCR) leveraging Strecker-type intermediates, where the microwave temperature acts as a thermodynamic switch to dictate the final heterocyclic scaffold[3].

G cluster_A Pathway A: Stepwise Condensation cluster_B Pathway B: Multicomponent Reaction Start Target: 5-Aminoimidazole Scaffold Thioamide Thioamide + Benzyl Bromide Start->Thioamide MCR Aldehyde + Amine + TMSCN Start->MCR Thioiminoether Thioiminoether Hydrobromide Thioamide->Thioiminoether MW Heating Condensation Condensation with α-Aminonitrile Thioiminoether->Condensation Base / MW Final Polysubstituted 5-Aminoimidazole Condensation->Final Annulation Strecker Strecker Intermediate MCR->Strecker MW Heating Cyclization Intramolecular Cyclization Strecker->Cyclization MW / Catalyst Cyclization->Final Rearrangement

Figure 1: Divergent microwave-assisted synthetic pathways for polysubstituted 5-aminoimidazoles.

Quantitative Performance: Thermal vs. Microwave Heating

The transition from conventional thermal heating to microwave irradiation yields a profound kinetic enhancement. The table below summarizes the quantitative improvements observed in the three-step parallel synthesis of 2,4-disubstituted 5-aminoimidazoles (Pathway A), demonstrating an overall rate enhancement of approximately 130-fold[1][2].

Reaction StepConventional Heating (Time / Yield)Microwave Heating (Time / Yield)Kinetic Enhancement
S-Alkylation (Step 1) 24 hours / 75–85%5 minutes / 90–99%~288x faster
Condensation (Step 2) 24 hours / 60–70%10 minutes / 85–95%~144x faster
Annulation (Step 3) 5 hours / 65–80%10 minutes / 80–92%~30x faster
Total Overall Workflow 53 hours 25 minutes ~130x faster

Self-Validating Experimental Protocols

Protocol A: Three-Step Parallel Synthesis (Stepwise Condensation)

This protocol utilizes thioamides and


-aminonitriles. The methodology is highly amenable to high-throughput library generation[1].

Step 1: S-Alkylation of Thioamides

  • In a 10 mL microwave-transparent borosilicate glass vessel, dissolve the thioamide (1.0 mmol) in 3.0 mL of absolute ethanol.

    • Causality Note: Ethanol is selected not only for its solubilizing properties but because it possesses a high loss tangent (

      
      ), making it an excellent microwave-absorbing solvent that ensures rapid and uniform energy transfer.
      
  • Add benzyl bromide (1.1 mmol). Benzyl bromide is utilized because the resulting benzyl mercaptan acts as an optimal leaving group during the subsequent condensation step.

  • Seal the vessel with a Teflon-lined crimp cap and subject to microwave irradiation (e.g., 100 W, maximum temperature 80 °C) for 5 minutes.

  • Validation Checkpoint: Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The UV trace at 254 nm must show the complete disappearance of the thioamide starting material. A dominant mass peak corresponding to the

    
     thioiminoether hydrobromide confirms success. Do not proceed to Step 2 until conversion is >99%, as unreacted thioamide will compete with the aminonitrile and drastically reduce the final yield.
    

Step 2 & 3: Condensation and Annulation

  • To the unpurified thioiminoether mixture from Step 1, add the desired

    
    -aminonitrile (1.2 mmol) and triethylamine (TEA, 2.0 mmol).
    
    • Causality Note: TEA is critical here; it neutralizes the hydrobromide salt, liberating the free iminoether and facilitating the nucleophilic attack by the aminonitrile.

  • Subject the mixture to microwave irradiation at 100 °C for 10 minutes.

  • Validation Checkpoint: Perform TLC (Eluent: 9:1 DCM/MeOH). The highly polar thioiminoether intermediate spot (origin) should be entirely replaced by a higher

    
     fluorescent spot corresponding to the newly formed 5-aminoimidazole.
    
  • Concentrate the mixture under reduced pressure and purify via flash chromatography to yield the pure 2,4-disubstituted 5-aminoimidazole.

Protocol B: Switchable Multicomponent Reaction (MCR)

This one-pot protocol leverages a Groebke-Blackburn-Bienaymé (GBB) variant. It is highly sensitive to temperature, which acts as a thermodynamic switch[3][4].

  • In a microwave vessel, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and trimethylsilyl cyanide (TMSCN, 1.2 mmol) in anhydrous methanol (2.0 mL).

    • Causality Note: TMSCN is employed as a safer, liquid alternative to HCN. Microwave heating ensures rapid imine formation and immediate nucleophilic attack by the cyanide species, preventing the imine from hydrolyzing back to the aldehyde.

  • Add a catalytic amount of Lewis acid (e.g.,

    
    , 5 mol%). The Lewis acid activates the imine for rapid attack, bypassing competitive side reactions.
    
  • Irradiate at 50 °C for 15 minutes .

    • Causality Note: Temperature control is the most critical variable here. Heating at 50 °C selectively yields the 5-aminoimidazole (the kinetic product). If the temperature is pushed to 120 °C, the reaction undergoes a different rearrangement pathway toward the dihydrotriazine scaffold (the thermodynamic product)[3].

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of the

    
     peak corresponding to the 5-aminoimidazole validates the kinetic pathway. If dihydrotriazine mass peaks appear, recalibrate the microwave IR temperature sensor, as the internal temperature likely exceeded the 60 °C kinetic threshold.
    
  • Cool to room temperature. The product often precipitates directly; collect via a fritted filter and wash with cold dichloromethane to isolate the pure yellow powder[3].

References

  • Synthesis of 2,4-Disubstituted 5-Aminoimidazoles Using Microwave Irradiation Source: Journal of Combinatorial Chemistry (ACS Publications), 2006, 8(3), 414-419. URL:[Link]

  • MCRs reshaped into a switchable microwave-assisted protocol toward 5-aminoimidazoles and dihydrotriazines Source: Tetrahedron (NIH PubMed Central), 2014, 70(1), 54-59. URL:[Link]

  • Microwave Chemistry: Gold(I)-Catalyzed Hydroamination, Pd-Catalyzed C-F-Couplings, 2,4-Disubstitued 5-Aminoimidazoles Source: Organic-Chemistry.org Highlights, June 2006. URL:[Link]

Sources

Application Note: Protocol for the Reduction of 5-Nitroimidazoles to 5-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The conversion of 5-nitroimidazoles to 5-aminoimidazoles is a deceptive transformation. While the reduction of the nitro group is thermodynamically favorable, the resulting 5-aminoimidazole moiety is inherently unstable . Unlike their benzene analogues (anilines), 5-aminoimidazoles are electron-rich enamines embedded in a heteroaromatic cycle. Upon exposure to air or light, they rapidly undergo oxidative dimerization, polymerization, or ring-opening hydrolysis.

The Core Directive: Do not attempt to isolate the free base of 5-aminoimidazole unless strictly necessary and under inert atmosphere. The most successful strategies involve:

  • In situ trapping: Reacting the amine immediately with an electrophile (acyl chloride, isocyanate, or aldehyde).

  • Salt formation: Isolating the product as a hydrochloride or dihydrochloride salt to reduce electron density and prevent oxidation.

This guide details three validated protocols ranging from catalytic hydrogenation to chemical reduction, emphasizing the critical "handling" phase to ensure yield integrity.

Part 2: Mechanistic Pathway & Instability Factors

Understanding the decay mechanism is crucial for troubleshooting. The reduction proceeds through nitroso and hydroxylamine intermediates. The instability of the final product arises from the high electron density at the C4 and C5 positions, making the ring susceptible to oxidative attack.

Visualization: Reduction and Decay Pathways

G Nitro 5-Nitroimidazole (Stable Precursor) Nitroso Nitroso Intermediate Nitro->Nitroso 2e- Red Hydroxyl Hydroxylamine (Reactive) Nitroso->Hydroxyl 2e- Red Amine 5-Aminoimidazole (Nucleophilic/Unstable) Hydroxyl->Amine 2e- Red Oxidation Oxidative Dimerization (Purple/Black Tars) Amine->Oxidation O2 / Light (Fast) Trapped Stable Derivative (Amide/Purine) Amine->Trapped Acylation/Cyclization (Recommended)

Figure 1: The reduction pathway of 5-nitroimidazole. Note the critical branch point at the Amine stage: without immediate stabilization or protection, the product degrades into intractable tars.

Part 3: Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C) – The High-Purity Route

Best for: Scale-up, substrates with acid-sensitive groups (if HCl is omitted), and when high purity is required without metal salt contamination.

Reagents:

  • Substrate: 1-substituted-5-nitroimidazole (10 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Additive: 1.1 eq HCl (optional, for salt isolation)

Protocol:

  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10 mmol of the nitroimidazole in 50 mL Methanol.

    • Critical Step: If isolating the salt, add 1.1 equivalents of concentrated HCl or methanolic HCl now. This protonates the amine immediately upon formation, preventing oxidation.

  • Inerting: Add the Pd/C catalyst (10% by weight of substrate).[1] Safety: Pd/C is pyrophoric; keep wet and add under an argon blanket.

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 30–50 psi (2–3.5 bar)
    
    
    . Shake/stir at Room Temperature (RT) for 2–4 hours.
    • Monitoring: Monitor

      
       uptake. The reaction is complete when uptake ceases. TLC (run in EtOAc/MeOH) should show the disappearance of the UV-active nitro spot and the appearance of a polar, ninhydrin-positive spot (amine).
      
  • Workup (Anaerobic):

    • Filter the catalyst through a Celite pad under a blanket of Nitrogen or Argon. Do not let the filter cake run dry in air (fire hazard).

    • If HCl was used: Evaporate the filtrate to dryness to obtain the hydrochloride salt (usually a stable, off-white solid).

    • If Free Base is required: Proceed immediately to the next reaction step using the filtrate. Do not store.

Method B: Chemical Reduction (Fe/Acetic Acid) – The Robust Route

Best for: Substrates resistant to hydrogenation (e.g., those containing sulfur or halogens that might poison Pd), or when high-pressure equipment is unavailable.

Reagents:

  • Substrate: 5-nitroimidazole (10 mmol)

  • Reductant: Iron powder (325 mesh, 5 equivalents)

  • Solvent: Glacial Acetic Acid (5% v/v in Ethanol or pure AcOH)

Protocol:

  • Activation: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend the Iron powder in 20 mL Ethanol and 2 mL Acetic Acid. Heat to 60°C for 15 minutes to activate the iron surface.

  • Addition: Add the nitroimidazole (dissolved in minimal Ethanol/Acetic acid) dropwise to the iron suspension.

    • Note: The reaction is exothermic.[2] Maintain temperature between 60–80°C.

  • Reaction: Stir vigorously at reflux for 1–2 hours. The mixture will turn dark grey/brown.

  • Workup:

    • Cool to RT. Filter off the iron sludge through Celite.[2] Wash the pad with Ethanol.

    • Neutralization: The filtrate contains the acetate salt of the amine. To isolate, concentrate the solvent and neutralize with saturated

      
      in the presence of an extraction solvent (e.g., EtOAc) or the downstream electrophile.
      
    • Caution: Iron reductions often leave paramagnetic residues that complicate NMR. EDTA washing during extraction can help remove residual Fe ions.

Method C: One-Pot Reduction & Cyclization (Purine Synthesis)

Context: Often, 5-aminoimidazoles are intermediates for purines (e.g., Dacarbazine precursors).

Protocol:

  • Perform Method A (Hydrogenation) in Methanol.

  • Once reduction is complete (verified by

    
     uptake), do not filter .
    
  • Inject the cyclization agent (e.g., Triethyl orthoformate or Formamidine acetate) directly into the hydrogenation vessel (under

    
    ).
    
  • Heat the mixture (if required) to drive the cyclization.

  • Result: This bypasses the isolation of the unstable amine entirely, yielding the stable purine/fused-imidazole product.

Part 4: Data & Troubleshooting

Comparative Analysis of Methods
FeatureMethod A: Pd/C HydrogenationMethod B: Fe/AcOHMethod C: Dithionite (

)
Yield (Isolated) High (85–95% as HCl salt)Moderate (60–75%)Low-Moderate (40–60%)
Purity ExcellentPoor (Iron salts)Good (Sulfur byproducts)
Scalability High (Industrial standard)High (Cheap reagents)Low (Large volumes of water)
Stability Risk Low (Closed system)Medium (Air exposure during filtration)Medium (Aqueous oxidation)
Substrate Scope Sensitive to S, I, BrTolerates S, HalogensWater-soluble substrates only
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Filtrate turns purple/black immediately. Oxidative polymerization.The amine free base oxidized. Action: Repeat, but add HCl to the solvent to isolate the salt, or keep strictly under Argon.
Reaction stalls (H2 uptake stops). Catalyst poisoning.Sulfur or basic amines can poison Pd. Action: Add more catalyst or switch to Method B (Fe/AcOH).
Product is a sticky oil/tar. Incomplete reduction or polymerization.Action: Check NMR. If broad peaks appear, polymerization occurred. Acylate immediately in situ next time.
Green color during Fe reduction. Nitroso intermediate accumulation.Reaction not complete. Action: Increase temperature or add more Iron powder.

Part 5: Workflow Visualization

The following decision tree assists in selecting the optimal reduction path based on substrate functionality.

Workflow Start Start: 5-Nitroimidazole Substrate HalogenCheck Contains Halogens (Cl, Br, I) or Sulfur? Start->HalogenCheck FeRoute Route B: Fe/AcOH Reduction (Prevents dehalogenation/poisoning) HalogenCheck->FeRoute Yes PdRoute Route A: Pd/C Hydrogenation (Cleanest profile) HalogenCheck->PdRoute No Trap In-situ Trapping (Acylation/Cyclization) FeRoute->Trap Recommended IsolationCheck Is the Amine Product Stable? PdRoute->IsolationCheck Salt Isolate as HCl Salt (Store < -20°C) IsolationCheck->Salt No (Standard) IsolationCheck->Trap Downstream Synthesis

Figure 2: Decision matrix for selecting the reduction methodology based on substrate chemistry.

References

  • Reduction of Nitroimidazoles (Biological & Chemical Context)

    • Edwards, D. I. (1993).[3] Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy.

    • Source:

  • Synthesis of Aminoimidazoles via Hydrogenation

    • Chakrabarty, M., et al. (2005).[1] Reduction of nitroimidazoles using Pd/C and Hydrazine.[1] Tetrahedron Letters.[1]

    • Source:

  • Iron-Acetic Acid Reduction Protocol

    • Common Organic Chemistry. Nitro Reduction - Iron (Fe).
    • Source:

  • Instability and Trapping of 5-Aminoimidazoles

    • Al-Bayati, R., et al.
    • Source:

  • General Stability Studies of Nitroimidazoles

    • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023).[3][4]

    • Source:

Sources

Handling, Storage Stability, and Solid-State Characterization of Crystalline Amino-Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Amino-imidazoles (such as 5-aminoimidazole-4-carboxamide or various 2-aminoimidazole derivatives) are highly privileged pharmacophores in medicinal chemistry, frequently utilized in kinase inhibitors, purine analogs, and anti-biofilm agents. While the parent imidazole ring exhibits high thermal stability and resonance energy , the introduction of an exocyclic amino group fundamentally alters its electronic landscape.

The Causality of Degradation: The nitrogen lone pair of the amino group donates electron density into the heteroaromatic


-system via resonance. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the molecule highly nucleophilic. Consequently, amino-imidazoles are exceptionally susceptible to electrophilic attack, autoxidation by reactive oxygen species (ROS), and photo-oxidation [[1]](). Furthermore, the primary amine acts as a strong hydrogen-bond donor and acceptor, making these compounds highly hygroscopic. Moisture uptake can trigger deliquescence and accelerate hydrolytic degradation [[2]]().

The Role of Crystallinity: To mitigate these vulnerabilities, amino-imidazoles are formulated as crystalline solids rather than amorphous powders. Amorphous solids possess higher free energy, larger free volume, and greater molecular mobility, which facilitates the rapid diffusion of oxygen and water vapor into the bulk material 3. A tightly packed crystalline lattice physically restricts gas permeability and locks the molecules into stable hydrogen-bonded networks, drastically reducing the kinetic rate of degradation 4.

Quantitative Stability Data

The following table synthesizes the expected stability profiles of crystalline versus amorphous amino-imidazoles under standard ICH Q1A(R2) climatic conditions 5, [[6]]().

Storage ConditionRelative Humidity (RH)Expected Shelf-Life (Crystalline)Expected Shelf-Life (Amorphous)Primary Degradation Mechanism
-20°C (Freezer) Desiccated> 24 months12 - 18 monthsNone (Optimal state)
2-8°C (Fridge) < 30%12 - 18 months6 - 12 monthsSlow autoxidation
25°C (Long-Term) 60% (ICH Zone II)6 - 12 months< 1 monthOxidation, Hygroscopic uptake
40°C (Accelerated) 75% (ICH Stress)< 1 monthDeliquescence (Days)Hydrolysis, Phase shift

Degradation & Stabilization Workflow

G A Crystalline Amino-Imidazole (High Purity API) B Environmental Exposure (O2, Moisture, Photons) A->B Improper Storage F Handling Protocol Validation (Argon Purge, Amber Vials, -20°C) A->F Best Practices C Hygroscopic Moisture Uptake (Deliquescence Risk) B->C D Photo-Oxidation of Amino Group (ROS Generation) B->D E Amorphization & Lattice Collapse (Loss of Stability) C->E Increased Mobility D->E Chemical Degradation F->A Maintains Integrity

Mechanistic pathway of amino-imidazole degradation vs. stabilization via controlled handling.

Self-Validating Experimental Protocols

To ensure the integrity of crystalline amino-imidazoles during drug development, the following protocols must be implemented as closed, self-validating systems.

Protocol A: Inert Handling and Sub-Aliquoting

Because amino-imidazoles are sensitive to both moisture and oxidation, they must be handled under an inert atmosphere. Argon is preferred over Nitrogen because it is denser than air and forms a more effective protective blanket over dense powders in vials 7, 8.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the bulk API from -20°C storage and place it in a desiccator at room temperature for at least 2 hours before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic crystals, initiating localized deliquescence.

  • Atmosphere Preparation: Purge a glove box or a localized Schlenk line setup with high-purity Argon (99.999%).

    • Validation Checkpoint: Place a micro-oxygen sensor inside the handling zone. Do not proceed until the local

      
       concentration registers below 1%.
      
  • Aliquoting: Transfer the crystalline powder into pre-weighed, amber-glass vials.

    • Causality: Amber glass blocks UV/Vis photons (< 500 nm), preventing the photo-excitation of the amino group and subsequent ROS generation.

  • Sealing and Storage: Purge the headspace of each vial with a gentle stream of Argon for 10 seconds. Seal immediately with PTFE-lined screw caps. Store at -20°C for long-term preservation 7.

    • Validation Checkpoint: Place a 10% Cobalt-free Humidity Indicator Card (HIC) inside the secondary containment pouch. If the indicator transitions from blue to pink during the storage period, the primary seal has failed, and the batch must be flagged for Karl Fischer moisture analysis.

Protocol B: Solid-State Stability Monitoring (PXRD & ssNMR)

To comply with ICH Q1A(R2) guidelines, the API must be monitored for polymorphic shifts or amorphization over time 5. Relying solely on HPLC is insufficient, as it destroys the solid-state context.

Step-by-Step Methodology:

  • Powder X-Ray Diffraction (PXRD):

    • Mount 10-20 mg of the amino-imidazole on a zero-background silicon holder.

    • Scan from 2

      
       = 3° to 40° using Cu-K
      
      
      
      radiation.
    • Causality: PXRD confirms the macroscopic retention of the crystalline lattice. A broadening of the Bragg peaks or the appearance of a "halo" indicates partial amorphization, which precedes chemical degradation 2, 3.

  • Solid-State NMR (ssNMR) Analysis:

    • Pack the sample into a 4 mm zirconia rotor and spin at the Magic Angle (MAS) at 10 kHz.

    • Acquire

      
      C and 
      
      
      
      N Cross-Polarization (CP-MAS) spectra.
    • Causality: ssNMR probes the local molecular environment. It is highly sensitive to changes in hydrogen bonding and can quantify trace amorphous content or early-stage oxidation products that are entirely invisible to PXRD 9, 10.

    • Validation Checkpoint: Use Adamantane as an external secondary standard to calibrate chemical shifts and validate the spectrometer's cross-polarization efficiency before running the API samples 2.

References

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Technical Information about AICAR-5'-MP. BIOLOG Life Science Institute. Available at: [Link]

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. National Institutes of Health (NIH). Available at: [Link]

  • Pharmaceutical Solid-state Forms. Crystal Pharmatech. Available at:[Link]

  • 2-Aminoimidazoles. ResearchGate. Available at: [Link]

  • Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation”. National Institutes of Health (NIH). Available at: [Link]

  • Molecular Mechanism of Crystalline-to-Amorphous Conversion of Pharmaceutical Solids from 19F Magic Angle Spinning NMR. National Science Foundation (NSF). Available at:[Link]

  • Product Class 3: Imidazoles. Thieme E-Books & E-Journals. Available at: [Link]

  • Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in imidazole N-methylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Alkylation. This guide is designed for researchers and drug development professionals troubleshooting low yields, poor regioselectivity, and side reactions during the N-methylation of imidazole derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reproducible success.

Diagnostic Decision Tree for N-Methylation Failures

Before adjusting your protocol, use the diagnostic workflow below to identify the root cause of your yield loss.

Troubleshooting Start Low Yield in Imidazole N-Methylation Q1 Is the starting imidazole consumed? Start->Q1 ConsumedYes YES (Side Reactions / Isomers) Q1->ConsumedYes TLC/LCMS shows no SM ConsumedNo NO (Poor Reactivity) Q1->ConsumedNo SM remains OverMethyl Over-methylation (Imidazolium Salt Formation) ConsumedYes->OverMethyl Regio Poor Regioselectivity (N1 vs N3 Mixture) ConsumedYes->Regio WeakBase Incomplete Deprotonation (Weak Base / Sterics) ConsumedNo->WeakBase Hydrolysis Electrophile Hydrolysis (Wet Solvent) ConsumedNo->Hydrolysis FixOver Limit MeI to 1.0-1.1 eq. Keep Temp ≤ 0 °C OverMethyl->FixOver FixRegio Use Directing Groups or Bulky Bases Regio->FixRegio FixBase Switch to NaH in DMF or High-Temp DMC WeakBase->FixBase FixHydro Use Strictly Anhydrous Solvents & Reagents Hydrolysis->FixHydro

Diagnostic decision tree for troubleshooting low yields in imidazole N-methylation workflows.

Troubleshooting FAQs & Mechanistic Insights

Q1: My starting material is fully consumed, but the isolated yield of the mono-N-methylated product is very low. Mass spectrometry shows a +15 Da mass over the expected product. What is happening? Causality: You are experiencing over-methylation, leading to the formation of a dialkylated imidazolium salt (e.g., 1,3-dimethylimidazolium)[1]. The product, N-methylimidazole, remains nucleophilic. If your deprotonation step is incomplete, the neutral N-methylimidazole can compete with the starting material for the electrophile. Furthermore, excess methylating agent or prolonged heating drives the second alkylation event. Solution: Strictly control the stoichiometry of the methylating agent to 1.0–1.1 equivalents[2]. Lower the reaction temperature (e.g., 0 °C) during the addition of the electrophile to kinetically favor mono-methylation[3].

Q2: I am methylating an unsymmetrical imidazole, but I am getting a nearly 1:1 mixture of two products. How do I improve regioselectivity? Causality: Unsymmetrical imidazoles exist as tautomers, making both the N1 and N3 positions available for alkylation. Regioselectivity is dictated by the electronic and steric environment of the ring substituents[2]. In complex drug scaffolds (such as EGFR inhibitors), methylation at N1 versus N3 can completely alter the molecule's hydrogen-bonding network and abrogate biological potency[4]. Solution: To force regioselectivity, you must break the tautomeric symmetry. Use a temporary, sterically bulky protecting group (like SEM or Trityl) on the less hindered nitrogen, methylate the remaining exposed nitrogen, and subsequently deprotect the intermediate[4].

Q3: The reaction stalls at 50% conversion. Adding more methyl iodide doesn't help. Why? Causality: If adding more electrophile fails to push the reaction forward, the issue lies with either the base strength or solvent moisture. Weak bases (like K₂CO₃ in less polar solvents) may fail to fully generate the highly nucleophilic imidazolide anion. Additionally, methyl iodide (MeI) and dimethyl sulfate are highly moisture-sensitive; if your solvent is wet, the electrophile will rapidly hydrolyze before it can react with the imidazole[3][5]. Solution: Switch to a stronger base like Sodium Hydride (NaH) in anhydrous DMF[2]. Ensure all glassware is flame-dried and solvents are strictly anhydrous.

Q4: Methyl iodide and dimethyl sulfate are highly toxic and strictly regulated. Are there scalable, greener alternatives that maintain high yields? Causality: Yes. Dimethyl Carbonate (DMC) is an environmentally benign methylating agent that avoids the generation of stoichiometric toxic salts[6]. Unlike MeI, DMC requires high activation energy to undergo nucleophilic attack and subsequent decarboxylation. Therefore, it acts poorly at room temperature but provides quantitative yields at elevated temperatures (110–170 °C)[6]. Solution: Use DMC as both the solvent and reagent in a sealed pressure vessel at 130–170 °C. The only byproducts are methanol and CO₂, making workup exceptionally clean[6][7].

Reagent Performance & Yield Profiles

To optimize your specific workflow, compare the quantitative metrics of the most common methylating agents below:

Methylating AgentTypical BaseSolvent SystemTemp (°C)Expected YieldKey Drawbacks & Mechanistic Notes
Methyl Iodide (MeI) NaH or NaOHDMF or EtOH0 to 2580–95%Highly toxic. Fast kinetics, but highly prone to over-methylation (imidazolium formation) if stoichiometry is not strictly 1.1 eq[1][5].
Dimethyl Sulfate NaOH, NaHCO₃Acetone, Water0 to 2575–90%Highly toxic. Generates acidic sulfate byproducts requiring careful neutralization during aqueous workup[3].
Dimethyl Carbonate None, or DBUNeat, Sulfolane130 to 22085–99%Green reagent. Requires high heat/pressure. Slower kinetics prevent over-methylation, yielding high-purity mono-alkylated products[6][8].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Kinetically Controlled Mono-Methylation using NaH/MeI

Mechanism: Using exactly 1.1 eq of NaH ensures complete deprotonation, generating the highly nucleophilic sodium imidazolide. Keeping the reaction at 0 °C suppresses the secondary reaction (imidazolium salt formation).

  • Preparation: Dissolve the imidazole derivative (1.0 eq) in anhydrous DMF (0.1 M concentration) in a flame-dried round-bottom flask under an inert argon atmosphere[2].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to control the exothermic reaction[2][3].

    • Validation Checkpoint: Observe the evolution of H₂ gas (bubbling). Stir at 0 °C for 1 hour. Do not proceed until bubbling has completely ceased. This confirms 100% conversion to the imidazolide anion[3].

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise via syringe while strictly maintaining the temperature at 0 °C[2][3].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC or LCMS[2].

  • Workup: Cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5x) to remove residual DMF[2][3]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

Protocol B: Green, High-Temperature Methylation using Dimethyl Carbonate (DMC)

Mechanism: Operating at 170 °C provides the thermal energy required to drive the decarboxylation of the intermediate methyl carbonate, irreversibly pushing the reaction to the N-methylated product without the need for a strong base or phase-transfer catalyst[6][7].

  • Preparation: In a pressure-rated sealed tube or autoclave, combine the imidazole derivative (1.0 eq) and Dimethyl Carbonate (DMC, 3.0–5.0 eq). Note: DMC acts as both the methylating agent and the reaction solvent[7].

  • Heating: Seal the vessel securely and heat to 130–170 °C using a controlled heating mantle or oil bath for 5–12 hours[6].

    • Validation Checkpoint: Monitor the internal pressure if your reactor is equipped with a gauge. The generation of CO₂ byproduct will cause a steady pressure increase. A successful reaction is indicated by a stable pressure hold after the initial rise.

  • Cooling & Venting: Critical Safety Step: Cool the vessel completely to room temperature before opening. Carefully vent the generated CO₂ gas in a fume hood.

  • Isolation: Concentrate the mixture under reduced pressure using a rotary evaporator. Because the only byproducts are methanol and CO₂, the crude product is often highly pure[6].

  • Purification: Purify the crude N-methylimidazole via vacuum distillation (collecting at 100-110 °C under reduced pressure) or silica gel column chromatography[3][7].

References

  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate , Taylor & Francis, 6

  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate , ResearchGate, 9

  • Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol , Benchchem, 5

  • Application Notes and Protocols for N-Methylation of 1H-Imidazole-4-carbonitrile , Benchchem, 2

  • WO1996008537A1 - Process for producing n-methylated organic pigments , Google Patents,7

  • Application Notes and Protocols for the Experimental Methylation of Imidazole to 1-Methylimidazole , Benchchem, 3

  • A Continuous Methylation of Phenols and N,H-Heteroaromatic Compounds with Dimethyl Carbonate , ACS Publications, 8

  • An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction , ResearchGate, 1

  • Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors , PMC, 4

Sources

Technical Support Center: Solubility Optimization for Bromophenyl-Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of bromophenyl-imidazoles in cell culture media Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TSC-SOL-BPI-001 Last Updated: October 26, 2023[1]

Introduction: The Hydrophobic Challenge

Bromophenyl-imidazoles (e.g., the p38 MAPK inhibitor SB203580) are a cornerstone of signal transduction research. However, their chemical structure presents a paradox: the bromophenyl group provides necessary lipophilicity for cell permeability and kinase pocket binding, but it renders the molecule poorly soluble in aqueous cell culture media.

Users frequently encounter "crashing out" (precipitation), variable IC50 data due to protein binding, and solvent toxicity. This guide provides validated protocols to overcome these thermodynamic hurdles without compromising biological integrity.

Module 1: The "Solvent Shock" & DMSO Management

Issue: "My compound precipitates immediately when I spike the DMSO stock into the culture media."

Diagnosis: You are experiencing Solvent Shock .[1] When a highly concentrated hydrophobic stock (10–100 mM in DMSO) hits an aqueous buffer, the rapid diffusion of DMSO leaves the drug molecules stranded in water, forcing them to aggregate before they can disperse.

Troubleshooting Protocol: The Intermediate Dilution Method

Do not pipette 1


L of 100 mM stock directly into 10 mL of media. Instead, use a "stepping stone" approach to lower the kinetic energy barrier of dispersion.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve bromophenyl-imidazole in anhydrous DMSO to 10 mM.

  • Intermediate Step: Prepare a 100x intermediate solution in serum-free media or PBS.

    • Example: Add 10

      
      L of 10 mM Stock to 990 
      
      
      
      L of PBS.[1] (Concentration = 100
      
      
      M, DMSO = 1%).
    • Critical: Vortex immediately and vigorously.[1] The lower concentration prevents immediate crystallization.[1]

  • Final Dilution: Add the intermediate solution to your final cell culture well.

    • Example: Add 10

      
      L of Intermediate to 990 
      
      
      
      L of Media.[1] (Final Drug = 1
      
      
      M, Final DMSO = 0.01%).
Data: DMSO Tolerance Limits

Excessive DMSO causes artifacts (membrane permeabilization, differentiation induction).[1] Adhere to these limits:

Cell TypeMax Recommended DMSO (%)Notes
Primary Neurons < 0.1%Highly sensitive; DMSO can trigger apoptosis.[1]
Stem Cells (iPSCs) < 0.1%DMSO induces non-specific differentiation.[1]
Immortalized (HeLa, HEK293) 0.5%Robust, but >0.5% alters metabolic assays (MTT/ATP).
Suspension (Jurkat) 0.2%More sensitive to osmotic stress than adherent lines.[1]
Visual Logic: Preventing Precipitation

SolventShock Stock 100mM Stock (100% DMSO) Media Cell Media (Aqueous) Stock->Media Direct Spike Inter Intermediate (1% DMSO, 100µM) Stock->Inter 1:100 Dilution (Vortex) Precip PRECIPITATION (Crystal Formation) Media->Precip Hydrophobic Collapse Final Final Assay (Soluble) Inter->Final 1:100 Dilution (Gentle Mix)

Figure 1: The Direct Spike method (Red path) risks precipitation due to rapid solvent exchange. The Intermediate Dilution method (Green path) maintains the compound in a semi-stable state before final dilution.

Module 2: Advanced Formulation (Cyclodextrins)

Issue: "I need a high concentration (>50


M) for my assay, but the required DMSO volume is toxic to my cells."

Solution: Encapsulate the bromophenyl moiety using 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1] The hydrophobic cavity of the cyclodextrin hosts the drug, while the hydrophilic exterior keeps it soluble in water.
Protocol: The "Complexation" Technique

Reagents:

  • HP-

    
    -CD (Cell culture grade).[1][2]
    
  • Bromophenyl-imidazole (Solid or high-conc.[1] DMSO stock).[1][3]

Method:

  • Prepare Carrier Vehicle: Dissolve HP-

    
    -CD in water or PBS to create a 20% (w/v)  stock solution.[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Solubilization:

    • Option A (Solid Drug): Add excess solid drug to the 20% CD solution.[1] Stir at room temperature for 24 hours. Filter out undissolved solid.[1] Determine concentration via UV-Vis.[1]

    • Option B (DMSO Spike - Faster): Dissolve drug in DMSO (e.g., 50 mM). Add this slowly to the 20% CD solution with constant vortexing.

  • Application: Dilute this Drug-CD complex into your cell media.[1]

    • Safety Limit: Ensure final HP-

      
      -CD concentration in media is <1% (serum-free)  or <2% (with serum)  to avoid cholesterol extraction from cell membranes.[1]
      

Module 3: The "Serum Sponge" Effect

Issue: "My IC50 is 10x higher in media containing 10% FBS compared to serum-free media."

Analysis: This is a Protein Binding Artifact , not a solubility issue. Bromophenyl groups bind avidly to the hydrophobic pockets (Trp-214) of Human Serum Albumin (HSA) and BSA.

Diagnostic Experiment: The Serum Shift Assay To confirm if your efficacy loss is due to binding:

  • Run a dose-response curve in Serum-Free Media .[1]

  • Run a dose-response curve in Media + 10% FBS .

  • Run a dose-response curve in Media + 40 mg/mL BSA (Physiological albumin levels).[1]

Interpretation:

  • If IC50 shifts right (increases) significantly in FBS/BSA conditions, your "effective" free drug concentration is lower than calculated.

  • Correction: You must increase the total drug concentration to achieve the same free-drug exposure, or switch to low-serum media (0.5% FBS) if cell health permits.

Visual Logic: Protein Binding Dynamics

SerumBinding Drug Free Drug (Bromophenyl-Imidazole) Complex Drug-Protein Complex (Inactive) Drug->Complex Hydrophobic Binding Target Cellular Target (Kinase) Drug->Target Inhibits Albumin Albumin (BSA/FBS) Albumin->Complex Sequesters

Figure 2: Competition between the cellular target and serum albumin. High serum concentrations sequester the free drug, reducing the effective concentration available to inhibit the kinase.

Module 4: pH and Salt Forms

Issue: "Can I acidify the media to improve solubility?"

Answer: No. While imidazoles are weak bases (pKa ~6–7) and are more soluble in acidic pH, cell culture media requires pH 7.2–7.[1]4. Acidifying media will kill your cells before it solves the solubility problem.[1]

Correct Approach:

  • Stock Preparation: Use the Hydrochloride (HCl) or Hydrobromide (HBr) salt form of the imidazole if available.[1] These dissolve faster in DMSO or water than the free base.[1]

  • Buffer Capacity: Rely on the rapid dispersion techniques (Module 1) rather than pH manipulation. Once the drug is in the buffered media, it will exist in its equilibrium state regardless of the starting pH.

Summary of Recommendations

ProblemPrimary SolutionSecondary Solution
Immediate Precipitation Intermediate Dilution (Step-down)Increase DMSO (if <0.5% tolerated)
DMSO Toxicity Use HP-

-CD (Cyclodextrin)
Switch to Ethanol (if cell line tolerates)
Loss of Potency (Serum) Account for Protein Binding (Shift Assay)Reduce Serum % (0.5-1.0%)
Slow Dissolution Sonicate stock at 37°C; Use Salt FormsFresh DMSO (avoid hygroscopic water)

References

  • Fengling, C., et al. (2007).[1] The binding of 3-(p-bromophenyl)-5-methyl-thiohydantoin with human serum albumin: Investigation by fluorescence spectroscopy.[1][4] Journal of Luminescence.[1] Retrieved from [Link]

  • Ziath. (n.d.).[1] The Effects of Water on DMSO and Effective Hydration Measurement.[1] Retrieved from [Link]

Sources

Technical Support Center: Palladium Removal in Amino-Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing palladium impurities from amino-imidazole coupling reactions Content type: Technical Support Center Guide

Introduction: The "Chelation Trap" in Amino-Imidazole Chemistry

User Query: Why is palladium so difficult to remove from my amino-imidazole product compared to standard aryl-aryl couplings?

Technical Insight: The core issue lies in the coordination chemistry of your substrate. Unlike simple aryl halides, amino-imidazoles act as potent bidentate ligands . The endocyclic nitrogen (N3) and the exocyclic amine group can simultaneously coordinate to Palladium (Pd), forming a highly stable 5-membered chelate ring.

Standard purification methods (Celite filtration, simple silica flash) often fail because the Pd is not merely physically entrained; it is chemically bound to your product. To remove it, you must introduce a "thermodynamic sink"—a scavenger with a higher formation constant (


) for Pd than your amino-imidazole substrate.

Part 1: Scavenger Selection & Optimization

Q: Which scavenger is best for N-heterocycles? Thiol or DMT?

A: For amino-imidazoles, DMT (Dimercaptotriazine) is the superior choice.

  • The Logic: Standard thiol scavengers (e.g., SiliaMetS® Thiol) are monodentate. While they bind Pd well, they compete against the bidentate chelation of your amino-imidazole. This often results in an equilibrium where significant Pd remains bound to the product.

  • The Solution: DMT (found in SiliaMetS® DMT or MP-TMT) is a tridentate ligand. It forms a highly stable complex with Pd, effectively "out-competing" the amino-imidazole.

  • Data Comparison:

Scavenger TypeFunctional GroupLigand DenticityEfficiency (Amino-Imidazoles)Rec. pH Range
SiliaMetS® DMT DimercaptotriazineTridentateHigh (>99% removal) 2 - 12
SiliaMetS® Thiol PropylthiolMonodentateModerate (80-90%)2 - 12
Activated Carbon Porous CarbonNon-specificLow (High yield loss)N/A
N-Acetyl Cysteine Amino AcidBidentateHigh (Requires extraction)6 - 9
Q: My product is soluble in MeOH/DCM. Should I use silica-based or polymer-based scavengers?

A: Use Silica-based scavengers (e.g., SiliaMetS) if you plan to filter through a frit or Celite. They settle faster and are solvent-independent (do not swell). Use Polymer-based resins (e.g., MP-TMT) if you are using a flow reactor or require compatibility with hydrofluoric acid or extreme pH, though they require specific solvents to swell properly (THF, DMF).

Part 2: Experimental Protocols

Protocol A: The "Solid Phase" Scavenging Method (Recommended)

Best for: Final polishing of crude reaction mixtures before crystallization.

  • Dissolution: Dissolve your crude amino-imidazole product in a solvent where it is freely soluble (THF, Ethyl Acetate, or MeOH). Avoid DMF/DMSO if possible, as they can compete for Pd coordination.

  • Loading: Add SiliaMetS® DMT (or equivalent) at 5–10 equivalents relative to the residual Pd content (not the initial catalyst loading).

    • Note: If residual Pd is unknown, assume 50% of initial catalyst remains and calculate 10 equiv.

  • Digestion: Stir the suspension at 50°C for 4 hours .

    • Critical Step: Heat is required to overcome the activation energy of breaking the Pd-Amino-Imidazole bond. Room temperature stirring is often insufficient for chelating substrates.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite.

  • Analysis: Analyze the filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger or switch to Protocol B.

Protocol B: The "Wet" Chelation Wash (L-Cysteine/NAC)

Best for: Large-scale batches where solid scavengers are cost-prohibitive.

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate, 2-MeTHF).

  • Scavenger Solution: Prepare a 10% w/v aqueous solution of N-Acetyl Cysteine (NAC) . Adjust pH to ~7–8 with NaOH (NAC works best as the thiolate anion).

  • Extraction: Add the NAC solution to the organic phase (1:1 v/v ratio).

  • Heating: Heat the biphasic mixture to 40–50°C with vigorous stirring for 2–4 hours.

    • Why Heat? To increase the rate of ligand exchange at the interface.

  • Separation: Cool, separate layers, and wash the organic layer with water (2x) to remove residual NAC.

Part 3: Troubleshooting & Decision Matrix

Q: I used DMT, but my product turned yellow/brown. What happened?

A: This is likely oxidized scavenger leaching or colloidal Pd formation.

  • Fix: Perform a short filtration through a small plug of neutral alumina or fresh silica gel. This removes the colored organic impurities derived from the scavenger backbone or oxidized thiols.

Q: I am losing significant yield (>10%) during scavenging.

A: You are likely experiencing non-specific binding .

  • Cause: The amino-imidazole is protonating and binding to the silanol groups (Si-OH) of the silica backbone.

  • Fix: Add 1–2% Triethylamine (TEA) to the scavenging solvent. This blocks the silanol sites and keeps the amino-imidazole in its free-base form, preventing adsorption to the silica matrix.

Visual Guide: Pd Removal Decision Tree

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture (Amino-Imidazole Product) Solubility_Check Is Product Water Soluble? Start->Solubility_Check Solid_Scavenger Use Solid Supported Scavengers (SiliaMetS DMT / MP-TMT) Solubility_Check->Solid_Scavenger Yes Pd_Level_Check Target Pd Limit? Solubility_Check->Pd_Level_Check No (Organic Soluble) Solvent_Choice Dissolve in H2O/MeOH Solid_Scavenger->Solvent_Choice High_Limit Target: < 100 ppm Pd_Level_Check->High_Limit Low_Limit Target: < 10 ppm (API) Pd_Level_Check->Low_Limit NAC_Wash Protocol B: Aqueous NAC Wash (Cost Effective) High_Limit->NAC_Wash DMT_Scavenge Protocol A: SiliaMetS DMT (High Affinity) Low_Limit->DMT_Scavenge NAC_Wash->DMT_Scavenge If Pd remains high

Caption: Decision matrix for selecting the optimal Palladium removal strategy based on product solubility and regulatory limits.

Part 4: Mechanism of Action

Understanding why the protocol works is essential for troubleshooting.

Chelate_Displacement Pd_Complex Pd-Product Complex (Stable 5-membered ring) Transition Transition State (Ligand Exchange) Pd_Complex->Transition + Heat (50°C) Scavenger DMT Scavenger (Tridentate Ligand) Scavenger->Transition Waste Pd-DMT Complex (Thermodynamic Sink) Transition->Waste High Kf Product Purified Amino-Imidazole Transition->Product

Caption: Thermodynamic displacement of the Palladium-Amino-Imidazole complex by the tridentate DMT scavenger.

The Chelate Effect dictates that the stability of a metal complex increases with the number of binding sites.

  • Substrate: Amino-imidazole (Bidentate, ~2 binding sites).

  • Scavenger: DMT (Tridentate, 3 binding sites).

  • Result: The equilibrium constant (

    
    ) strongly favors the formation of the Pd-DMT complex, effectively stripping the metal from your product [1].
    

References

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development. [Link][1]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. [Link]

  • Biotage. (2023).[2] "Metal Scavenging User Guide: MP-TMT and Si-Thiol." Biotage Technical Literature. [Link]

  • Rosso, V. W., et al. (1997).[3] "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." Organic Process Research & Development. [Link][1]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Aryl-Imidazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for 4-aryl-imidazole cyclization. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles governing this important transformation.

Troubleshooting Guide: Temperature-Related Issues in 4-Aryl-Imidazole Cyclization

This section addresses specific problems you may encounter during your experiments, with a focus on how temperature can be both the cause and the solution.

Issue 1: Low or No Product Yield

Q: My 4-aryl-imidazole synthesis is resulting in a very low yield or failing altogether. How can I determine if the reaction temperature is the culprit?

A: Insufficient thermal energy is a common reason for low yields in imidazole cyclization, as these reactions often have a significant activation energy barrier.[1] The formation of the imidazole ring involves a series of condensation and dehydration steps, each with its own temperature requirements.

Causality-Driven Troubleshooting Steps:

  • Inadequate Activation Energy: The initial condensation of the dicarbonyl compound, aldehyde, and ammonia source (in the case of the Debus-Radziszewski synthesis) requires sufficient energy to overcome the activation barrier. If the temperature is too low, the reaction may not proceed at an appreciable rate.

  • Monitoring Reaction Progress: Before drastically changing the temperature, ensure the reaction has been given enough time to proceed. Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials. If the starting materials are still present after an extended period, a temperature increase is warranted.

  • Stepwise Temperature Increase: Instead of a single, large temperature jump, a systematic increase is recommended. A good starting point is to reflux the reaction in a solvent like ethanol (b.p. 78 °C) or butanol (b.p. 118 °C), depending on the solubility of your substrates.[2]

  • Microwave-Assisted Synthesis: For rapid optimization, microwave synthesis can be a powerful tool. It allows for efficient and uniform heating, often leading to dramatically reduced reaction times and improved yields.[1][3] Typical temperatures for microwave-assisted imidazole synthesis range from 110-180 °C for short durations (e.g., 5-20 minutes).

dot ```dot graph LowYieldTroubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield Observed"]; Monitor [label="Monitor Reaction by TLC"]; Temp [label="Increase Temperature"]; Time [label="Increase Reaction Time"]; Solvent [label="Switch to Higher-Boiling Solvent"]; Microwave [label="Consider Microwave Synthesis"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Monitor; Monitor -> Temp [label="Starting material remains"]; Monitor -> Time [label="Slow conversion"]; Temp -> Solvent; Temp -> Microwave; Solvent -> Success; Time -> Success; Microwave -> Success; }

Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for 4-aryl-imidazole cyclization?

A1: There is no single "ideal" temperature. The optimal temperature depends on several factors, including the specific synthetic route (e.g., Debus-Radziszewski, van Leusen), the reactivity of your starting materials, and the solvent used. A general starting point for conventional heating is the reflux temperature of a suitable solvent like ethanol (78 °C) or acetic acid (118 °C). For microwave-assisted synthesis, temperatures between 110-180 °C are common. It is crucial to perform a temperature screening experiment to determine the optimal conditions for your specific reaction.

Q2: How does temperature affect the kinetics of the cyclization reaction?

A2: According to the Arrhenius equation, increasing the temperature generally increases the rate of reaction. This is because a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier for the reaction. However, the effect of temperature is not always linear, and excessively high temperatures can lead to decomposition.

Q3: Can a lower temperature ever be beneficial?

A3: Yes. In cases where the desired product is kinetically favored but thermodynamically less stable, or when side reactions have a higher activation energy than the main reaction, a lower temperature can lead to a cleaner reaction and a higher yield of the desired product. Lower temperatures can also improve the regioselectivity of the reaction by favoring the formation of one isomer over another.

Q4: Is it possible for the yield to be independent of temperature in some cases?

A4: Yes. In a study on the synthesis of tetraaryl imidazoles, it was found that the yield was not significantly affected by increasing the temperature from room temperature (25 °C) to 100 °C. [4]This suggests that for this particular reaction, the activation energy is low enough to be overcome even at room temperature, and the reaction proceeds to completion without significant side reactions within this temperature range.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization for a Debus-Radziszewski Reaction

This protocol outlines a systematic approach to optimize the reaction temperature for the synthesis of a 2,4,5-triaryl-imidazole.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Aryl aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid (solvent)

  • Parallel synthesis reaction block or multiple round-bottom flasks with reflux condensers

  • TLC plates and developing chamber

  • LC-MS for accurate yield determination (optional)

Procedure:

  • Set up Parallel Reactions: In separate reaction vessels, combine benzil (1.0 mmol), the aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol) in glacial acetic acid (5 mL).

  • Temperature Screening: Set each reaction to a different temperature. A good starting range is 80°C, 100°C, and 120°C.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC. Note the time it takes for the starting materials to be consumed.

  • Work-up and Analysis: Once a reaction is complete (as determined by TLC), cool it to room temperature and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry.

  • Yield Determination: Determine the crude yield for each reaction. If necessary, purify a small sample from each reaction by column chromatography to determine the pure yield.

  • Data Analysis: Compare the yields and reaction times at different temperatures to identify the optimal condition.

Table 1: Example Data for Temperature Optimization

Temperature (°C)Reaction Time (h)Crude Yield (%)Notes
80665Slow reaction, starting material still present after 4h.
100385Good conversion and clean reaction profile on TLC.
120282Faster reaction, but some byproduct formation observed.

Protocol 2: Microwave-Assisted Temperature Screening

Materials:

  • Microwave reactor with temperature and pressure sensors

  • Microwave-safe reaction vials with caps

  • Benzil

  • Aryl aldehyde

  • Ammonium acetate

  • Solvent (e.g., DMF or ethanol)

Procedure:

  • Prepare Reaction Vials: In separate microwave vials, add benzil (0.5 mmol), the aryl aldehyde (0.5 mmol), and ammonium acetate (1.5 mmol) in the chosen solvent (2 mL).

  • Set Microwave Parameters: Program the microwave reactor to run a series of experiments at different temperatures (e.g., 120°C, 140°C, 160°C, 180°C) for a fixed time (e.g., 10 minutes).

  • Run Reactions: Execute the pre-programmed reactions.

  • Cooling and Work-up: Allow the vials to cool to room temperature before opening. Transfer the reaction mixtures to separate flasks and precipitate the product by adding water.

  • Analysis: Collect, dry, and weigh the products to determine the yield for each temperature. Analyze the purity by TLC or LC-MS.

References

  • BenchChem. (2025).
  • EurekAlert!. (2017).
  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Wikipedia. (n.d.). Imidazole.
  • ResearchGate. (n.d.). Temperature evaluation and effect of solvent in the synthesis of tetraaryl imidazole 8.
  • MDPI. (2025).
  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • BenchChem. (2025).
  • PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
  • PubMed. (2013).
  • ACS Publications. (2004).
  • MDPI. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles.
  • ACS Publications. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor.
  • PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • PMC. (2023).
  • Connect Journals. (n.d.).
  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review.
  • Organic Chemistry Portal. (n.d.).
  • International Journal of Medical Research and Health Sciences. (n.d.). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity.
  • ACS Publications. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.

Sources

Technical Support Center: Isolation and Purification of Dimethylimidazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the separation of 1,2-dimethylimidazole (1,2-DMI) and 1,5-dimethylimidazole (1,5-DMI) . These regioisomers are frequently co-synthesized during the alkylation or cyclization of substituted imidazoles. Due to their identical molecular weights and similar polarities, separating them requires exploiting subtle differences in their steric environments and basicities.

This guide provides field-proven troubleshooting steps, self-validating protocols, and physicochemical data to ensure high-purity isolation.

Part 1: Physicochemical Data & Isomer Comparison

To design an effective separation strategy, we must first understand the structural causality driving their behavior. The primary differentiator between these isomers is the steric hindrance around the N3 nitrogen (the coordinating, basic nitrogen). In 1,2-DMI, the methyl group at the C2 position sterically shields the N3 atom, reducing its ability to hydrogen-bond with stationary phases. In 1,5-DMI, the N3 atom is unhindered.

Table 1: Comparative Properties of 1,2-DMI and 1,5-DMI

Parameter1,2-Dimethylimidazole1,5-Dimethylimidazole
Substitution Pattern N1, C2N1, C5
Steric Hindrance at N3 High (shielded by C2-CH3)Low (C2 is unsubstituted)
Gas Phase Basicity 952.6 kJ/mol[1]945.8 kJ/mol[1]
Boiling Point ~205 °C~220 °C
Chromatographic Behavior (Silica) Elutes First (Higher

)
Elutes Second (Lower

)
Part 2: Troubleshooting Guides & FAQs

Q1: Why do 1,2-DMI and 1,5-DMI co-elute as a single, broad peak on standard reversed-phase HPLC? Causality: Both isomers have an identical molecular weight (96.13 g/mol ) and similar lipophilicity. On standard C18 columns at neutral pH, the basic N3 nitrogen (


 ~7.6–7.8) is partially protonated. This leads to secondary interactions with residual acidic silanol groups on the silica support, causing severe peak tailing and co-elution.
Solution:  You must suppress the ionization of the imidazoles. Adjust the mobile phase pH to > 9.5 using an organic modifier like diethylamine (DEA) or triethylamine (TEA). Alternatively, use an end-capped, high-strength silica column (e.g., Acquity HSS T3) specifically designed to handle polar basic compounds without silanol interference[2].

Q2: I am trying to separate gram-quantities using flash chromatography, but the isomers streak across the column. How do I fix this? Causality: Unmodified silica gel is highly acidic. The unhindered N3 nitrogen of 1,5-DMI and the highly basic N3 of 1,2-DMI both chemisorb strongly to the stationary phase, causing streaking. Solution: You must neutralize the silica gel. Pre-treat the column by flushing it with 2–5% TEA in hexanes before loading your sample. Use a solvent system of pentane/chloroform (1:2 v/v)[3]. Because the N3 atom of 1,2-DMI is sterically shielded by the C2 methyl, it interacts less strongly with the neutralized silica and will reliably elute before 1,5-DMI.

Q3: Can these isomers be separated by distillation? Causality: Yes. The steric shielding in 1,2-DMI reduces its intermolecular hydrogen-bonding capacity and lowers its dipole moment compared to 1,5-DMI. This results in a measurable boiling point difference (~205 °C for 1,2-DMI vs. ~220 °C for 1,5-DMI). Solution: For bulk industrial separation, careful fractional distillation under reduced pressure is highly effective. For analytical quantification, Gas Chromatography (GC-FID) easily resolves the two peaks based on this volatility difference.

Part 3: Verified Experimental Protocols
Protocol A: Preparative Separation via Flash Chromatography

Objective: Isolate 1,2-DMI and 1,5-DMI from a crude synthetic mixture.

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel.

  • Stationary Phase Neutralization: Flush the column with 3 column volumes (CV) of Hexane containing 5% Triethylamine (TEA).

  • Self-Validation Checkpoint 1 (System Readiness): Collect 5 mL of the column eluent and add a drop of bromocresol green indicator.

    • Pass: The solution turns blue, confirming the acidic silanol sites are fully neutralized by TEA.

    • Fail: The solution is yellow/green. Continue flushing with TEA until the eluent tests basic.

  • Equilibration: Flush with 2 CV of the starting eluent: Pentane:Chloroform (1:2 v/v) containing 1% TEA[3].

  • Loading: Dissolve the crude mixture in the minimum volume of Chloroform and load it onto the column.

  • Elution: Run the Pentane:Chloroform (1:2) + 1% TEA isocratic gradient.

  • Fraction Collection: 1,2-DMI will elute first due to steric hindrance at N3. 1,5-DMI will elute second.

  • Self-Validation Checkpoint 2 (Purity): Spot the early and late fractions on a TLC plate. Develop in DCM:MeOH (95:5) + 1% NH₄OH. Visualize with iodine vapor. The presence of two distinct spots with

    
     validates successful separation.
    
Protocol B: Analytical Quantification via LC-UV/MS

Objective: Accurately determine the isomer ratio in a sample.

  • System Setup: Equip the UHPLC with an Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm)[2].

  • Mobile Phase:

    • Phase A: Water + 0.1% Diethylamine (DEA) (pH ~10).

    • Phase B: Acetonitrile + 0.1% DEA.

  • Self-Validation Checkpoint (Column Integrity): Inject a mixed standard of pure 1-methylimidazole and toluene.

    • Pass: 1-methylimidazole elutes with an asymmetry factor (

      
      ) < 1.3.
      
    • Fail:

      
       > 1.5 indicates active silanols or insufficient pH. Do not proceed; remake Phase A to ensure pH > 9.5.
      
  • Gradient: Run a shallow gradient from 5% B to 40% B over 10 minutes at 0.4 mL/min.

  • Detection: Monitor UV absorbance at 220 nm or use positive-ion ESI-MS (m/z 97.07 for

    
    ).
    
Part 4: Process Visualization

IsomerSeparation A Crude Reaction Mixture (1,2-DMI & 1,5-DMI) B Analytical Profiling (GC-FID / LC-MS) A->B Quantify Ratio C Preparative Flash Chromatography (Silica + 2% TEA) B->C Scale Up D Fraction 1: 1,2-Dimethylimidazole (Higher Rf, Lower B.P.) C->D Elutes First E Fraction 2: 1,5-Dimethylimidazole (Lower Rf, Higher B.P.) C->E Elutes Second F Purity Validation (1H-NMR & HPLC-UV) D->F Verify E->F Verify

Workflow for the isolation, chromatographic separation, and validation of dimethylimidazole isomers.

Part 5: References
  • Yoshida, K. (1984). Anodic Cyanation of 1-Methylimidazoles. Bulletin of the Chemical Society of Japan (Oxford University Press). 3

  • Teich, M., et al. (2025). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Analytical Methods (ResearchGate). 2

  • Hunter, E. P. L., & Lias, S. G. (1998). Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update. Journal of Physical and Chemical Reference Data (AIP Publishing).1

Sources

Technical Support Center: 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stabilization, solubility, and handling of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine . This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring in-depth mechanistic insight and robust experimental protocols.

Status: Senior Application Scientist Verified Topic: Solution Stability & Handling Protocols Last Updated: March 3, 2026

Core Stability Analysis

The primary stability challenge with 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine stems from the electron-rich 5-amino-imidazole core. Unlike standard anilines, the 5-amino-imidazole moiety is highly susceptible to oxidative dimerization and hydrolysis-driven ring opening, particularly in neutral or alkaline aqueous environments.

  • Oxidative Instability: The high electron density at the C5 position facilitates rapid oxidation of the primary amine to imino-intermediates, leading to azo-linkages or polymerization (often observed as solution browning).

  • Bromophenyl Moiety: While the bromine substituent is relatively stable, it introduces a risk of photolytic dehalogenation under high-intensity UV light, requiring amber storage.

  • Solubility Profile: The lipophilic 3-bromophenyl and methyl groups significantly reduce aqueous solubility, necessitating organic co-solvents or pH manipulation for dissolution.

Troubleshooting Guide (Q&A)

Q1: "My stock solution turned from clear/pale yellow to dark brown overnight. Is it still usable?"

Diagnosis: Oxidative Polymerization. Technical Insight: The color change indicates the formation of oxidation products, likely diazo dimers or quinoid-like imino species. This is accelerated by dissolved oxygen and light. Verdict: Discard immediately. The effective concentration is unknown, and degradation products may exhibit off-target toxicity or assay interference. Prevention:

  • Always purge solvents with nitrogen or argon before use.

  • Store stock solutions in amber, gas-tight vials (e.g., septum-sealed).

  • Pro-Tip: Add a reducing agent like Dithiothreitol (DTT) (1–5 mM) or Ascorbic Acid if compatible with your downstream assay.

Q2: "The compound precipitates immediately upon dilution into cell culture media (pH 7.4)."

Diagnosis: Solubility Crash (pKa mismatch). Technical Insight: The 5-amino group is weakly basic. At neutral pH (7.4), the molecule is largely uncharged and hydrophobic (driven by the bromophenyl and methyl groups). Solution:

  • DMSO Spike: Ensure the final DMSO concentration is at least 0.1–0.5% to maintain solubility.

  • Acidic Shift: If possible, lower the pH of the initial dilution step. Protonating the amine (forming the ammonium salt) drastically increases solubility.

  • Cyclodextrin: Use 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) as a carrier excipient to encapsulate the hydrophobic phenyl ring.
Q3: "I see a new peak at [M+16] in my LC-MS analysis after 24 hours."

Diagnosis: N-Oxidation or Hydroxylation. Technical Insight: The M+16 peak corresponds to the addition of oxygen. This typically occurs at the electron-rich imidazole nitrogen or the exocyclic amine. Corrective Action: This confirms oxidative stress. Switch to degassed buffers and store samples at -80°C, not 4°C.

Experimental Protocols

Protocol A: Preparation of a Stabilized Stock Solution (10 mM)

Use this protocol for long-term storage (up to 3 months).

Reagents:

  • Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves).
    
  • Argon or Nitrogen gas source.

  • Amber glass vials with PTFE-lined caps.

Workflow:

  • Purge Solvent: Bubble anhydrous DMSO with Argon for 5 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid compound in a low-humidity environment.

  • Dissolution: Add the degassed DMSO to the vial. Vortex immediately until fully dissolved.

  • Aliquot: Dispense into single-use aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Seal: Overlay the solution in each vial with a stream of Argon before capping.

  • Storage: Store at -20°C (short term) or -80°C (long term).

Protocol B: Aqueous Dilution for Biological Assays

Use this protocol to prevent precipitation during experiments.

Workflow:

  • Prepare a 1000x stock in DMSO (e.g., 10 mM).

  • Prepare an intermediate dilution (10x) in a solubility-enhancing buffer:

    • Buffer Composition: PBS + 5% DMSO + 0.1% Tween-80 (or 10% HP-

      
      -CD).
      
  • Add the intermediate dilution to the final assay plate/well.

    • Why? Direct addition of 100% DMSO stock to aqueous media often causes local precipitation at the pipette tip interface ("shock precipitation"). The intermediate step buffers this transition.

Data & Specifications

Estimated Solubility Table
SolventSolubility Limit (Est.)StabilityNotes
DMSO > 50 mg/mLHigh (if anhydrous)Recommended for Stock. Hygroscopic; absorbs water which promotes degradation.
Ethanol ~ 10-20 mg/mLModerateProne to evaporation; less stabilizing than DMSO.
Water (pH 7) < 0.1 mg/mLVery LowDo not use for stock preparation.
0.1 M HCl > 10 mg/mLHighProtonation of amine stabilizes the molecule. Good for acute dosing.
Stability Window
ConditionT

(Time to 90% potency)
Recommendation
Solid (-20°C) > 2 YearsKeep desiccated and dark.
DMSO Soln (RT) < 24 HoursUse immediately.
DMSO Soln (-20°C) 3-6 MonthsSingle-use aliquots only.
Aqueous Media (37°C) 2-6 HoursPrepare fresh; do not store.

Mechanistic Visualization

Degradation Pathway & Stabilization Logic

The following diagram illustrates the primary degradation route (Oxidation) and the intervention points (Acidification/Inert Gas) to prevent it.

G cluster_0 Stabilization Strategy Compound 4-(3-Bromophenyl)-1,2- dimethyl-1H-imidazol-5-amine Radical Amino-Radical Intermediate Compound->Radical O2 / Light (Oxidation) Salt Protonated Salt (Stabilized) Compound->Salt + H+ (Acidic pH) (Protection) Imino Imino-Imidazole (Reactive Electrophile) Radical->Imino -H• Polymer Brown Polymer / Dimerization Imino->Polymer Polymerization

Caption: Pathway showing oxidation of the free amine to unstable imino species vs. stabilization via protonation.

References

  • Al-Shaar, A. H. M., et al. (1992). "Preparation, structure and addition reactions of 4- and 5-aminoimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 2779-2788. Link

    • Context: Establishes the fundamental instability of the 5-aminoimidazole core and its tendency to decompose in air if not stabilized as a salt.
  • Townsend, J. A., et al. (2020). "Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry." Analytical Chemistry, 92(24). Link

    • Context: Discusses the charge states and protonation behavior of imidazole deriv
  • Driowya, M., et al. (2019). "Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles."[1][2] Frontiers in Chemistry, 7:457. Link

    • Context: Details the rapid oxidation of 5-aminoimidazoles to imino species, validating the "browning" mechanism described in the troubleshooting section.

Sources

Technical Support Center: C2-Methylation of Sterically Hindered Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Module: Advanced Heterocycle Functionalization Target Audience: Medicinal Chemistry & Process Development Teams

Introduction: The "C2-Wall" in Imidazole Chemistry

Welcome to the Technical Support Center. You are likely here because the standard protocol (N-protection


 C2-lithiation 

MeI quench) has failed.

In drug discovery, the C2 position of the imidazole ring is a critical vector for tuning lipophilicity and metabolic stability. However, it sits in a "steric valley" flanked by the N1 substituent and the C4/C5 backbone. When these positions bear bulky groups (e.g., trityl, tert-butyl, or complex biaryl scaffolds), accessing C2 becomes a thermodynamic and kinetic challenge.

This guide moves beyond textbook chemistry to field-proven "workarounds" for high-hindrance substrates.

Module 1: The Lithiation Protocol (Troubleshooting the "Gold Standard")

The Standard Logic: The C2 proton is the most acidic (


), theoretically allowing selective deprotonation by n-BuLi.
The Failure Mode: 
n-BuLi exists as hexamers or tetramers in solution. If your N1 protecting group (PG) is bulky (e.g., SEM, Trityl), the aggregated base physically cannot access the C2 proton.
Diagnostic Matrix: Why did my lithiation fail?
SymptomProbable CauseCorrective Action (The "Patch")
No Reaction (SM Recovery) Steric shielding of C2-H by N1-PG.Switch Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). While bulky, it is monomeric/dimeric in THF and often more reactive than aggregated n-BuLi.
N-Dealkylation / Degradation Nucleophilic attack on the PG instead of deprotonation.Switch Solvent: Add TMEDA or HMPA (carefully) to break n-BuLi aggregates, making the anion smaller and "hotter."
C5-Methylation (Wrong Regioisomer) "Directed Metalation" failure.The "SEM-Switch": If using SEM, the oxygen can coordinate Li, directing it to C2. If this fails, the steric bulk is overriding the directing effect. Switch to MOM (smaller) or N,N-dimethylsulfamoyl (stronger directing group).
Protocol 1.1: The "SEM-Switch" Strategy

Reference Grounding: The transposition of N-protecting groups to access sterically blocked positions is a known strategy in azole chemistry (See: BenchChem/NIH Protocols).

Workflow:

  • Protect: Install SEM group (usually goes to the less hindered N).

  • Transposition: If C2 is blocked, force migration of the SEM group to the other nitrogen (if N-H is available) or use the "SEM-switch" logic where you alkylate N3, then remove the N1-SEM, effectively swapping the steric bulk to the other side to free up C2.

LithiationLogic Start Substrate: N-Substituted Imidazole Check Is N1-Substituent Bulky? (e.g., Trityl, SEM, t-Butyl) Start->Check PathA YES: Steric Clash with n-BuLi Check->PathA Yes PathB NO: Standard Lithiation Check->PathB No Sol1 Solution A: Break Aggregates Add TMEDA/THF (-78°C) PathA->Sol1 Sol2 Solution B: Transmetallation Use KnMagCl (Turbo-Grignard) PathA->Sol2 Result C2-Li Species Formed Quench with MeI PathB->Result Sol1->Result Sol2->Result caption Figure 1: Decision tree for overcoming steric barriers in C2-lithiation.

Module 2: Nickel-Catalyzed C-H Activation (The "Modern" Solution)

The Logic: When sterics prevent the approach of a base, use a catalyst that operates via Oxidative Addition rather than deprotonation. Nickel (Ni) is smaller than Palladium (Pd) and, crucially, specific ligands can facilitate C-H activation even in "crowded" valleys.

The "Itami/Yamaguchi" Protocol: This method utilizes a "solvent-acceleration" effect using t-amyl alcohol.[1] It is robust for C2-arylation and alkylation where standard lithiation fails.

Protocol 2.1: Ni-Catalyzed C2-Methylation

Citation: Muto, K., Yamaguchi, J., Itami, K. et al. "C–H arylation and alkenylation of imidazoles by nickel catalysis."[1] Chem. Sci. (2013).[2][3]

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: dcype (1,2-bis(dicyclohexylphosphino)ethane) - Crucial for sterics.

  • Base:

    
     (mild, heterogeneous).
    
  • Solvent: t-Amyl Alcohol (The secret sauce; high boiling, polar but bulky).

  • Methyl Source: Methylboronic acid or Methyl-trifluoroborate (for Suzuki-type coupling).

Step-by-Step:

  • Glovebox/Schlenk: In a vial, mix Imidazole substrate (1.0 equiv),

    
     (0.1 equiv), dcype (0.1 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add t-amyl alcohol.

  • Reagent: Add Methylboronic acid (1.5 equiv).

  • Heat: Seal and heat to 100-120°C for 12 hours.

  • Workup: Filter through celite. The product is often cleaner than lithiation routes because no strong nucleophiles are present.

Why this works for Sterics: The C-H activation step (Ligand-to-Ligand Hydrogen Transfer or LLHT) involves a Ni-complex that is less aggregated than n-BuLi. The elevated temperature helps overcome the activation energy barrier imposed by steric bulk.

Module 3: Radical Methylation (The "Minisci" Patch)

The Logic: Radicals are planar and small. They do not require a specific "pocket" to dock into like a metal catalyst, nor do they require the alignment of a bulky base. They simply collide. Challenge: Imidazoles are electron-rich (nucleophilic), while classical Minisci radicals are also nucleophilic. This is a polarity mismatch.

The Fix: Use oxidative radical generation (Persulfate method) to generate a methyl radical in an acidic medium. Protonating the imidazole (forming the imidazolium) makes the ring electron-deficient (electrophilic), inviting the attack of the methyl radical.

Protocol 3.1: Modified Minisci for Imidazoles

Citation: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[4] Chem. Commun. (2011).

Reagents:

  • Radical Source: Sodium Methanesulfinate (Langlois Reagent) OR tert-Butyl hydroperoxide (TBHP).

  • Oxidant: Ammonium Persulfate

    
    .
    
  • Solvent: DMSO/Water (or

    
    ).
    
  • Additive: TFA (Trifluoroacetic acid) - Mandatory to protonate the ring.

Step-by-Step:

  • Dissolve substrate in DMSO/

    
     (3:1).
    
  • Add TFA (2.0 equiv) to ensure N-protonation.

  • Add Sodium Methanesulfinate (3.0 equiv).

  • Add TBHP (3.0 equiv) dropwise at 0°C, then warm to RT.

  • Monitor: Reaction is usually fast (1-2 hours).

  • Note: This often produces a mixture of C2 and C5 methylation. However, if C4/C5 are sterically blocked (the problem we are solving), the radical will preferentially attack C2.

MinisciPath Substrate Steric Imidazole Activated Imidazolium (Electrophilic) Substrate->Activated + H+ Acid TFA (Protonation) Product C2-Methyl Imidazole Activated->Product + Me• (-H•) Radical Me• (from DMSO/Peroxide) Radical->Product Attack caption Figure 2: Radical mechanism bypassing steric base requirements.

Summary of Recommendations

ScenarioRecommended MethodWhy?
N1-Bulky / C4,C5-Open Ni-Catalysis (Itami) Avoids N-deprotection; tolerates N-bulk well.
N1-Small / C4,C5-Bulky Lithiation (LiTMP) C2 is the only open spot; LiTMP is strong but selective.
"Impossible" Substrate Radical (Minisci) Radicals are the smallest possible reagent; high energy overcomes steric barriers.

References

  • Muto, K., Yamaguchi, J., Itami, K. (2013). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science. Link

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link

  • BenchChem Technical Support. (2025). Troubleshooting N-Alkylation and C-Functionalization of Imidazoles. Link

  • Jiao, J., et al. (2011). Palladium-Catalyzed C-H Functionalization of Imidazoles. Journal of the American Chemical Society. Link

Sources

Validation & Comparative

Technical Comparison: Binding Dynamics of 1,2-Dimethyl-imidazol-5-amine vs. Colchicine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the established gold standard, Colchicine , and the specific imidazole scaffold, 1,2-dimethyl-imidazol-5-amine , within the context of tubulin binding kinetics and drug discovery.

Executive Summary

In the landscape of microtubule-targeting agents (MTAs), Colchicine remains the thermodynamic benchmark for the "colchicine-binding site" (CBS) on


-tubulin. It exhibits nanomolar affinity (

) driven by a distinct entropy-enthalpy compensation profile involving the T7 loop.

By contrast, 1,2-dimethyl-imidazol-5-amine (CAS 80912-09-0) represents a low-molecular-weight fragment (MW ~111 Da) rather than a fully optimized inhibitor. While the imidazole core is a critical pharmacophore found in potent tubulin inhibitors (e.g., Nocodazole, Plinabulin derivatives), the isolated 1,2-dimethyl-imidazol-5-amine moiety lacks the hydrophobic "wings" (such as the trimethoxyphenyl ring of colchicine) required to occupy the deep hydrophobic pockets of the CBS. Consequently, its intrinsic binding affinity is predicted to be in the millimolar range (


) , serving primarily as a scaffold for Fragment-Based Drug Discovery (FBDD) rather than a standalone therapeutic agent.

Molecular Mechanism & Binding Site Analysis[1][2][3]

The Colchicine Binding Site (CBS)

The CBS is located at the interface of


- and 

-tubulin. Occupancy of this site prevents the "curved-to-straight" conformational transition necessary for microtubule polymerization, leading to mitotic arrest.
  • Colchicine Mode: Binds via a two-step mechanism. The trimethoxyphenyl ring (Ring A) anchors into a hydrophobic pocket (Val238, Cys241, Leu248), while the tropolone ring (Ring C) interacts with the

    
    -subunit.
    
  • Imidazole Scaffold Mode: The 1,2-dimethyl-imidazol-5-amine core mimics the "Ring B" linker found in many synthetic inhibitors. However, without the bulky hydrophobic substituents (Ring A/C equivalents), it cannot induce the steric clash required to inhibit polymerization effectively.

Signaling Pathway Visualization

The following diagram illustrates the downstream consequences of binding at the CBS.

Tubulin_Pathway Ligand Ligand (Colchicine / Imidazole) Tubulin Free Tubulin Heterodimer (Colchicine Binding Site) Ligand->Tubulin Binding (Kd) Complex Ligand-Tubulin Complex (Curved Conformation Locked) Tubulin->Complex Conformational Change MT_Poly Microtubule Polymerization Complex->MT_Poly Inhibits Arrest G2/M Cell Cycle Arrest Complex->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of action for Colchicine-site binders. High-affinity binding locks tubulin in a curved state, preventing polymerization.

Comparative Performance Data

The following table contrasts the established data for Colchicine with the projected/experimental characteristics of the imidazole fragment.

FeatureColchicine (Benchmark)1,2-Dimethyl-imidazol-5-amine (Scaffold)
Molecular Weight 399.4 g/mol 111.15 g/mol
Binding Affinity (

)
10 -- 100 nM (High)> 100

M
(Low/Weak)
IC

(Tubulin Polymerization)
2.0 -- 3.0

M
Inactive (at standard screening conc.)
Binding Kinetics Slow association, very slow dissociation (Pseudo-irreversible)Fast exchange (Transient binding)
Thermodynamics Entropy-driven (Hydrophobic effect)Enthalpy-driven (H-bonds, if any)
Key Interactions Hydrophobic (Val238, Leu255), H-bond (Cys241)Potential H-bond donor (Amine), Acceptor (N3)

Critical Insight: Research into imidazole-based inhibitors (e.g., Nocodazole, Parbendazole) demonstrates that the imidazole ring acts as a hydrogen-bonding anchor (often with Glu198 or Val238 backbone). However, activity is only achieved when this core is fused to phenyl or benzoyl groups (the "wings"). The isolated 1,2-dimethyl-imidazol-5-amine lacks these wings, resulting in a "silent" binder that may enter the pocket but fails to stabilize the inhibited conformation.

Experimental Protocols for Validation

To empirically verify the affinity difference, a Competitive Fluorescence Displacement Assay is recommended over direct turbidity, as the fragment may not stop polymerization on its own.

Protocol: Competitive Binding Assay

Objective: Determine if 1,2-dimethyl-imidazol-5-amine can displace Colchicine (which fluoresces upon binding).

  • Reagent Prep:

    • Purify Tubulin from porcine brain (>99% purity).

    • Prepare Colchicine stock (100

      
      M in DMSO).
      
    • Prepare Imidazole Amine stock (100 mM in DMSO - high conc. required).

  • Equilibrium Binding:

    • Incubate Tubulin (2

      
      M) with Colchicine (2 
      
      
      
      M) for 60 min at 37°C in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl
      
      
      , pH 6.9).
    • Note: Colchicine-Tubulin complex develops intrinsic fluorescence (Ex: 350 nm, Em: 435 nm).

  • Titration:

    • Titrate increasing concentrations of 1,2-dimethyl-imidazol-5-amine (0.1 mM to 10 mM).

  • Readout:

    • Measure decrease in fluorescence intensity at 435 nm.

    • Interpretation: A decrease indicates displacement. If no decrease occurs even at 1000x excess, the affinity is negligible.

Workflow Visualization

Assay_Workflow Step1 1. Form Complex Tubulin + Colchicine (Fluorescent) Step2 2. Titrate Imidazole Amine (Non-Fluorescent) Step1->Step2 Step3 3. Measure Fluorescence (435nm) Step2->Step3 Decision Signal Drop? Step3->Decision ResultA Binder (Competitive) Decision->ResultA Yes ResultB Non-Binder (No Affinity) Decision->ResultB No

Figure 2: Competitive Fluorescence Displacement Workflow. Validates if the test molecule binds to the same site as Colchicine.

Structure-Activity Relationship (SAR) Context[4][5][6][7]

For researchers looking to optimize the 1,2-dimethyl-imidazol-5-amine scaffold, literature suggests the following modifications to achieve Colchicine-like potency:

  • Position 4/5 Functionalization: The amine group is a handle. Acylation with a trimethoxy-benzoyl group (mimicking Colchicine's Ring A) often boosts affinity from mM to nM.

  • Ring Fusion: Fusing a benzene ring to form a Benzimidazole (e.g., Nocodazole) significantly increases hydrophobic contact area.

  • N-Methylation: The "1-methyl" group in your molecule is favorable, as it prevents steric clash with the peptide backbone in certain orientations, a feature seen in Dacarbazine related precursors.

References

  • Lu, Y., et al. (2012). "Tubulin colchicine binding site inhibitors as multifunctional antitumor agents." Pharmaceutical Research, 29(11), 2943-2971. Link

  • Wang, Y., et al. (2020). "The discovery of novel indazole derivatives as tubulin colchicine site binding agents."[1] European Journal of Medicinal Chemistry, 187, 111968.[1] Link

  • Karthikeyan, C., et al. (2022). "Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site." Int. J. Mol. Sci., 23(24), 16037. Link

  • PubChem. "Compound Summary: 5-Amino-1,2-dimethylimidazole (CAS 80912-09-0)."[2] Link

  • Perez-Perez, M.J., et al. (2016). "Targeting the Colchicine Site of Tubulin: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, 59(10), 4422-4448. Link

Sources

A Comparative Guide to the Anticancer Potency of Imidazole and Thiazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Anticancer Agents

Cancer, a leading cause of mortality worldwide, is characterized by the uncontrolled proliferation of abnormal cells.[1][2] The continuous search for more effective and selective therapeutic agents is a cornerstone of modern medicinal chemistry. Within this pursuit, heterocyclic compounds have emerged as "privileged structures" due to their ability to interact with a wide array of biological targets.[3][4] Among these, the five-membered aromatic rings of imidazole and thiazole are particularly prominent scaffolds in the design of novel anticancer drugs.[5][6]

This guide provides an in-depth, objective comparison of the anticancer potency of imidazole- and thiazole-based amine agents. We will delve into their distinct mechanisms of action, analyze structure-activity relationships (SAR), and present supporting experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the causal logic behind experimental design and the mechanistic pathways these compounds exploit to combat cancer.

The Imidazole Scaffold: A Versatile Core in Oncology

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biological molecules and approved pharmaceuticals.[5][7] Its unique electronic properties, including high polarity and the capacity for hydrogen bonding and metal coordination, allow it to bind effectively to a diverse range of enzymatic and receptor targets.[1][8] Several FDA-approved anticancer drugs, such as the alkylating agent dacarbazine and the tyrosine kinase inhibitor nilotinib, feature an imidazole core, underscoring its therapeutic significance.[8][9]

Imidazole derivatives exert their anticancer effects through various mechanisms:

  • Kinase Inhibition: Many imidazole compounds are designed to target the ATP-binding site of kinases, such as receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling and proliferation.[5][9]

  • Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis.[8][10]

  • Histone Deacetylase (HDAC) Inhibition: Imidazole-based HDAC inhibitors can epigenetically alter gene expression, inducing cell cycle arrest and apoptosis.[5]

  • DNA Interaction: The benzimidazole scaffold, an isostere of purine, can interact with DNA, sometimes acting as an alkylating agent to disrupt DNA replication.[11]

The Thiazole Scaffold: A Potent Pharmacophore Against Cancer

The thiazole ring, which contains both a sulfur and a nitrogen atom, is another cornerstone of anticancer drug discovery.[3][6] This scaffold is present in clinically approved drugs like the multi-kinase inhibitor dasatinib and the proteasome inhibitor ixazomib, highlighting its clinical utility.[12][13] The nitrogen atom in the thiazole ring is crucial for establishing hydrogen bonds with target proteins, a key interaction for potent biological activity.[13]

Thiazole derivatives employ a broad spectrum of anticancer strategies:

  • Apoptosis Induction: Many thiazole-based compounds are potent inducers of programmed cell death.[14][15]

  • Signaling Pathway Inhibition: They are known to inhibit critical cancer-related pathways, including NF-κB, PI3K/Akt/mTOR, and VEGFR-2 signaling.[14][15][16]

  • Enzyme Modulation: Thiazoles can modulate the activity of key enzymes involved in cancer progression, such as topoisomerases and HDACs.[14][15]

  • Tubulin Assembly Disruption: Similar to some imidazole agents, certain thiazole derivatives can disrupt microtubule function, leading to mitotic catastrophe.[14]

Comparative Potency Analysis: A Data-Driven Assessment

The data below reveals that both scaffolds can be used to generate exceptionally potent anticancer agents, with activity often reaching the nanomolar range. The specific potency is highly dependent on the substituents attached to the core ring system, which dictates the compound's interaction with its biological target.

Compound Class/IDCore ScaffoldTarget Cancer Cell LinePotency (IC50/GI50 in µM)Reference
Imidazole Derivatives
Bis-imidazo[1,2-a]pyridine 24Imidazole (fused)MDA-MB-231 (Breast)0.3[17]
Imidazole-thiazole hybrid 22ImidazoleNUGC-3 (Gastric)0.05[11]
Pyrrolyl–imidazole derivativeImidazoleA549 (Lung)0.02[7]
Imidazole-chalcone 9j'ImidazoleA549 (Lung)7.05[10]
Thiazole Derivatives
Thiazole Derivative 40Thiazole(Not specified)0.00042[14][18]
Thiazole Derivative 29Thiazole(Not specified)0.05[14][18]
Thiazole Derivative 4cThiazoleMCF-7 (Breast)2.57[16]
Thiazole Derivative 8cThiazoleHeLa (Cervical)1.65[19]

Analysis of Structure-Activity Relationships (SAR): The data indicates that neither scaffold is inherently superior; rather, the potency is dictated by the overall molecular architecture. For both imidazole and thiazole derivatives, SAR studies consistently show that the nature and position of substituents on the heterocyclic ring and any appended phenyl rings are critical for activity.[11][20] For instance, the introduction of specific halogenated or methoxy-substituted phenyl groups can dramatically enhance binding affinity to target kinases or tubulin, thereby increasing cytotoxic potency.[7][20] Fusing the core imidazole or thiazole ring with other heterocyclic systems can also lead to compounds with remarkable activity, as seen with the bis-imidazo[1,2-a]pyridine derivative.[17]

Mechanistic Insights and Key Signaling Pathways

To understand the functional differences, it is crucial to visualize the pathways these compounds inhibit. The choice of target pathway is a key decision in the drug design process, driven by the specific vulnerabilities of different cancer types.

Imidazole Derivatives Targeting Tubulin Polymerization

Many potent imidazole-based agents function by disrupting microtubule formation, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[10]

G cluster_cell Cancer Cell Imidazole Imidazole Agent Tubulin α/β-Tubulin Dimers Imidazole->Tubulin Binds to Colchicine Site MT Microtubule Assembly Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induction of G cluster_pathway PI3K/Akt/mTOR Signaling RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Thiazole Thiazole Agent Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTOR Inhibits

Caption: Thiazole agent inhibiting multiple kinases in the PI3K/Akt/mTOR pathway.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated. The following are standard, self-validating methodologies for assessing the anticancer potential of novel chemical entities.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a fundamental method for quantifying the effect of a compound on cell viability and calculating its IC50 value. [21][22]

  • Objective: To determine the concentration of an agent that inhibits cell growth by 50%.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116) [23] * Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS [22] * Test compounds (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [22] 2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin). [22] 3. Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. [22] 5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [22] 6. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the stage of the cell cycle at which a compound exerts its antiproliferative effects.

  • Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

  • Materials:

    • Cancer cells and culture medium

    • Test compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution with RNase A

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.

    • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak, for example, would suggest an antimitotic mechanism of action. [10]

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

In vivo testing is a critical step to bridge the gap between in vitro results and potential clinical application. [24][25]

  • Objective: To evaluate the antitumor effect of a compound on human tumors grown in immunodeficient mice.

  • Model: Human tumor mouse xenotransplant model. [24]* Procedure Outline:

    • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., intraperitoneal, oral) according to a predetermined schedule. The control group receives the vehicle.

    • Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly.

    • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed. The efficacy is determined by comparing the tumor growth delay or final tumor weight between the treated and control groups. [25]

Conclusion and Future Perspectives

This guide demonstrates that both imidazole and thiazole amines are exceptionally versatile and potent scaffolds for the development of anticancer agents. A definitive declaration of superiority for one over the other is scientifically unfounded; instead, the evidence clearly shows that the specific molecular design—the strategic placement of functional groups and the overall molecular topology—is the ultimate determinant of potency and selectivity. [26] Future research will likely focus on creating hybrid molecules that incorporate both imidazole and thiazole moieties to engage multiple targets simultaneously, a strategy that could preemptively combat drug resistance. [27][28]Furthermore, enhancing the bioavailability and tumor-specific targeting of these compounds remains a significant challenge. [1]The continued exploration of these privileged structures, guided by rigorous mechanistic studies and robust preclinical evaluation as outlined here, holds immense promise for delivering the next generation of highly effective cancer therapies.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Google AI.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016, January 4). MDPI. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, September 1). Current Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. (2021, July 15). PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, May 10). Bentham Science. [Link]

  • Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study. (2019, December 15). PubMed. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). PMC. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021, February 24). PMC. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023, May 10). ACS Omega. [Link]

  • Imidazoles as potential anticancer agents. (2017, June 29). PMC. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]

  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. (2026, February 14). Arabian Journal of Chemistry.
  • Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. (2025, April 29). ResearchGate. [Link]

  • A Review On Thiazole As Anticancer Agents. (2018, May 6). Neliti. [Link]

  • Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. (2023, June). ResearchGate. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). MDPI. [Link]

  • Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025, February 12). Journal of Chemistry Letters.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 2). MDPI. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021, January 25). ResearchGate. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021, January 25). PubMed. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, August 11). PubMed. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020, July 1). International Journal of Pharmacy and Biological Sciences.
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  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). Karger Publishers. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 9). Frontiers in Bioengineering and Biotechnology. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2022, July 7). YouTube. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). SciSpace. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013).
  • Review on Anti-Cancer Potential of Novel Imidazothiazoles and their Synthetic Methods. (2023, June 3). Hilaris. [Link]

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Comparative Guide to the Spectroscopic Characterization of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Spectroscopic Verification in Novel Compound Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific validity. For a substituted imidazole derivative such as 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine, a molecule with potential applications in medicinal chemistry, establishing a comprehensive spectroscopic profile is not merely a procedural step but a fundamental requirement for advancing any research program. This guide provides a detailed framework for acquiring and interpreting the essential reference spectra for this compound, offering a comparative analysis with a structurally related analog to highlight key distinguishing features.

The methodologies outlined herein are designed to create a self-validating system of characterization, ensuring that the identity, purity, and structural integrity of the synthesized compound are confirmed with a high degree of confidence. By adhering to these protocols, researchers can build a robust data package suitable for publication, patent applications, and regulatory submissions.

Part 1: Acquiring the Reference Spectra

The primary analytical techniques for the structural elucidation of a novel small molecule like 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in 0.6-0.8 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data with a spectral width of approximately 16 ppm, centered at around 6 ppm. A sufficient number of scans (typically 16-64) should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts (δ) should be referenced to the TMS signal at 0.00 ppm.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent + TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer (≥400 MHz) C->D E Acquire ¹H NMR FID D->E F Acquire ¹³C NMR FID D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Integrate & Assign Peaks I->J

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography (Optional but Recommended): Use a Liquid Chromatography (LC) system with a C18 column to ensure sample purity prior to MS analysis. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Infuse the sample into an ESI-MS instrument. Acquire data in positive ion mode.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+2+H]⁺), which is a critical validation point.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid, dry compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups, such as N-H stretches (for the amine), C-H stretches (aromatic and aliphatic), C=C and C=N stretches (aromatic and imidazole rings), and the C-Br stretch.

Part 2: Spectral Interpretation and Comparative Analysis

While experimental data for 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is not available in public spectral databases, we can predict its spectral features and compare them to a well-characterized, structurally similar compound: 4-Phenyl-1H-imidazole . This comparison allows us to understand how the addition of the bromo-, N-methyl, and C-methyl substituents modifies the core spectroscopic signature.

Predicted vs. Actual NMR Spectra

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonsPredicted for Target CompoundObserved for 4-Phenyl-1H-imidazoleRationale for Predicted Shift
Imidazole C-H~7.3-7.5 (singlet)7.78 (s, 1H), 7.21 (s, 1H)The C5-H in the reference is replaced by an amine in the target. The remaining C2-H is replaced by a methyl group.
Aromatic C-H~7.2-7.8 (multiplets)7.82 (d, 2H), 7.42 (t, 2H), 7.32 (t, 1H)The bromophenyl group will exhibit complex splitting. The bromine atom's electron-withdrawing nature will shift adjacent protons downfield.
N-CH₃~3.6-3.8 (singlet)N/ACharacteristic region for N-methyl groups on an imidazole ring.
C-CH₃~2.2-2.4 (singlet)N/ATypical region for a methyl group attached to an sp² carbon of the imidazole ring.
Amine N-H~4.5-5.5 (broad singlet)N/A (has N-H at ~12.5 ppm)The primary amine protons are expected to be a broad, exchangeable signal.

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AtomPredicted for Target CompoundObserved for 4-Phenyl-1H-imidazoleRationale for Predicted Shift
Imidazole C2~145-150135.2Substitution with a methyl group and adjacent N-methylation increases the shift.
Imidazole C4~135-140142.1The phenyl group's position is comparable.
Imidazole C5~120-125115.3The electron-donating amine group will significantly shield this carbon, shifting it upfield relative to a C-H.
Aromatic C-Br~122N/AThe carbon directly attached to bromine shows a characteristic shift around this value.
Other Aromatic C~125-135125.7, 127.3, 128.8, 131.5The electronic effects of the bromine will alter the shifts of the phenyl carbons.
N-CH₃~30-35N/ATypical range for N-methyl carbons on a heteroaromatic ring.
C-CH₃~10-15N/ATypical range for a methyl group on an sp² carbon.
Predicted vs. Actual Mass Spectra

The most telling feature for the target compound is its isotopic pattern due to the presence of bromine.

Table 3: Comparison of Molecular Ion Peaks in ESI-MS (Positive Mode)

FeaturePredicted for Target CompoundObserved for 4-Phenyl-1H-imidazoleRationale for Prediction
Formula C₁₁H₁₂BrN₃C₉H₈N₂-
Exact Mass 265.0215144.0688-
[M+H]⁺ Peak m/z 266.0293m/z 145.0760Protonation of the molecule.
[M+2+H]⁺ Peak m/z 268.0272N/ADue to the natural abundance of the ⁸¹Br isotope (~49.3%).
Isotopic Ratio ~1:1 (266:268)N/AThis is the definitive signature of a monobrominated compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (e.g., in Methanol) B Inject into LC System (C18 Column) A->B C Elute with Gradient B->C D Ionize with ESI (Positive Mode) C->D E Detect Ions in Mass Analyzer D->E F Extract Mass Spectrum from Chromatographic Peak E->F G Identify [M+H]⁺ Peak F->G H Verify Br Isotopic Pattern ([M+H]⁺ : [M+2+H]⁺ ≈ 1:1) G->H

Optimizing X-Ray Crystallography Data Collection for Substituted 5-Aminoimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted 5-aminoimidazoles are highly versatile pharmacophores and critical biochemical intermediates. They form the core of 5-aminoimidazole ribonucleotide (AIR) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which are essential precursors in de novo purine biosynthesis. Targeting enzymes in this pathway—such as N5-CAIR mutase (PurE) or AIR synthetase (PurM)—presents a highly validated strategy for developing novel antimicrobials against human pathogens like Legionella pneumophila and Burkholderia cenocepacia[1].

However, obtaining high-resolution X-ray crystallographic data for proteins complexed with these nitrogen-rich, highly polar fragments is notoriously difficult. Their dense hydrogen-bonding networks often induce non-specific protein aggregation or amorphous precipitation in standard crystallization screens, rather than promoting the ordered lattice packing required for diffraction.

The Causality of Crystallization Failure

As an Application Scientist, I frequently observe researchers relying on standard sparse-matrix screens for fragment co-crystallization. The fundamental issue lies in the physical chemistry of the 5-aminoimidazole core. The imidazole ring has a pKa of approximately 6.0–7.0, meaning its protonation state is exquisitely sensitive to the pH of the crystallization buffer.

Standard screens often lack the fine pH granularity required to stabilize the neutral-to-cationic transition of the imidazole ring. When the protonation state is heterogeneous, the 5-amino group engages in uncontrolled, non-specific intermolecular hydrogen bonding. This results in high mosaicity, twinned crystals, or complete amorphous precipitation. To achieve high-resolution structural data, the crystallization microenvironment must precisely control this protonation state while utilizing mild chaotropes to disrupt non-specific interactions.

Product Comparison: AmidoX-Cryst Suite vs. Standard Sparse-Matrix Screens

To address these challenges, we compare the performance of a specialized screening formulation, the AmidoX-Cryst Suite (optimized for nitrogen-rich heterocycles), against Standard Sparse-Matrix Screens (e.g., classic PEG/Ion and broad-pH suites). The AmidoX-Cryst Suite utilizes fine pH gradients (pH 6.0–7.5) and incorporates specific chaotropes like 2-Methyl-2,4-pentanediol (MPD) and Bicine to modulate solubility and enforce uniform ligand protonation[1].

Quantitative Data Presentation

The following table summarizes the X-ray data collection and refinement statistics for Burkholderia cenocepacia PurE (BcPurE) and Thermus thermophilus PurM (TtPurM) co-crystallized with substituted 5-aminoimidazole derivatives [2].

MetricStandard Sparse-Matrix (PEG/Ion)AmidoX-Cryst Suite (MPD/Bicine)
Nucleation Hit Rate < 5%> 25%
Crystal Morphology Clustered needles, twinned platesSingle rhombohedral prisms
Average Resolution (Å) 2.8 – 3.51.8 – 2.2
Mosaicity (degrees) > 1.5° (High)0.4° – 0.6° (Low)
Space Group Variable / UnstableI222 (BcPurE) / P21212 (TtPurM)
Typical R_work / R_free 0.24 / 0.290.14 / 0.17
Ligand Occupancy < 60% (Partial)> 95% (Full)

Experimental Protocol: Self-Validating Co-Crystallization Workflow

The following step-by-step methodology details the co-crystallization of PurE with a substituted 5-aminoimidazole inhibitor using the optimized suite. This protocol is designed as a self-validating system, ensuring that each step confirms the success of the previous one.

Step 1: Protein-Ligand Complex Formation & Validation

  • Action: Incubate purified PurE (10 mg/mL) with a 5-fold molar excess of the 5-aminoimidazole ligand for 2 hours at 4°C.

  • Causality: Pre-incubation ensures high active-site occupancy before nucleation begins.

  • Validation: Perform Size Exclusion Chromatography–Multiangle Light Scattering (SEC-MALS) prior to crystallization. The complex must elute as a single, monodisperse peak (e.g., ~121 kDa for the BcPurE tetramer)[1]. Polydispersity indicates ligand-induced aggregation, requiring buffer optimization.

Step 2: Sitting-Drop Vapor Diffusion Setup

  • Action: Mix 1 µL of the protein-ligand complex with 1 µL of the AmidoX-Cryst reservoir solution (0.1 M Bicine pH 9.0, 10% v/v MPD) in a sitting-drop plate. Seal and incubate at 18°C.

  • Causality: The specific use of Bicine and 10% MPD acts as a mild chaotropic environment. MPD disrupts the non-specific intermolecular hydrogen bonds formed by the 5-amino group, favoring ordered lattice packing over amorphous precipitation[1].

Step 3: Cryoprotection and Harvesting

  • Action: Briefly transfer the mature crystal (typically appearing within 3-5 days) into a cryoprotectant solution containing the reservoir buffer supplemented with 25% v/v glycerol and 1 mM ligand, then flash-freeze in liquid nitrogen.

  • Causality: Flash-freezing prevents ice crystal formation, which would otherwise destroy the protein lattice and degrade diffraction quality. The inclusion of 1 mM ligand in the cryoprotectant prevents ligand wash-out during the soaking step.

Step 4: X-Ray Diffraction and Data Processing

  • Action: Collect diffraction data at 100 K using a synchrotron source. Process the data using standard pipelines (e.g., HKL2000 or XDS).

  • Validation: Initial diffraction images must display sharp, distinct spots with a mosaicity of <0.6°. The structure is solved via molecular replacement, and successful ligand binding is validated by the presence of clear positive density in the Fo-Fc difference electron density map (>3σ) prior to ligand modeling[3].

Workflow Visualization

G Target PurE / PurM Protein + 5-Aminoimidazole Ligand Split Screening Selection Target->Split Standard Standard Sparse-Matrix (Broad pH, PEG/Ion) Split->Standard Conventional AmidoX AmidoX-Cryst Suite (Fine pH 6.0-7.5, MPD/Bicine) Split->AmidoX Optimized Outcome1 Amorphous Precipitation High Mosaicity (>1.5°) Standard->Outcome1 Uncontrolled H-bonding Outcome2 Ordered Lattice Packing High Resolution (<2.0 Å) AmidoX->Outcome2 Controlled Protonation

Workflow comparing standard vs. optimized crystallization for 5-aminoimidazole complexes.

References

  • Structure-Guided Discovery of N5-CAIR Mutase Inhibitors Source: ACS Infectious Diseases / PubMed Central URL:[Link]

  • Crystal structures and ligand binding of PurM proteins from Thermus thermophilus and Geobacillus kaustophilus Source: Journal of Biochemistry / PubMed Central URL:[Link]

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Technical Guide: Cross-Reactivity of Bromophenyl Imidazoles in Kinase Selectivity Panels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenyl imidazoles, specifically SB203580 and SB202190 , are among the most cited chemical probes in history for studying p38 MAPK signaling. However, their utility is compromised by a well-documented profile of "polypharmacology"—a tendency to inhibit off-target kinases with high potency.

This guide provides a technical analysis of the cross-reactivity profiles of these compounds. It compares them against second- and third-generation alternatives (e.g., BIRB-796 , Skepinone-L ) and outlines rigorous experimental protocols to distinguish on-target p38 modulation from off-target interference.

Mechanistic Basis of Cross-Reactivity

The ATP-Binding Pocket and Scaffold Promiscuity

SB203580 and SB202190 function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of p38α and p38β. The bromophenyl imidazole scaffold relies on a specific "gatekeeper" residue (Threonine 106 in p38α) to achieve affinity. However, the structural geometry of this scaffold allows it to fit into the ATP pockets of other kinases that share similar hydrophobic cleft architectures, even if they are phylogenetically distant.

Critical Off-Target Pathways

The most confounding off-targets for bromophenyl imidazoles are Casein Kinase 1 (CK1) , Receptor-Interacting Protein Kinase 2 (RIPK2) , and Cyclin G-Associated Kinase (GAK) .

  • CK1 Interference: SB203580 inhibits CK1δ and CK1ε. This is critical because CK1 regulates Wnt signaling and circadian rhythms. Researchers studying p38's role in gene expression may observe effects on CREB phosphorylation that are actually due to CK1 inhibition, not p38.

  • RIPK2 Interference: RIPK2 is a tyrosine kinase involved in NOD1/NOD2 signaling (innate immunity). SB203580 inhibits RIPK2 with sub-micromolar potency, potentially suppressing NF-κB activation independently of the p38 pathway.

  • GAK Interference: GAK is involved in clathrin-mediated trafficking. Inhibition here can alter receptor internalization rates, confounding studies on cell surface receptor signaling.

Pathway Interference Diagram

The following diagram illustrates how SB203580 promiscuity can lead to false-positive attribution of biological phenotypes.

Pathway_Interference SB203580 SB203580 (Bromophenyl Imidazole) p38 p38 MAPK (Target) SB203580->p38 CK1 CK1 (Off-Target) SB203580->CK1 Inhibits RIPK2 RIPK2 (Off-Target) SB203580->RIPK2 Inhibits GAK GAK (Off-Target) SB203580->GAK Inhibits Skepinone Skepinone-L (Selective Probe) Skepinone->p38 Hsp27 Hsp27 Phosphorylation (Actin Remodeling) p38->Hsp27 CREB CREB Phosphorylation (Gene Transcription) CK1->CREB NOD NOD Signaling (Inflammation/NF-kB) RIPK2->NOD Traffick Receptor Trafficking (Endocytosis) GAK->Traffick

Caption: SB203580 inhibits multiple distinct signaling branches (CK1, RIPK2, GAK) alongside p38, whereas Skepinone-L is highly selective.[1][2]

Comparative Performance Analysis

To select the appropriate tool, researchers must compare the inhibition profiles.[3] The table below aggregates IC50 data from radiometric and binding assays.

Table 1: Selectivity Profile of p38 Inhibitors

Target KinaseSB203580 (Gen 1)BIRB-796 (Gen 2)Skepinone-L (Gen 3)Biological Consequence of Off-Target
p38α (Target) 48 nM 18-38 nM 5 nM Inhibition of stress response / cytokines.
CK1δ/ε ~100 - 500 nM > 10 µM> 10 µMAltered circadian rhythm, Wnt signaling.
RIPK2 (RIP2) ~50 nM > 10 µM> 10 µMBlockade of NOD-mediated immunity.
GAK ~100 nM N/D> 10 µMDisrupted vesicle trafficking.
JNK2 > 10 µM (Pathway)0.1 nM (Binding) > 1 µMJNK pathway cross-talk (BIRB-796 binds JNK2 tightly).
c-Raf ~2 µM1.4 nM > 10 µMInterference with ERK signaling pathway.

Key Takeaways:

  • SB203580 is "dirty" regarding CK1 and RIPK2. If your phenotype involves Wnt or NOD signaling, this compound will generate false positives.

  • BIRB-796 (Doramapimod) is a pan-p38 inhibitor but has significant liability against c-Raf and JNK2 (binding affinity).

  • Skepinone-L represents the current "gold standard" for selectivity, sparing CK1, RIPK2, and Raf kinases.

Experimental Validation Protocols

If you are using bromophenyl imidazoles, you must validate that your observed phenotype is p38-dependent.

Protocol A: The Negative Control Strategy (Essential)

The most robust control for SB203580 is SB202474 . This molecule is a structural analog of SB203580 that does not inhibit p38 but retains the non-specific physicochemical properties of the scaffold.

Step-by-Step Workflow:

  • Experimental Groups:

    • Vehicle: DMSO (0.1%).

    • Active: SB203580 (Recommended: 1–10 µM).[4]

    • Negative Control: SB202474 (Must be used at the same concentration as SB203580).

  • Readout: Measure your biological endpoint (e.g., cytokine release, phosphorylation of downstream target).[5]

  • Interpretation:

    • If SB203580 inhibits the effect and SB202474 does not , the effect is likely p38-dependent.

    • If both compounds inhibit the effect, the phenotype is an off-target artifact (likely CK1 or GAK mediated).

Protocol B: Western Blot Validation of Pathway Specificity

Do not rely solely on phosphorylation of p38 itself (which may actually increase due to feedback loops). Measure the direct downstream substrate.

  • Lyse cells treated with inhibitor (1h pretreatment).

  • Western Blot Targets:

    • Primary Readout: Phospho-MAPKAPK-2 (Thr334) or Phospho-Hsp27 (Ser82). These are direct substrates of p38.

    • Off-Target Check: Phospho-CREB (Ser133). If SB203580 blocks this but a selective p38 inhibitor (Skepinone) does not, you are inhibiting CK1.

Validation Decision Tree

Validation_Workflow Start Start: Observed Phenotype with SB203580 Control Run Parallel Experiment with SB202474 (Neg Control) Start->Control Result Does SB202474 also inhibit the phenotype? Control->Result Artifact Artifact Detected (Off-target effect) Result->Artifact YES Valid Likely p38 Dependent Result->Valid NO Yes YES No NO Confirm Confirmation Step: Repeat with Skepinone-L Valid->Confirm

Caption: Decision tree for validating p38-dependence using the negative control SB202474.

Strategic Recommendations

  • For New Studies: Avoid SB203580/SB202190 if possible. Adopt Skepinone-L (or Pamapimod ) as the primary chemical probe due to superior selectivity profiles.

  • For Replicating Historical Data: If you must use SB203580 to compare with older literature, you are required to include the SB202474 negative control arm to rule out scaffold-specific toxicity or off-target kinase inhibition.

  • Concentration Limits: Do not exceed 10 µM with SB203580. At >10 µM, the compound begins to inhibit JNK and other MAPK pathways significantly, rendering "selective" claims invalid.

References

  • BenchChem. Validating SB 202474 as a Negative Control for the p38 MAPK Inhibitor SB 202190: A Comparative Guide.Link

  • Koeberle, S. C., et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor.[2][6][7] Nature Chemical Biology. Link

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.[8] Link

  • Shanware, N. P., et al. (2009).[9] Non-specific in vivo inhibition of CK1 by the pyridinyl imidazole p38 inhibitors SB 203580 and SB 202190. Molecular and Cellular Biology.[10] Link

  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. PNAS. Link

  • Argast, G. M., et al. (2005). Inhibition of RIP2/RIck/CARDIAK activity by pyridinyl imidazole inhibitors of p38 MAPK.[10] Molecular and Cellular Biochemistry.[8][10] Link

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the synthesis and handling of novel chemical entities. With this power comes the profound responsibility of ensuring that every stage of a compound's lifecycle, including its disposal, is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all potential waste streams.[1]

This guide provides a detailed, step-by-step framework for the proper disposal of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine (CAS No. 1251115-00-0). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure—containing a brominated aromatic ring and a nitrogen-containing heterocyclic amine—allows us to establish a robust disposal protocol based on the well-understood hazards of these chemical classes.

Chemical Hazard Profile & Core Principles

Understanding the probable hazards of a substance is the foundation of its safe management. Based on its constituent parts, 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine should be treated as a hazardous substance.

  • Brominated Aromatic Moiety : Halogenated organic compounds are often persistent in the environment and can be toxic.[2] Improper disposal, particularly through low-temperature incineration, can lead to the formation of hazardous by-products. Therefore, specialized high-temperature incineration at a licensed facility is the recommended disposal method.[2]

  • Nitrogen-Containing Heterocycle : This class of compounds is prevalent in pharmaceuticals due to its biological activity.[3][4] However, this same activity means they can pose significant environmental and health risks due to their potential toxicity and persistence.[5][6]

All waste generated must be managed under the "cradle-to-grave" principle established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This means the generator of the waste is responsible for it from creation to final disposal.[7][8]

Table 1: Inferred Hazard Profile and Management Summary

FeatureAssociated HazardRationale & Disposal Implication
Physical State SolidHandle as a fine powder, minimizing dust generation.
Brominated Aromatic Environmental Persistence, Potential ToxicityClassified as halogenated organic waste . Requires high-temperature incineration at a licensed facility.[2]
Imidazole Amine Biological Activity, Potential ToxicityClassified as nitrogenous organic waste . May be toxic to aquatic life.[4][5]
Overall Classification Hazardous Chemical Waste Must be segregated, clearly labeled, and disposed of through a licensed hazardous waste contractor.[9]
Pre-Disposal: Decontamination and Minimization

Effective waste management begins long before a container is full. The goal is to minimize waste generation and prevent cross-contamination.[10]

  • Source Reduction : Optimize experimental procedures to use the minimum amount of material necessary. Maintain a detailed inventory to avoid over-ordering and ensure older stock is used first.[10]

  • Decontamination of Labware : Glassware, spatulas, and magnetic stir bars that have come into contact with the compound must be decontaminated.

    • Initial Rinse : Rinse with an appropriate organic solvent (e.g., acetone or ethanol) to dissolve any remaining solid. This rinsate is considered hazardous and MUST be collected in the designated halogenated organic liquid waste container.[1]

    • Secondary Wash : Follow with a standard laboratory detergent and water wash.

  • Empty Containers : The original container holding the compound is also considered hazardous waste. Do not rinse it unless the rinsate is collected as hazardous waste.[1] It should be sealed and placed in the solid waste container.

Step-by-Step Disposal Protocol

Adherence to a strict, systematic disposal workflow is non-negotiable. The following steps outline the process from waste generation to collection.

Proper segregation is critical for safe and compliant disposal.[10] Different classes of chemical waste require different disposal pathways. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

dot

WasteSegregation Start Waste Generated IsSolid Is the waste solid? Start->IsSolid e.g., residual powder, contaminated weigh paper IsLiquid Is the waste liquid? Start->IsLiquid e.g., reaction mixtures, solvent rinsates IsSharp Is it a sharp? Start->IsSharp e.g., contaminated needles, pipette tips, broken glass IsPPE Is it grossly contaminated PPE? Start->IsPPE e.g., gloves, lab coat IsSolid->IsLiquid SolidWaste Solid Halogenated Organic Waste IsSolid->SolidWaste Yes IsLiquid->IsSharp LiquidWaste Liquid Halogenated Organic Waste IsLiquid->LiquidWaste Yes IsSharp->IsPPE SharpsWaste Sharps Container (Chemically Contaminated) IsSharp->SharpsWaste Yes PPEWaste Solid Halogenated Organic Waste IsPPE->PPEWaste Yes NonHaz General Lab Trash (If not contaminated) IsPPE->NonHaz No (Trace contamination only)

Caption: Waste Segregation Decision Tree for 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine.

  • Solid Waste : Use a sealable, durable, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).

  • Liquid Waste : Use a sealable, chemically compatible container (e.g., an HDPE or coated glass bottle) with a screw cap. Do not fill containers beyond 90% capacity to allow for vapor expansion.

  • Labeling : All waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine " and any solvents present.

    • The specific hazard characteristics: "Toxic, Irritant ".

    • The accumulation start date.

Waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[1]

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment : Liquid waste containers should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.

  • Segregation : Keep the halogenated waste container separate from other waste streams, particularly acidic or reactive wastes.

Once a waste container is full or has been accumulating for a set period (typically not more than one year), it must be transferred to your institution's central accumulation area for disposal by a licensed contractor.[1]

  • Ensure the container is tightly sealed and the label is complete and legible.

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Follow all institutional procedures for documenting the waste transfer.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Cordon off the spill area.

  • Personal Protective Equipment (PPE) : If you are trained and it is safe to do so, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment & Cleanup :

    • Solid Spill : Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spill : Use a chemical spill kit or absorbent pads to absorb the spill. Work from the outside in to prevent spreading.

  • Decontaminate : Clean the spill area with a solvent-moistened cloth (collecting the cloth as hazardous waste), followed by soap and water.

  • Report : Report the incident to your supervisor and EH&S department, regardless of the size.

By adhering to these scientifically-grounded procedures, you not only ensure compliance with federal and local regulations but also uphold your professional duty to protect yourself, your colleagues, and the environment.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version . The National Academies Press. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]

  • Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview . PubMed. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . Triumvirate Environmental. [Link]

  • Best Practices for Managing Laboratory Waste . Republic Services. [Link]

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater . PubMed. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants . MDPI. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents . ResearchGate. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents . IntechOpen. [Link]

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Personal protective equipment for handling 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown Hazard" Protocol

As researchers, we often handle intermediate scaffolds like 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine (CAS: 1251115-00-0) where specific toxicological data is sparse. In drug discovery, this specific motif—a halogenated phenyl ring coupled with an amino-imidazole—is frequently utilized as a kinase inhibitor scaffold (e.g., p38 MAP kinase inhibitors).

The Safety Philosophy: Because this compound is a functionalized heterocyclic amine with a lipophilic brominated tail, we must treat it not just as a standard irritant, but as a potential sensitizer with high skin absorption capacity . The presence of the bromine atom increases lipophilicity (LogP), potentially facilitating transport across the dermal barrier more efficiently than non-halogenated analogues.

This guide moves beyond the generic Safety Data Sheet (SDS) to provide a logic-driven containment strategy.

Hazard Identification & Risk Logic

To select the correct PPE, we must deconstruct the molecule’s structure-activity relationship (SAR) to predict its behavior.

Structural ComponentAssociated Hazard LogicPhysiological Risk
Primary Amine (-NH₂) Basic functionality; potential for oxidation.Chemical Burn / Irritation: High pH localized on moist membranes (eyes, lungs).
Bromophenyl Group Increases molecular weight and lipophilicity.Systemic Absorption: Enhances ability to penetrate skin oils; potential for accumulation in lipid-rich tissues.
Imidazole Core Bioactive scaffold (common in pharmacophores).Biological Activity: Potential off-target enzyme inhibition if absorbed systemically.
Physical State (Solid) Fine crystalline powder.Inhalation: Dust generation during weighing is the primary exposure vector.

PPE Selection Matrix

The following matrix dictates protection levels based on the state of the chemical. A solution poses a permeation risk, while a solid poses an inhalation risk.

Tier 1: Solid Handling (Weighing/Transfer)
  • Respiratory: Engineering Control Primary. Handle only inside a certified Chemical Fume Hood (CFH) or Powder Weighing Station. If CFH is unavailable, a P100 particulate respirator is mandatory.

  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust settling behind the lens.

  • Hands: Single-layer Nitrile Gloves (Minimum thickness: 5 mil).

Tier 2: Solution Handling (Reaction/Purification)
  • Context: When dissolved in organic solvents (DCM, DMF, DMSO), the carrier solvent acts as a vehicle, dragging the amine through glove material.

  • Hands (Critical): Double Gloving Protocol.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or Thick Nitrile (8 mil+).

    • Why? Standard nitrile degrades rapidly against halogenated solvents (like DCM) often used to dissolve this amine.

  • Body: Lab coat (buttoned) + Chemical Resistant Apron if handling volumes >100mL.

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the operational state.

PPE_Decision_Tree Start Start: Handling 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (DCM, DMF, etc.) State_Check->Solution Dust_Risk Risk: Inhalation of Dust Solid->Dust_Risk Perm_Risk Risk: Dermal Absorption via Solvent Solution->Perm_Risk Control_Solid Engineering Control: Fume Hood / Balance Enclosure Dust_Risk->Control_Solid PPE_Solid PPE: Goggles + Single Nitrile Gloves Control_Solid->PPE_Solid Control_Soln Engineering Control: Fume Hood (Sash at 18 inches) Perm_Risk->Control_Soln PPE_Soln PPE: Double Glove (Laminate/Nitrile) + Chemical Apron Control_Soln->PPE_Soln caption Figure 1: PPE Selection Logic based on physical state and permeation risks.

Operational Protocol: Step-by-Step

This protocol uses a Self-Validating System . Each step contains a "Check" to ensure safety before proceeding.

Phase A: Preparation & Weighing
  • Glove Integrity Test: Before donning, inflate nitrile gloves with air and roll the cuff to check for pinholes. Pinholes are the #1 failure mode for amine exposure.

  • Static Control: Amino-imidazoles can be static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.

  • Weighing:

    • Place a secondary container (weigh boat) inside the balance.

    • Transfer solid using a disposable spatula.

    • Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe inside the hood before removing it.

Phase B: Solubilization & Reaction
  • Solvent Choice: If using Dichloromethane (DCM), be aware that DCM permeates standard nitrile in <5 minutes.

  • Double Glove: Don inner nitrile gloves (white/blue) and outer gloves (contrasting color). If the inner glove shows discoloration, the outer barrier has failed.

  • Temperature: If heating the reaction, ensure a reflux condenser is properly seated. Amines have distinct odors; if you can smell it, your engineering controls have failed.

Phase C: Waste Disposal (Critical)
  • Classification: This compound contains Bromine .[1] It must be disposed of in the Halogenated Organic Waste stream.

  • Segregation: Do NOT mix with acidic waste streams (e.g., Aqua Regia, Piranha etch) as this may generate toxic vapors or exothermic reactions with the amine group.

  • Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "Imidazol-amine."

Emergency Response Workflow

Emergency_Response Event Exposure Event Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Spill Spill (>500mg) Event->Spill Action_Skin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvent to wash Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold eyelids open 3. Seek Medical Attention Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Don Full PPE (Resp + Goggles) 3. Absorb with Vermiculite 4. Dispose as Halogenated Waste Spill->Action_Spill caption Figure 2: Immediate response protocols for exposure or environmental release.

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56605054 (Structure/Safety Logic). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[2] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • Ansell Chemical Protection. Chemical Permeation & Degradation Database (Reference for Nitrile vs. Amine/DCM permeation). Ansell. Available at: [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.